molecular formula C9H8N2 B1213170 5-Methylquinoxaline CAS No. 13708-12-8

5-Methylquinoxaline

Cat. No.: B1213170
CAS No.: 13708-12-8
M. Wt: 144.17 g/mol
InChI Key: CQLOYHZZZCWHSG-UHFFFAOYSA-N
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Description

5-Methylquinoxaline has been identified as one of the key volatile aroma compounds in roasted almonds and roasted coffee.>This compound, also known as fema 3203, belongs to the class of organic compounds known as quinoxalines. Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring. This compound exists as a solid, slightly soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a burnt, coffee, and corn tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.>This compound is a quinoxaline derivative in which the quinoxaline (1,4-naphthyridine) skeleton is substituted at C-5 with a methyl group.

Properties

IUPAC Name

5-methylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLOYHZZZCWHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047090
Record name 5-Methylquinoxaline
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour
Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

freely soluble in water, organic solvents, oils, very soluble (in ethanol)
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.102-1.128
Record name 5-Methylquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13708-12-8
Record name 5-Methylquinoxaline
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Record name 5-Methylquinoxaline
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Record name Quinoxaline, 5-methyl-
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Record name 5-Methylquinoxaline
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Record name 5-methylquinoxaline
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Record name 5-METHYLQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
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Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

20 - 21 °C
Record name 5-Methylquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033178
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-methylquinoxaline. The information is compiled to serve as a technical resource for professionals in research, development, and academia.

Introduction

This compound is an aromatic heterocyclic organic compound belonging to the quinoxaline (B1680401) class.[1][2] Quinoxalines are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1][2] this compound, specifically, is a derivative where a methyl group is substituted at the C-5 position of the quinoxaline skeleton.[3][4] It is recognized for its distinct nutty, roasted, and coffee-like aroma and is found naturally in roasted almonds and coffee.[3] Beyond its role as a flavor and fragrance agent, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[5][6] Recent studies have also highlighted its potential biological activities, including the induction of Uncoupling Protein 1 (UCP1), suggesting applications in metabolic research.[7]

Chemical Structure and Identifiers

The structural identity of this compound is defined by several key identifiers, which are crucial for database searches and regulatory documentation.

Identifier Value Source
IUPAC Name This compound[4]
CAS Number 13708-12-8[4][8]
Molecular Formula C₉H₈N₂[3][7]
Molecular Weight 144.17 g/mol [3][7]
Canonical SMILES CC1=C2C(=CC=C1)N=CC=N2[4]
InChI InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3[4][7]
InChIKey CQLOYHZZZCWHSG-UHFFFAOYSA-N[4][7]

Physicochemical Properties

The physical and chemical properties of this compound determine its behavior in various solvents and reaction conditions, which is vital for its application in synthesis and formulation.

Property Value Source
Appearance Amber liquid or light yellow to orange powder/lump.[3][3]
Melting Point 20 - 21 °C[4][7]
Boiling Point 120 °C at 15 mmHg[7][9]
Density 1.125 g/mL at 25 °C[7][9]
Refractive Index (n20/D) 1.616 - 1.624[4][7]
logP 2.04[4][10]
Solubility Freely soluble in water, organic solvents, and oils.[4][6][4][6]
Flash Point > 110 °C (> 230 °F)[11]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. Key spectral data are available from various public and commercial databases.

Spectroscopy Type Data Highlights Source
¹H NMR Spectra available from suppliers and databases like NMRShiftDB.[4][12]
¹³C NMR Spectral data are available for structural confirmation.[3][12]
Mass Spectrometry (GC-MS) m/z top peak: 144; 2nd highest: 90; 3rd highest: 143.[4][13]
Infrared (IR) Spectroscopy FTIR spectra are available from sources like SpectraBase and NIST.[4][14]
Raman Spectroscopy FT-Raman spectra have been recorded and are available.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of a reduced precursor, 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).[15]

Objective: To synthesize this compound via oxidation.

Materials:

Procedure:

  • A mixture of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol), V₂O₅ (1.60 mmol), and silica gel (500 mg) is prepared in toluene (5 mL).[15]

  • The reaction mixture is heated to reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][15]

  • Upon completion, the mixture is cooled to room temperature.[3]

  • The reaction is quenched with deionized water.[3]

  • The product is isolated by filtering the mixture and extracting the filtrate with ethyl acetate.[3]

  • The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the mobile phase, to yield this compound as a yellow liquid.[3][15]

  • Product identity is confirmed by comparing its ¹H NMR and ¹³C NMR spectra with literature values.[3]

Synthesis_Workflow reactant 5-Methyl-1,2,3,4- tetrahydroquinoxaline process Oxidation reactant->process reagents V₂O₅, Silica Gel Toluene, Reflux reagents->process workup Workup & Purification (Extraction, Chromatography) process->workup product This compound workup->product

Synthesis workflow for this compound.

Applications and Biological Relevance

This compound is a compound with diverse applications, ranging from consumer products to high-tech materials and pharmaceutical research.

  • Flavor and Fragrance: It is used as a flavoring agent in food products to impart nutty, roasted, and coffee-like notes.[1][3] It has been identified in foods like roasted almonds and coffee.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and raised no safety concerns at current intake levels when used as a flavoring agent.[4]

  • Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been utilized as a precursor for:

    • Pharmaceuticals: Including potential anti-cancer, anti-inflammatory, and anti-bacterial agents.[5] Quinoxaline derivatives are known to exhibit a wide range of biological activities.[15][16]

    • Agrochemicals: It serves as a starting material for insecticides and herbicides.[5]

    • Material Science: It is used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs).[6]

  • Biological Activity: A recent study identified this compound as a novel compound that induces Uncoupling Protein 1 (UCP1).[7] This suggests a potential role in studying metabolic pathways and developing treatments for obesity.[7]

Applications_Overview center This compound pharma Pharmaceutical Intermediate center->pharma agro Agrochemical Intermediate center->agro flavor Flavor & Fragrance center->flavor material Material Science center->material sub_pharma Anticancer Agents Anti-inflammatory Drugs Antibiotics pharma->sub_pharma sub_agro Pesticides Herbicides agro->sub_agro sub_flavor Nutty, Roasted, Coffee Aromas in Food flavor->sub_flavor sub_material OLED Emissive Materials material->sub_material

Applications of this compound.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation.[9][17] Standard laboratory safety precautions should be followed, including:

  • Handling in a well-ventilated area or outdoors.[17]

  • Wearing protective gloves, clothing, and eye/face protection.[17]

  • Avoiding breathing dust, fumes, gas, mist, vapors, or spray.[17]

  • It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17]

  • Store in a class 10 combustible liquids area.[9]

Conclusion

This compound is a multifaceted compound with significant relevance in both industrial and academic settings. Its well-defined chemical structure and properties make it a reliable component in flavor chemistry and a versatile building block in the synthesis of complex molecules. For researchers and drug development professionals, its scaffold presents a promising starting point for discovering novel bioactive compounds, particularly in the areas of metabolic disease and anti-infective or anti-cancer therapies. Continued research into its synthetic routes and biological mechanisms will further unlock its potential.

References

5-Methylquinoxaline (CAS: 13708-12-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline, with the CAS registry number 13708-12-8, is a heterocyclic aromatic organic compound belonging to the quinoxaline (B1680401) family.[1] This class of compounds is characterized by a fused bicyclic structure composed of a benzene (B151609) ring and a pyrazine (B50134) ring.[2] The presence of a methyl group at the 5th position influences its chemical properties and reactivity.[1] this compound serves as a versatile building block and intermediate in a wide array of applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials.[3][4] It is also recognized as a key volatile aroma compound found in roasted almonds and coffee.[5] This technical guide provides an in-depth overview of its chemical properties, synthesis, spectral data, and applications.

Chemical and Physical Properties

This compound is typically a pale yellow to light brown liquid or solid with a nutty, roasted, and coffee-like odor.[5][6][7] It is freely soluble in organic solvents and water.[8][9] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₈N₂[10]
Molecular Weight 144.17 g/mol
CAS Registry Number 13708-12-8[10]
Appearance Amber to amber brown liquid to solid[11]
Melting Point 20-21 °C[8][10][12]
Boiling Point 244.8 °C at 760 mmHg; 120 °C at 15 mmHg[6][12]
Density 1.125 - 1.141 g/mL at 25 °C[6][12]
Refractive Index (n20/D) 1.616 - 1.624[8][11][12]
logP (o/w) 2.04[8][13]
Flash Point >110 °C (>230 °F)[6][11]
Solubility Freely soluble in water and organic solvents[8][9]

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

TechniqueData HighlightsReference(s)
¹H NMR (in CDCl₃) Spectral data available.[14][15]
¹³C NMR Spectral data available.[8][16][17]
Mass Spectrometry (GC-MS) Molecular Ion Peak (m/z): 144.[8][18]
Infrared (IR) Spectroscopy FT-IR (Neat) spectra available.[8][19]
Raman Spectroscopy FT-Raman spectra available.[8]

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, can be achieved through several routes. A common and established method involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[20][21] A specific synthesis for this compound involves the dehydrogenation of its tetrahydro precursor.

Experimental Protocol: Synthesis of this compound from 5-Methyl-1,2,3,4-tetrahydroquinoxaline[15]

This protocol describes the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785) to yield this compound.

Materials:

Procedure:

  • Combine 5-methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, silica gel, and toluene in a suitable reaction vessel.

  • Stir the mixture at the appropriate temperature (details not specified in the cited source, but reflux is common for such oxidations).

  • Monitor the reaction progress using a suitable technique (e.g., TLC).

  • Upon completion, the reaction mixture is worked up. This typically involves filtering the solid catalyst and silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified, for example, by column chromatography, to yield this compound as a yellow liquid.

Yield: 65% (62 mg)[14]

G Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product r1 5-Methyl-1,2,3,4- tetrahydroquinoxaline p1 Combine Reactants r1->p1 r2 V₂O₅ (Oxidant) r2->p1 r3 Silica Gel r3->p1 r4 Toluene (Solvent) r4->p1 p2 Reaction (Stirring/Heating) p1->p2 Mixture p3 Work-up (Filtration) p2->p3 Crude Mixture p4 Purification (Column Chromatography) p3->p4 Crude Product prod This compound p4->prod Purified Product

Caption: Synthesis workflow for this compound via oxidation.

Applications in Research and Development

This compound is a valuable scaffold and intermediate in various scientific and industrial fields due to its versatile chemical nature.

Pharmaceutical Development

The quinoxaline core is a prominent feature in many biologically active compounds. This compound serves as a key building block for synthesizing novel therapeutic agents.[3] Research has highlighted its potential in developing:

  • Antimicrobial and Anticancer Agents: The quinoxaline structure is a known pharmacophore for antimicrobial and antitumor drugs.[1][3]

  • Neurological Disorder Therapeutics: It is utilized in the synthesis of pharmaceuticals targeting neurological conditions.[3]

  • Ion-Channel Modulators: The compound acts as a precursor for ion-channel modulators, which are crucial in neurochemical research.[9]

Agrochemicals

In the agrochemical industry, this compound is a starting material for various pesticides and herbicides.[4] Its derivatives have been investigated for their efficacy in crop protection.

Material Science

The electronic properties of this compound make it suitable for applications in advanced materials.[3]

  • Organic Electronics: It is explored in the development of organic semiconductors for use in flexible electronic devices.[3]

  • Fluorescent Probes: The compound is used in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes.[3]

  • OLEDs: It serves as a building block for emissive materials used in Organic Light-Emitting Diodes (OLEDs).[9]

Flavor and Fragrance Industry

With its characteristic roasted and nutty aroma, this compound is used as a flavoring agent in the food industry, particularly for coffee and nut flavors.[5][11]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science cluster_flavor Flavor & Fragrance center This compound (CAS: 13708-12-8) p1 Anticancer Agents center->p1 p2 Antimicrobial Agents center->p2 p3 Neurological Drugs center->p3 p4 Ion-Channel Modulators center->p4 a1 Pesticides center->a1 a2 Herbicides center->a2 m1 Organic Semiconductors center->m1 m2 Fluorescent Probes center->m2 m3 OLED Materials center->m3 f1 Flavoring Agent (Coffee, Nutty) center->f1

Caption: Key application areas of this compound.

Biological Activity

While primarily used as a synthetic intermediate, the quinoxaline moiety itself is associated with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiallergic properties.[21] Derivatives of quinoxaline are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[20] The specific biological activity profile of this compound itself, beyond its role as a building block, is an area of ongoing research interest.[1]

Safety and Handling

This compound is classified as an irritant.[5]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][12]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It should be sealed in a dry environment at room temperature.[5][6]

Conclusion

This compound is a compound of significant interest due to its versatile applications across multiple high-technology sectors. Its utility as a foundational element in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science underscores its importance. The well-characterized physicochemical properties and established synthetic routes provide a solid basis for its use in research and development. As the demand for novel therapeutic agents and advanced materials continues to grow, the role of versatile intermediates like this compound is set to expand, paving the way for new discoveries and innovations.

References

An In-depth Technical Guide to the Physical Properties of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline (CAS No: 13708-12-8) is a heterocyclic aromatic compound with a molecular formula of C₉H₈N₂.[1][2] As a derivative of quinoxaline (B1680401), it serves as a significant structural motif in the development of pharmaceuticals, agrochemicals, and functional materials.[3][4] Its presence has been noted in food products such as coffee, where it contributes to the roasted and nutty flavor profile.[2][3][5][6] This guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a workflow for its synthesis and characterization. All quantitative data is presented in structured tables for ease of reference.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈N₂

  • Molecular Weight: 144.17 g/mol [7]

  • CAS Number: 13708-12-8[1]

  • Canonical SMILES: Cc1cccc2nccnc12

  • InChI Key: CQLOYHZZZCWHSG-UHFFFAOYSA-N[8]

Tabulated Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueReferences
Physical State Liquid[3]
Appearance Pale yellow to light brown liquid[4]
Odor Roasted, nutty, coffee-like[3][5]
PropertyValueReferences
Melting Point 20-21 °C[9]
Boiling Point 120 °C at 15 mmHg
Density 1.125 g/mL at 25 °C
Refractive Index (n20/D) 1.62[10]
Flash Point > 110 °C (> 230 °F)[10]
Vapor Pressure 0.0465 mmHg at 25 °C[9]
PropertyValueReferences
Solubility Soluble in organic solvents.[4]
logP (Octanol-Water Partition Coefficient) 1.93820[9]
Topological Polar Surface Area (TPSA) 25.78 Ų[9]
Hydrogen Bond Donor Count 0[9]
Hydrogen Bond Acceptor Count 2[9]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound.

Synthesis of this compound

A representative synthesis involves the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).[3]

Procedure:

  • To a solution of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol) in toluene (B28343) (5 mL), add vanadium(V) oxide (1.60 mmol) and silica (B1680970) gel (500 mg).[3]

  • The reaction mixture is then processed to yield this compound as a yellow liquid.[3]

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[11][12][13][14]

Procedure:

  • A small amount of the solid compound is introduced into a capillary tube, which is sealed at one end.[11][13]

  • The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block).[12]

  • The sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[12][14] For a pure compound, this range is typically narrow.[12]

Determination of Boiling Point

The boiling point of a liquid can be determined by a micro boiling point method using a Thiele tube or a similar apparatus.[15][16][17][18]

Procedure:

  • A small amount of the liquid is placed in a small test tube.[15]

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end below the liquid surface.[15]

  • The apparatus is heated, and as the liquid boils, a stream of bubbles will emerge from the capillary tube.[17]

  • The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[17]

Determination of Solubility

The solubility of an organic compound in various solvents can be determined through a series of qualitative tests.[19][20][21][22]

Procedure:

  • A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[22]

  • A small volume of the solvent (e.g., 0.75 mL of water) is added in portions, with vigorous shaking after each addition.[22]

  • The compound is classified as soluble if it dissolves completely.[19]

  • If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl and 5% NaOH) is tested to classify it as acidic, basic, or neutral.[20]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.[23][24][25][26][27]

Procedure:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).[24]

  • The solution is placed in an NMR tube.

  • The NMR spectrum is acquired using an NMR spectrometer.[25] The resulting spectrum shows signals corresponding to different types of protons in the molecule.[23][27]

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[28][29][30][31][32] For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is commonly used.[28][30][32]

Procedure:

  • A drop of the liquid sample is placed directly on the ATR crystal.[28][30]

  • Pressure is applied to ensure good contact between the sample and the crystal.[30]

  • The FT-IR spectrum is recorded.[28]

GC-MS is a powerful technique for separating and identifying volatile organic compounds.[33][34][35][36][37]

Procedure:

  • A small amount of the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and polarity.[37]

  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.[35]

  • The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.[36]

Workflow and Pathway Diagrams

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_phys_prop Physical Properties cluster_spec_analysis Spectroscopy start Starting Materials (e.g., 5-methyl-1,2,3,4-tetrahydroquinoxaline, vanadium(V) oxide, toluene) reaction Oxidation Reaction start->reaction 1. Reagents Mixed workup Reaction Quenching and Extraction reaction->workup 2. Reaction Proceeds purification Purification (e.g., Column Chromatography) workup->purification 3. Crude Product Obtained product This compound (Product) purification->product 4. Pure Product Isolated phys_prop Physical Property Determination product->phys_prop 5. Sample for Physical Tests spec_analysis Spectroscopic Analysis product->spec_analysis 6. Sample for Spectroscopic Analysis mp Melting Point phys_prop->mp bp Boiling Point phys_prop->bp sol Solubility phys_prop->sol nmr ¹H NMR spec_analysis->nmr ftir FT-IR spec_analysis->ftir gcms GC-MS spec_analysis->gcms

Caption: Synthesis and Characterization Workflow

Applications and Relevance

This compound is a versatile compound with applications in various fields. It is a known flavoring agent, contributing to the sensory profile of roasted foods.[1] In the pharmaceutical industry, the quinoxaline scaffold is of significant interest due to its presence in various biologically active compounds, including anticancer, anti-inflammatory, and antibacterial agents.[7] Furthermore, this compound serves as a building block in the synthesis of more complex molecules, such as dyes and other functional materials. A thorough understanding of its physical properties is crucial for its application in these areas, from optimizing reaction conditions to ensuring the quality and purity of the final products.

References

Synthesis of 5-Methylquinoxaline from 2,3-Diaminotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-methylquinoxaline from 2,3-diaminotoluene (B30700). Quinoxaline (B1680401) derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is crucial for further development in these fields. This document outlines the core chemical transformation, presents various experimental methodologies, and summarizes key quantitative data.

Core Synthesis Pathway

The fundamental approach for synthesizing this compound involves the condensation reaction between an ortho-diamine, specifically 2,3-diaminotoluene, and a 1,2-dicarbonyl compound, which in this case is glyoxal (B1671930). This reaction forms the pyrazine (B50134) ring of the quinoxaline system.

G cluster_reactants Reactants cluster_product Product diaminotoluene 2,3-Diaminotoluene methylquinoxaline This compound diaminotoluene->methylquinoxaline + Glyoxal glyoxal Glyoxal glyoxal->methylquinoxaline

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

While a definitive, universally optimized protocol is not singularly defined in the literature, several effective methods for the synthesis of quinoxalines are well-established. These can be adapted for the specific synthesis of this compound. The choice of method may depend on available equipment, desired reaction time, and scale.

Conventional Heating (Reflux Method)

This classical approach involves heating the reactants in a suitable solvent under reflux. The reaction progress is typically monitored by thin-layer chromatography (TLC).

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminotoluene in a suitable solvent such as ethanol (B145695) or acetic acid.

  • Reagent Addition: To this solution, add an equimolar amount of aqueous glyoxal (typically 40% solution) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for a period ranging from 2 to 12 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

Microwave-Assisted Synthesis

A more modern and often more efficient approach utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times.[1][2]

General Experimental Protocol:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2,3-diaminotoluene and an equimolar amount of aqueous glyoxal. In some procedures, a solvent may be used, while others are performed under solvent-free conditions.

  • Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power and temperature for a short duration, typically ranging from 1 to 10 minutes.[2]

  • Work-up and Purification: After cooling, the product is isolated and purified using similar methods as described for the conventional heating protocol.

Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic data for the starting material and the final product.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2,3-DiaminotolueneC₇H₁₀N₂122.17-59-65
GlyoxalC₂H₂O₂58.04-15
This compoundC₉H₈N₂144.17Yellowish powder or liquid20-21

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR (CDCl₃) δ (ppm): 8.80 (d, J=1.8 Hz, 1H), 8.75 (d, J=1.8 Hz, 1H), 8.04 (d, J=8.4 Hz, 1H), 7.69 (dd, J=8.4, 7.2 Hz, 1H), 7.58 (d, J=7.2 Hz, 1H), 2.82 (s, 3H)
¹³C NMR (CDCl₃) δ (ppm): 146.5, 145.2, 141.8, 139.8, 130.3, 129.5, 129.2, 128.9, 21.8
Mass Spectrum (m/z) 144 (M+), 117, 90, 63

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G start Start: Reactants and Solvent reaction Reaction: - Conventional Heating (Reflux) - Microwave Irradiation start->reaction monitoring Monitoring by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cooling - Filtration or Solvent Removal monitoring->workup Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Characterization: - NMR - MS - Melting Point purification->characterization end End: Pure this compound characterization->end

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 2,3-diaminotoluene and glyoxal is a robust and well-documented transformation in principle, falling under the general class of quinoxaline syntheses. Both conventional heating and microwave-assisted methods can be employed, with the latter offering significant advantages in terms of reaction time. The choice of methodology will be guided by the specific requirements of the research or development setting. This guide provides the foundational knowledge for undertaking this synthesis, and researchers are encouraged to consult the primary literature for further specific examples and optimization studies.

References

Spectroscopic Analysis of 5-Methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylquinoxaline (C9H8N2) is a bicyclic heteroaromatic compound, structurally characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring, with a methyl group substitution at the C-5 position.[1][2] This compound is found in certain natural products, such as Coffea arabica, and is utilized as a flavoring agent in the food industry.[1][2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search results

Note: Specific, peer-reviewed chemical shift and coupling constant values were not available in the aggregated search results. The tables are provided as a template. Data is available on platforms like SpectraBase and ChemicalBook and can be sourced from suppliers like Sigma-Aldrich.[1][3][4]

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of quinoxaline (B1680401) derivatives is as follows:

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.[3][5] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[5]

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a 400 MHz instrument.[5]

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.[6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

Data Presentation

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch[7][8][9]
3000-2850StrongAlkyl C-H stretch (from methyl group)[10]
1600-1475Medium-WeakAromatic C=C ring stretching[7][8][9][10]
~1580StrongC=N stretching of the pyrazine ring[11]
900-675StrongAromatic C-H out-of-plane bending[7]

Note: These are characteristic ranges for the functional groups present in this compound. Specific peak values can be obtained from databases like PubChem and SpectraBase, which list spectra from sources such as Bio-Rad Laboratories and TCI Chemicals.[1][12]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of this compound, which is a liquid at room temperature, can be obtained using the following methods:[1]

  • Sample Preparation (Neat): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[1] This technique requires minimal sample preparation.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[1]

  • Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
144HighMolecular Ion [M]⁺•[1][13]
143Moderate[M-H]⁺[1]
117Moderate[M-HCN]⁺•
90High[M-HCN-HCN]⁺• or [C₇H₆]⁺•[1]

Note: The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the loss of HCN from the pyrazine ring.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) coupled with Gas Chromatography (GC) is a common method for the analysis of volatile small molecules like this compound.

  • Sample Introduction (GC-MS): The sample is injected into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated this compound then enters the mass spectrometer.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion [M]⁺•.[14] This high energy also causes the molecular ion to fragment.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Sample (this compound) Prep Sample Preparation (Dissolving, Diluting, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy (FT-IR, ATR) Prep->IR MS Mass Spectrometry (GC-MS, EI) Prep->MS Process Data Acquisition & Processing NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation & Characterization Interpret->Structure Report Technical Report Structure->Report

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401), a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a cornerstone in the field of medicinal chemistry. Since its discovery in the late 19th century, the quinoxaline scaffold has proven to be a remarkably versatile template for the design and synthesis of a vast array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. This technical guide provides a comprehensive overview of the discovery and historical development of quinoxaline compounds, detailing the initial synthesis, key milestones in their chemical and therapeutic exploration, and the experimental foundations upon which this important class of molecules is built.

The Dawn of Quinoxaline Chemistry: Discovery and Early Synthesis

The journey of quinoxaline chemistry began in 1884, when German chemists Wilhelm Körner and Oscar Hinsberg independently reported the first synthesis of a quinoxaline derivative.[1][2][3] This seminal work established the fundamental reaction for constructing the quinoxaline core: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and efficient method, now widely known as the Hinsberg-Körner condensation, remains a fundamental and widely utilized strategy for the synthesis of the quinoxaline scaffold.[1][2]

For several decades following its discovery, research into quinoxaline chemistry primarily focused on refining this condensation reaction and exploring the fundamental reactivity of the quinoxaline core. The initial syntheses were qualitative in nature, with the primary focus being the successful creation and isolation of these novel heterocyclic compounds.

The Mid-20th Century: A Paradigm Shift with the Discovery of Biological Activity

A significant turning point in the history of quinoxaline chemistry occurred in the mid-20th century with the discovery of naturally occurring compounds containing the quinoxaline moiety that exhibited potent biological activity.[2] The isolation of antibiotics such as echinomycin (B1671085) and levomycin from bacteria demonstrated significant antimicrobial properties, sparking a surge of interest in the therapeutic potential of synthetic quinoxaline derivatives.[2][4] This discovery shifted the focus of quinoxaline research from purely synthetic exploration to the systematic investigation of their pharmacological activities.

Modern Era: Diversification of Synthesis and Therapeutic Applications

The latter half of the 20th century and the dawn of the 21st century have witnessed an explosion in the development of novel synthetic methodologies for quinoxaline derivatives. While the classical Hinsberg-Körner condensation remains relevant, numerous modern techniques have been developed to improve yields, simplify procedures, and promote more environmentally friendly reaction conditions. These include metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multi-component reactions.[5][6]

Concurrently, the range of known biological activities of quinoxaline derivatives has expanded dramatically. They are now recognized as a privileged scaffold in drug discovery, with numerous compounds having entered clinical trials for a variety of diseases, particularly cancer.[6][7]

Experimental Protocols: From Historical Foundations to Modern Innovations

The Classical Hinsberg-Körner Quinoxaline Synthesis

The foundational method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

General Experimental Protocol:

  • Dissolution: An aromatic o-phenylenediamine (1 equivalent) is dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Addition: A 1,2-dicarbonyl compound (1 equivalent) is added to the solution.

  • Reaction: The reaction mixture is stirred, often with gentle heating, for a period ranging from a few minutes to several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is then collected by filtration, washed, and may be further purified by recrystallization.

Modern Synthetic Methodologies

Modern approaches to quinoxaline synthesis offer improved efficiency, milder reaction conditions, and greater functional group tolerance. The following table summarizes a selection of these methods with their key experimental parameters.

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Traditional Condensation o-phenylenediamine, 1,2-dicarbonyl-Glycerol/Water904-6 min85-91[5][6]
Iodine-Catalyzed Oxidative Cyclization o-phenylenediamine, hydroxyl ketoneI₂DMSORoom Temp.12 h80-90[5][6]
Copper-Catalyzed Cyclocondensation o-phenylenediamine, aromatic alkyneCu(OAc)₂Toluene708 h86[5][6]
Zinc Triflate Catalyzed Condensation o-phenylenediamine, α-diketoneZn(OTf)₂AcetonitrileRoom Temp.-up to 90[6]
Solid Acid Catalyst o-phenylenediamine, benzilTiO₂-Pr-SO₃HEthanol or solvent-freeRoom Temp.10 min95[5][6]
Fluorinated Alcohol Catalyzed Condensation o-phenylenediamine, benzilHexafluoroisopropanol (HFIP)-Room Temp.1 h95[6]

Quantitative Data: Physicochemical and Biological Properties

The following tables present a summary of key quantitative data for selected quinoxaline compounds, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of Selected Quinoxaline Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityReference
QuinoxalineC₈H₆N₂130.1529-30Soluble in water[8]
EchinomycinC₅₁H₆₄N₁₂O₁₂S₂1101.3-Soluble in DMSO at 5 mg/mL[9]
ErdafitinibC₂₅H₃₀N₆O₂446.55--[6]

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Quinoxaline Derivatives

CompoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)PC-3 (Prostate)Reference
VIId ----[10]
VIIIa ----[10]
VIIIc 2.5---[11]
VIIIe ----[10]
XVa 4.4-5.3-[10][11]
Echinomycin ----[12]

Note: Dashes indicate data not available in the cited sources.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many quinoxaline derivatives are attributed to their ability to modulate specific cellular signaling pathways. A prominent example is the naturally occurring quinoxaline antibiotic, Echinomycin.

Echinomycin and the HIF-1 Signaling Pathway

Echinomycin is a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia).[9][13] Under hypoxic conditions, often found in solid tumors, HIF-1 promotes the expression of genes involved in angiogenesis, cell proliferation, and metabolism, thereby contributing to tumor growth and metastasis.[13] Echinomycin exerts its anticancer effects by intercalating into DNA and inhibiting the binding of the HIF-1α/HIF-1β heterodimer to the Hypoxia-Responsive Element (HRE) in the promoter region of its target genes.[9][13] This blockade of HIF-1 activity leads to the downregulation of key pro-survival and pro-angiogenic factors, ultimately inducing apoptosis in cancer cells.[14]

Some studies also suggest that echinomycin can influence other critical signaling pathways, including the Notch and AKT-mTOR pathways, further contributing to its anticancer effects.[14]

HIF1_Signaling_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Induces HIF1_complex HIF-1α / HIF-1β Heterodimer HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (Constitutively Expressed) HIF1b->HIF1_complex HRE Hypoxia-Responsive Element (HRE) in DNA HIF1_complex->HRE Binds to Apoptosis Apoptosis Gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_transcription Activates Angiogenesis Angiogenesis Gene_transcription->Angiogenesis Cell_proliferation Cell Proliferation & Survival Gene_transcription->Cell_proliferation Echinomycin Echinomycin Echinomycin->HIF1_complex Inhibits DNA Binding Echinomycin->Apoptosis Induces

Mechanism of action of Echinomycin on the HIF-1 signaling pathway.

Conclusion

From their initial synthesis in the late 19th century to their current status as a privileged scaffold in modern drug discovery, quinoxaline compounds have had a rich and impactful history. The pioneering work of Körner and Hinsberg laid the foundation for over a century of chemical exploration, which was later invigorated by the discovery of their potent biological activities. Today, with a diverse array of synthetic methodologies at their disposal, researchers continue to unlock the vast therapeutic potential of the quinoxaline core. The ongoing investigation into their mechanisms of action, particularly their interactions with key signaling pathways, promises to deliver the next generation of innovative medicines for a wide range of human diseases.

References

An In-depth Technical Guide to 5-Methylquinoxaline as a Volatile Aroma Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline is a heterocyclic aromatic compound that plays a significant role in the flavor profiles of a wide array of thermally processed foods. Characterized by its potent nutty, roasted, and cocoa-like aroma, this compound is a key product of the Maillard reaction. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, sensory characteristics, and natural occurrence. It includes a thorough examination of its formation pathways, detailed experimental protocols for its analysis in food matrices, and a summary of its synthesis. This document is intended to be a valuable resource for researchers in food science, flavor chemistry, and related fields, as well as for professionals in the food and fragrance industries.

Introduction

This compound (CAS No. 13708-12-8) is a substituted quinoxaline, a class of bicyclic heteroaromatic compounds containing a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1] Its distinct aroma profile, described as nutty, toasted, roasted corn, and coffee-like, makes it an important contributor to the desirable flavors developed during the cooking and processing of many foods.[2] It has been identified as a key volatile aroma compound in roasted almonds and coffee. Understanding the formation, sensory properties, and analytical chemistry of this compound is crucial for controlling and optimizing flavor in food products and for its potential applications in the fragrance industry.

Chemical and Physical Properties

This compound is a pale yellow to orange liquid with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
CAS Number 13708-12-8[3]
Appearance Pale yellow to orange liquid[4]
Melting Point 20-21 °C
Boiling Point 120 °C at 15 mmHg
Flash Point 107 °C (224.6 °F)[4]
Density 1.125 g/mL at 25 °C[5]
Refractive Index n20/D 1.62

Sensory Properties and Occurrence

This compound is recognized for its significant contribution to the aroma of roasted and toasted foods. Its sensory profile is complex, with various descriptors depending on the concentration and food matrix.

Aroma Profile

The characteristic aroma of this compound is predominantly described as:

  • Nutty: Including hazelnut and peanut nuances.[2]

  • Roasted: With notes of roasted corn and coffee.[2]

  • Toasted [2]

  • Burnt

  • Cocoa-like [2]

Odor and Flavor Thresholds

Specific odor threshold values for this compound are not widely reported in the literature, with some sources indicating that this data is not available.[4] However, its taste has been described as nutty, roasted, peanut, and pyrazine-like with a yeasty corn chip nuance at a concentration of 2.00 ppm.[6]

Natural Occurrence and Typical Concentrations

This compound is a natural constituent of a variety of cooked and roasted foods. Its formation is intrinsically linked to the Maillard reaction, which occurs during the heating of foods containing reducing sugars and amino acids. It is commonly used in coffee and roast nut flavors at normal levels of 0.1-10 ppm.[2]

Food ProductTypical Concentration/PresenceReference(s)
Roasted Coffee Detected, a key aroma compound.[1]
Roasted Almonds Identified as a key volatile aroma compound.
Cocoa Contributes to the characteristic aroma.[2]

While specific quantitative data for this compound in many foods is limited, studies on related pyrazines in roasted almonds provide some context. For instance, the concentration of 2,5-dimethylpyrazine (B89654) in roasted almonds can range from 11 to 67 ng/g, and 2-methylpyrazine (B48319) can be found at levels up to 27 ng/g, depending on the roasting conditions.[7]

Biochemical Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions.[7][8][9] The key precursors are an o-phenylenediamine (B120857) derivative and a dicarbonyl compound.

The formation of this compound can be conceptualized through the following steps, as illustrated in the diagram below:

  • Formation of Precursors: The Maillard reaction and Strecker degradation of amino acids and sugars lead to the formation of α-dicarbonyl compounds, such as methylglyoxal (B44143), and o-phenylenediamine derivatives, such as 2,3-diaminotoluene.[9]

  • Condensation Reaction: 2,3-Diaminotoluene reacts with methylglyoxal through a condensation reaction.

  • Cyclization and Dehydration: The intermediate formed undergoes cyclization and subsequent dehydration to form the stable aromatic this compound ring system.

G Formation Pathway of this compound ReducingSugars Reducing Sugars MaillardReaction Maillard Reaction & Strecker Degradation ReducingSugars->MaillardReaction AminoAcids Amino Acids AminoAcids->MaillardReaction o_Phenylenediamine 2,3-Diaminotoluene Condensation Condensation o_Phenylenediamine->Condensation Methylglyoxal Methylglyoxal (α-Dicarbonyl) Methylglyoxal->Condensation MaillardReaction->o_Phenylenediamine MaillardReaction->Methylglyoxal Intermediate Intermediate Condensation->Intermediate CyclizationDehydration Cyclization & Dehydration Methylquinoxaline This compound CyclizationDehydration->Methylquinoxaline Intermediate->CyclizationDehydration G HS-SPME-GC-MS Workflow for this compound Analysis SamplePrep Sample Preparation (Grinding, Weighing) VialSealing Vial Sealing & Internal Standard Addition SamplePrep->VialSealing Equilibration Headspace Equilibration (Incubation) VialSealing->Equilibration SPME HS-SPME (Adsorption) Equilibration->SPME Desorption Thermal Desorption (GC Inlet) SPME->Desorption Separation GC Separation Desorption->Separation Detection MS Detection (Identification & Quantification) Separation->Detection DataAnalysis Data Analysis Detection->DataAnalysis

References

The Subtle Signature of Roasting: A Technical Guide to 5-Methylquinoxaline in Food

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence, formation, and analysis of 5-methylquinoxaline in food products.

This whitepaper delves into the presence of this compound, a volatile aromatic compound, across a range of thermally processed foods. It provides a consolidated overview of its formation pathways, detailed experimental protocols for its detection and quantification, and a summary of available quantitative data.

Introduction

This compound is a heterocyclic aromatic compound that contributes to the characteristic nutty, roasted, and coffee-like aromas of many cooked foods.[1][2] Its presence is primarily a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[3][4] While it enhances the sensory profile of foods, its association with the broader class of quinoxalines and other heterocyclic aromatic amines (HAAs) necessitates a thorough understanding of its occurrence and formation in the human diet. This guide aims to provide a detailed technical resource for professionals engaged in food science, analytical chemistry, and toxicology.

Natural Occurrence in Food Products

This compound has been identified as a volatile component in a variety of food products that undergo thermal processing. The primary food categories where its presence has been noted are roasted products and cooked meats.

Roasted Products:

  • Coffee: this compound is a recognized aroma compound in roasted coffee beans, contributing to the characteristic roasted and nutty notes.[5][6] Its formation is directly linked to the roasting process, where the Maillard reaction is predominant. While frequently detected, specific quantitative data in commercial coffee products remains limited in publicly available literature.

  • Roasted Almonds: Similar to coffee, the roasting of almonds induces the formation of this compound, which is a key contributor to the roasted almond flavor profile.[7][8]

Cooked Meats:

  • Beef and Other Meats: this compound is classified as a heterocyclic aromatic amine (HAA), a group of compounds that can form in muscle meats during high-temperature cooking methods such as frying, grilling, and barbecuing.[9][10] While numerous studies have quantified other HAAs like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) due to their mutagenic properties, specific quantitative data for this compound is less common.[9][11]

Quantitative Data

The available quantitative data for this compound in food products is sparse. Many studies confirm its presence but do not report absolute concentrations. The following table summarizes the available data; however, it is important to note the limited number of studies providing specific quantification.

Food ProductConcentration (ng/g)Analytical MethodReference
Beef Flavors 7.2 - 21.2 (for MeIQx, a related quinoxaline)HPLC[12]
Fried Beef Up to 8.2 (for MeIQx)HPLC[9]
Fast-Food Meats ≤ 1 (total of MeIQx, PhIP, and DiMeIQx)HPLC[11]

Note: The data presented for MeIQx, a structurally related quinoxaline (B1680401), is included to provide context on the potential concentration range of similar compounds in cooked meats. Direct quantitative data for this compound in these matrices was not found in the reviewed literature.

Formation Pathway

The primary mechanism for the formation of this compound in food is the Maillard reaction.[3][4] This complex cascade of reactions begins with the condensation of a reducing sugar and an amino acid.

The following diagram illustrates a generalized pathway for the formation of quinoxalines during the Maillard reaction.

G reducing_sugar Reducing Sugar (e.g., Glucose) amadori Amadori/Heyns Products reducing_sugar->amadori Condensation amino_acid Amino Acid (e.g., Glycine) amino_acid->amadori strecker Strecker Degradation amino_acid->strecker dicarbonyl α-Dicarbonyl Intermediates (e.g., Glyoxal, Methylglyoxal) amadori->dicarbonyl Degradation amadori->strecker dihydropyrazine Dihydropyrazine Intermediate dicarbonyl->dihydropyrazine Condensation with ammonia/amino compounds quinoxaline Quinoxaline Derivatives dicarbonyl->quinoxaline Condensation strecker_aldehyde Strecker Aldehyde strecker->strecker_aldehyde aminoketone α-Aminoketone strecker->aminoketone aminoketone->dihydropyrazine Self-condensation dihydropyrazine->quinoxaline Oxidation phenylenediamine o-Phenylenediamine (from amino acid degradation) phenylenediamine->quinoxaline methylquinoxaline This compound quinoxaline->methylquinoxaline Substitution from precursors

Figure 1: Generalized Maillard reaction pathway for quinoxaline formation.

Experimental Protocols

The analysis of this compound in food matrices typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.[13][14]

HS-SPME-GC-MS Analysis of this compound in Roasted Coffee

This protocol is a composite of methodologies described in the literature for the analysis of volatile compounds in coffee.[13][15]

1. Sample Preparation:

  • Grind roasted coffee beans to a uniform particle size.
  • Weigh 1-2 g of ground coffee into a 20 mL headspace vial.
  • Add a saturated NaCl solution (approximately 5 mL) to enhance the release of volatile compounds.
  • Add a known amount of an appropriate internal standard (e.g., deuterated pyrazine (B50134) derivative) for quantification.
  • Immediately seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at a constant temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) with agitation.
  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Thermally desorb the trapped analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) in splitless mode.
  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp to 150°C at 3°C/minute.
  • Ramp to 250°C at 10°C/minute, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-350.
  • Ion Source Temperature: 230°C.
  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.
  • Quantify the concentration based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with standard solutions.

The following diagram illustrates the general workflow for the analysis of this compound in a food matrix.

G sample Food Sample (e.g., Roasted Coffee) prep Sample Preparation (Grinding, Weighing, Addition of Internal Standard) sample->prep extraction Headspace Solid-Phase Microextraction (HS-SPME) prep->extraction gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis extraction->gcms data Data Processing and Quantification gcms->data result Concentration of This compound data->result

Figure 2: General workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring compound in many thermally processed foods, contributing to their desirable flavor profiles. Its formation is intrinsically linked to the Maillard reaction. While its presence is well-documented, there is a notable lack of comprehensive quantitative data across different food categories. The analytical methodologies, particularly HS-SPME-GC-MS, are well-established for its detection. Further research is warranted to establish a more complete database of its concentration in a wider range of food products to better assess dietary exposure and understand its full impact on food quality and safety.

References

The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a privileged heterocyclic motif composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a cornerstone in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have established this class of compounds as a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a detailed focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidepressant properties. This document serves as a resource for researchers and drug development professionals, offering structured quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse, frequently involving the inhibition of crucial signaling pathways that govern cell proliferation, survival, and metastasis. A primary mode of action is the inhibition of protein kinases, which are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various quinoxaline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[1]
Compound XVaHCT116 (Colon)4.4[1]
Compound XVaMCF-7 (Breast)5.3[1]
Compound IVPC-3 (Prostate)2.11[2]
Compound IIIPC-3 (Prostate)4.11[2]
Benzo[g]quinoxaline 3MCF-7 (Breast)2.89[3]
Benzo[g]quinoxaline 9MCF-7 (Breast)8.84[3]
Compound 8bHepG-2 (Liver)2.36[4]
Compound 10cHepG-2 (Liver)1.14[4]
Key Signaling Pathway: c-Met Signaling

Several quinoxaline derivatives exert their anticancer effects by inhibiting the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The HGF/c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers.[5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF HGF->cMet Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the inhibitory action of quinoxaline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Quinoxaline derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[8]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in culture medium and add to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Quinoxaline Derivative (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[9]
Compound 3cEscherichia coli8[9]
Compound 2dBacillus subtilis16[9]
Compound 3cBacillus subtilis16[9]
Compound 4Bacillus subtilis16[9]
Compound 6aBacillus subtilis16[9]
Pentacyclic compound 10Candida albicans16[9]
Pentacyclic compound 10Aspergillus flavus16[9]
Quinoxaline DerivativeMRSA1-4[10]
Compound 5m-5pStaphylococcus aureus4-16[11]
Compound 5m-5pMRSA8-32[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[13]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinoxaline derivative stock solution

  • Sterile 96-well microtiter plates[14]

  • Inoculum standardized to 0.5 McFarland turbidity standard

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoxaline derivative in the broth medium directly in the microtiter plate.[13]

  • Inoculum Preparation: Prepare an inoculum of the test microorganism and standardize it to a turbidity equivalent to a 0.5 McFarland standard.[15]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum, except for the sterility control well.[13] Include a growth control well (inoculum without the compound).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[14]

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15]

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Quinoxaline Derivative Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity

Quinoxaline derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses. Their mechanisms of action can involve the inhibition of viral enzymes or interference with viral replication processes.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.[16]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques (localized areas of cell death) is then quantified. A reduction in the number of plaques indicates antiviral activity.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Quinoxaline derivative

  • Cell culture medium

  • Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.[16]

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing different concentrations of the quinoxaline derivative.[17]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.[17]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Anti-inflammatory Activity

Certain quinoxaline derivatives possess anti-inflammatory properties, which are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[18]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]

Materials:

  • Rats or mice

  • Carrageenan solution (e.g., 1% in saline)[20]

  • Quinoxaline derivative

  • Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Grouping and Fasting: Animals are grouped and fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the hind paw is measured using a plethysmometer.[19]

  • Compound Administration: The quinoxaline derivative is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), carrageenan is injected into the subplantar region of the paw.[19]

  • Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[19]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Antimalarial Activity

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antimalarial drugs, showing activity against different stages of the Plasmodium falciparum parasite.

Experimental Protocol: SYBR Green I-based Malaria Drug Sensitivity Assay

This is a high-throughput fluorescence-based assay for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[21]

Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, which reflects parasite growth. A decrease in fluorescence in the presence of a compound indicates inhibition of parasite proliferation.[22]

Materials:

  • P. falciparum culture

  • Human erythrocytes

  • RPMI 1640 medium with appropriate supplements

  • Quinoxaline derivative

  • SYBR Green I dye

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Synchronized P. falciparum cultures are maintained in vitro.

  • Drug Dilution: Serial dilutions of the quinoxaline derivative are prepared in the culture plates.

  • Inoculation: The drug-containing plates are inoculated with the parasite culture.

  • Incubation: The plates are incubated for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are determined by plotting the percentage of growth inhibition against the drug concentration.

Antidepressant Activity

Some quinoxaline derivatives have shown potential as antidepressant agents, likely through their interaction with neurotransmitter systems.

Experimental Protocol: Forced Swim Test in Rodents

The forced swim test (FST) is a widely used behavioral model to screen for potential antidepressant drugs.[23]

Principle: When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to increase the duration of active, escape-oriented behaviors and reduce the time spent immobile.[24]

Materials:

  • Rats or mice

  • A transparent cylindrical container filled with water

  • Quinoxaline derivative

  • Video recording and analysis system (optional)

Procedure:

  • Pre-test Session: On the first day, each animal is placed in the water cylinder for a 15-minute pre-swim session.

  • Compound Administration: The quinoxaline derivative is administered at a specific time before the test session on the second day.

  • Test Session: On the second day, the animals are placed back into the water cylinder for a 5-minute test session.[25]

  • Behavioral Scoring: The duration of immobility, swimming, and climbing behaviors is recorded.

  • Data Analysis: The effects of the compound on these behaviors are compared to a vehicle-treated control group.

This guide provides a foundational understanding of the diverse biological activities of quinoxaline derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. It is crucial for researchers to adapt and validate these methodologies for their specific experimental contexts.

References

5-Methylquinoxaline: A Versatile Heterocyclic Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylquinoxaline, a bicyclic heteroaromatic compound, has emerged as a privileged scaffold in medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties and versatile chemical reactivity make it an ideal building block for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and extensive characterization data. Furthermore, it explores the significant role of the quinoxaline (B1680401) core in modulating key signaling pathways, supported by a workflow for the synthesis and biological evaluation of its derivatives. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and application of this important heterocyclic motif.

Introduction

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, natural products, and functional materials. Among these, nitrogen-containing heterocycles, particularly those with fused ring systems, have garnered significant attention due to their inherent biological activities and diverse chemical functionalities. This compound, a derivative of quinoxaline, is a prominent member of this class, characterized by a pyrazine (B50134) ring fused to a benzene (B151609) ring with a methyl substituent on the benzene moiety.

The quinoxaline scaffold is a known bioisostere of quinoline (B57606) and naphthalene, enabling it to interact with a wide range of biological targets. The introduction of a methyl group at the 5-position can significantly influence the molecule's steric and electronic properties, enhancing its binding affinity and metabolic stability. Consequently, this compound serves as a crucial starting material for the development of novel therapeutic agents, including anticancer, anti-inflammatory, and antibacterial compounds.[1] Its applications also extend to the agrochemical industry as a precursor for pesticides and herbicides, and in materials science for the creation of organic semiconductors and electroluminescent materials.[1]

This guide will provide a detailed exploration of this compound as a heterocyclic building block, with a focus on its synthesis, characterization, and its role in the modulation of cellular signaling pathways, thereby providing a solid foundation for its application in drug discovery and development.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
Appearance Yellowish powder or amber liquid[1]
Melting Point 20-21 °C[2]
Boiling Point 120 °C at 15 mmHg
Density 1.125 g/mL at 25 °C
logP 2.04[2]
CAS Number 13708-12-8[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.75 (d, J=1.6 Hz, 1H), 8.05 (dd, J=8.4, 1.6 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.75-7.65 (m, 2H), 2.80 (s, 3H)[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 153.8, 145.9, 142.0, 140.9, 131.0, 129.8, 129.5, 128.9, 128.4, 21.8[2]
Mass Spectrum (GC-MS) m/z (%): 144 (M+, 100), 143 (95), 116 (30), 89 (25), 63 (15)[2]
Infrared (IR) (Neat) ν (cm⁻¹): 3050, 2920, 1580, 1490, 1380, 1120, 840, 760[2]

Synthesis of this compound

The most common and efficient method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of this compound, 3-methyl-1,2-phenylenediamine and glyoxal (B1671930) are the typical starting materials.

Experimental Protocol: Synthesis of this compound from 3-Methyl-1,2-phenylenediamine and Glyoxal

This protocol details a microwave-assisted synthesis, which offers advantages in terms of reduced reaction times and often improved yields.[3]

Materials:

  • 3-Methyl-1,2-phenylenediamine

  • Glyoxal (40% aqueous solution)

  • Ethanol (B145695)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

  • Microwave synthesizer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • In a 10 mL microwave synthesis vial equipped with a magnetic stirrer bar, dissolve 3-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) in ethanol (5 mL).

  • Add glyoxal (40% aqueous solution, 1.45 mL, 10 mmol) dropwise to the stirred solution at room temperature.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture for 60 seconds at 160 watts.[3]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be directly purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure product.

  • Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by distillation or column chromatography.

Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and compared with the data presented in Table 2.

This compound as a Building Block in Drug Discovery

The quinoxaline core is a key pharmacophore in a multitude of biologically active compounds. The introduction of a methyl group at the 5-position can enhance the pharmacological profile of these molecules.

Modulation of Signaling Pathways

While direct studies on the effect of this compound on specific signaling pathways are limited, the broader class of quinoxaline derivatives has been shown to modulate several key cellular signaling cascades implicated in diseases such as cancer and inflammation. These include the PI3K/Akt, MAPK, and NF-κB pathways.

PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Certain quinoxaline derivatives have been shown to inhibit the activity of PI3K or Akt, leading to the induction of apoptosis in cancer cells.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and stress responses. Quinoxaline-based compounds have been developed as inhibitors of key kinases within this pathway, such as MEK and ERK, demonstrating their potential as anti-cancer agents.

NF-κB Signaling Pathway: The NF-κB pathway plays a central role in the inflammatory response and cell survival. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Some quinoxaline derivatives have been found to inhibit the activation of NF-κB, thereby exerting anti-inflammatory and anti-cancer effects.

Below is a representative diagram of the NF-κB signaling pathway, which can be targeted by quinoxaline derivatives.

NFkB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Quinoxaline Quinoxaline Derivative Quinoxaline->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Gene_Expression Induces

Caption: NF-κB signaling pathway and a potential point of inhibition by quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

The versatility of the this compound core allows for the synthesis of a wide range of derivatives with potent biological activities. The following table summarizes the in vitro cytotoxic activity of some representative quinoxaline derivatives against various cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinoxaline Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)A549 (Lung)Reference
Derivative 1 9.0-2.5-[4]
Derivative 2 4.4-4.4-[4]
Derivative 3 22.11-48.046.6[4]
Derivative 4 2.32.8--[5]
Derivative 5 5.84.2--[5]

Workflow for Synthesis and Screening of Bioactive this compound Derivatives

The discovery of novel bioactive compounds based on the this compound scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Synthesis_Screening_Workflow Start Start: Identify Target and Design Library Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS, IR) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Screening Secondary Screening (e.g., Target-based assays, Dose-response) Hit_ID->Secondary_Screening Hits No_Hits No Hits: Redesign Library Hit_ID->No_Hits No Hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Secondary_Screening->Lead_Opt Lead_Opt->Synthesis Iterative Synthesis End End: Preclinical Candidate Lead_Opt->End

Caption: A generalized workflow for the synthesis and screening of bioactive this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

This compound stands out as a heterocyclic building block of significant importance, with broad applicability across various scientific disciplines. Its straightforward synthesis, coupled with the potential for diverse functionalization, provides a robust platform for the generation of novel molecules with tailored properties. The demonstrated ability of the quinoxaline core to interact with key biological targets, particularly within crucial signaling pathways, underscores its immense potential in the field of drug discovery. This technical guide has provided a comprehensive overview of the essential data and protocols necessary for the effective utilization of this compound in research and development. Continued exploration of this versatile scaffold is poised to yield further breakthroughs in medicine, agriculture, and materials science.

References

Unveiling the Electronic Landscape of 5-Methylquinoxaline: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline, a derivative of the quinoxaline (B1680401) heterocyclic scaffold, is a compound of significant interest due to its presence in various natural products and its potential applications in medicinal chemistry and materials science.[1][2] Understanding the electronic structure of this molecule is paramount for elucidating its reactivity, intermolecular interactions, and spectroscopic properties, thereby facilitating the rational design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of this compound, focusing on the computational methodologies employed and the key findings derived from such analyses. While detailed theoretical studies specifically on this compound are limited, this guide draws upon the extensive research conducted on the parent quinoxaline molecule and its derivatives to provide a robust framework for understanding its electronic characteristics.

Theoretical Framework and Computational Methodologies

The electronic structure of molecules like this compound is predominantly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational efficiency.[3][4] Ab initio methods, such as Hartree-Fock (HF), also provide valuable insights into the electronic properties of such systems.[5]

A typical computational workflow for studying the electronic structure of this compound is outlined below:

Computational_Workflow Computational Workflow for Electronic Structure Analysis cluster_setup Computational Setup cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation Geometry Molecular Geometry Input Method Selection of Theoretical Method (e.g., DFT, ab initio) BasisSet Choice of Basis Set (e.g., 6-31G**, 6-311++G(d,p)) Optimization Geometry Optimization BasisSet->Optimization Frequency Frequency Calculation Electronic Electronic Property Calculation Structure Optimized Molecular Structure Electronic->Structure Vibrational Vibrational Spectra (IR, Raman) Orbitals Molecular Orbitals (HOMO, LUMO) Properties Electronic Properties (Dipole Moment, Mulliken Charges, etc.)

Caption: A generalized workflow for the computational analysis of this compound's electronic structure.

Key Computational Parameters
  • Theoretical Method: DFT with a hybrid functional, such as B3LYP, is commonly used for reliable predictions of molecular geometries and electronic properties.[3][4]

  • Basis Set: Pople-style basis sets, such as 6-31G** or the more extensive 6-311++G(d,p), are frequently employed to describe the atomic orbitals.[6] The choice of basis set influences the accuracy of the calculations.

Electronic Properties of Quinoxaline and its Derivatives

In the absence of specific published data for this compound, the following sections present representative data for the parent quinoxaline molecule, which serves as a foundational model. These values provide a strong indication of the electronic characteristics that would be expected for this compound, with the understanding that the methyl substituent will induce some electronic perturbations.

Molecular Geometry

The optimized molecular geometry, including bond lengths and angles, is a fundamental output of quantum chemical calculations. For the parent quinoxaline molecule, theoretical studies have determined the key geometric parameters.[1]

ParameterCalculated Value (Å or °)
C2-N1 Bond Length1.33
C2-C3 Bond Length1.40
N1-C9 Bond Length1.38
C5-C6 Bond Length1.41
N1-C2-C3 Bond Angle121.5
C2-N1-C9 Bond Angle117.3

Table 1: Selected optimized geometric parameters for the parent quinoxaline molecule. Data is representative of typical DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.[7]

Molecular OrbitalEnergy (eV)
HOMO-6.5 to -7.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap5.0 to 6.0

Table 2: Representative HOMO and LUMO energies and the HOMO-LUMO gap for the parent quinoxaline molecule.

The methyl group in this compound is an electron-donating group, which is expected to raise the energy of the HOMO and LUMO levels and slightly decrease the HOMO-LUMO gap, potentially increasing the molecule's reactivity.

HOMO_LUMO Schematic of HOMO-LUMO Energy Levels cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap HOMO-LUMO Gap LUMO->Gap HOMO HOMO (Highest Occupied Molecular Orbital) Energy Energy Gap->HOMO

Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic potential and reactivity towards electrophiles and nucleophiles.

AtomCalculated Charge (a.u.)
N1-0.6 to -0.8
N4-0.6 to -0.8
C2+0.3 to +0.5
C3+0.3 to +0.5
C5-0.1 to +0.1
C8-0.1 to +0.1

Table 3: Representative Mulliken atomic charges for selected atoms in the parent quinoxaline molecule.

The nitrogen atoms are expected to carry a significant negative charge, making them potential sites for electrophilic attack. The methyl group in this compound will likely increase the electron density on the adjacent carbon atom (C5).

Spectroscopic Properties

Theoretical calculations can predict vibrational spectra (Infrared and Raman), which can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretching (aromatic)3050 - 3150
C-H stretching (methyl)2900 - 3000
C=N stretching1550 - 1650
C=C stretching (aromatic)1400 - 1600
C-H in-plane bending1000 - 1300
C-H out-of-plane bending700 - 900

Table 4: Representative calculated vibrational frequencies for characteristic modes in a methyl-substituted quinoxaline.

Conclusion

Theoretical studies based on quantum chemical calculations provide a powerful lens through which to examine the intricate electronic structure of this compound. While specific, in-depth computational data for this particular molecule is not extensively published, the wealth of research on the parent quinoxaline and its derivatives offers a solid foundation for understanding its properties. The methodologies and representative data presented in this guide highlight the key electronic features, such as molecular geometry, frontier orbital energies, and charge distribution, that govern the behavior of this compound. For drug development professionals and researchers, these theoretical insights are invaluable for predicting reactivity, designing new molecules with desired properties, and interpreting experimental data. Future dedicated computational studies on this compound will undoubtedly provide a more refined understanding of its electronic landscape, further aiding in its potential applications.

References

An In-depth Technical Guide to the Solubility of 5-Methylquinoxaline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-methylquinoxaline, a heterocyclic compound of interest in various fields of chemical research and development. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the precise determination of its solubility in a range of organic solvents.

Introduction to this compound and its Solubility

This compound is an aromatic heterocyclic compound with the chemical formula C₉H₈N₂. It belongs to the quinoxaline (B1680401) family, which are known for their diverse applications in pharmaceuticals, dyes, and as flavoring agents. The solubility of this compound in organic solvents is a critical physical property that influences its utility in synthesis, purification, formulation, and various analytical procedures.

General solubility information suggests that this compound is soluble in alcohols and is generally described as "freely soluble" in organic solvents and oils.[1][2] A specific quantitative value for its solubility in water has been reported as 1456 mg/L at 25 °C.[3]

Qualitative and Quantitative Solubility Data

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Observations/Notes
Protic Solvents Water250.1456Sparingly soluble.[3]
EthanolAmbientData not availableDescribed as "very soluble".[1]
MethanolAmbientData not availableExpected to be soluble based on general trends.
Aprotic Polar AcetoneAmbientData not availableExpected to be soluble.
Ethyl AcetateAmbientData not availableExpected to be soluble.
DichloromethaneAmbientData not availableExpected to be soluble.
Apolar Solvents TolueneAmbientData not availableExpected to be soluble.
HexaneAmbientData not availableExpected to have lower solubility.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted shake-flask method, followed by quantification using UV-Vis spectroscopy. This method is robust and can be adapted for different solvents and temperature conditions.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Analytical balance

Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures thorough mixing and facilitates the dissolution process.

Step 2: Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for at least 2 hours to permit the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe.

  • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles that could interfere with the concentration measurement.

Step 3: Quantification by UV-Vis Spectroscopy

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Dilute the filtered saturated solution (from Step 2) with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Using the calibration curve, determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification start Add excess this compound to vial add_solvent Add known volume of solvent start->add_solvent cap_vial Cap vial securely add_solvent->cap_vial equilibrate Equilibrate in thermostatic shaker (24-48h) cap_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with syringe settle->withdraw filter_sample Filter through 0.22 µm syringe filter withdraw->filter_sample dilute Dilute filtered sample filter_sample->dilute measure_abs Measure absorbance (UV-Vis) dilute->measure_abs calc Calculate solubility from calibration curve measure_abs->calc end Solubility Determined calc->end

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility Determination

The determination of solubility relies on a series of logical steps and dependencies, from establishing equilibrium to accurate quantification.

logical_relationship cluster_conditions Controlling Variables cluster_process Core Process cluster_outcome Result temp Constant Temperature equilibrium Achieve Solid-Liquid Equilibrium temp->equilibrium time Sufficient Equilibration Time time->equilibrium purity High Purity of Solute and Solvent purity->equilibrium separation Accurate Phase Separation (Settling & Filtration) equilibrium->separation quantification Precise Concentration Measurement separation->quantification solubility_value Reliable Solubility Data quantification->solubility_value

Caption: Logical dependencies in the solubility determination process.

References

Thermochemical properties of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 5-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of this compound, a heterocyclic compound of interest in pharmaceutical and materials science research. A thorough understanding of its thermodynamic characteristics is crucial for applications ranging from drug design and formulation to the prediction of its behavior in various chemical and biological systems. This document outlines the available data, details the experimental methodologies for the determination of key thermochemical parameters, and provides visualizations of these experimental workflows.

Quantitative Thermochemical Data

PropertyValueMethod
Molecular Formula C₉H₈N₂-
Molecular Weight 144.17 g/mol [1]-
Melting Point 20-21 °C[2]Experimental
Boiling Point 120 °C at 15 mmHg[2]Experimental
Vapor Pressure 0.046 mmHg at 25 °C (estimated)[3]Estimation
Standard Molar Enthalpy of Formation (gas, 298.15 K) Value not available in literatureCan be estimated
Enthalpy of Vaporization Value not available in literatureCan be determined experimentally
Enthalpy of Sublimation Value not available in literatureCan be determined experimentally

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of compounds like this compound relies on precise calorimetric and vapor pressure measurement techniques. Below are detailed protocols for the key experimental methods used for such determinations.

Bomb Calorimetry for Standard Molar Enthalpy of Formation

Static bomb calorimetry is the primary method for determining the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Bomb Sealing and Pressurization: The bomb is sealed and then purged with a small amount of pure oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision thermometer.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a constant temperature is reached.

  • Data Analysis: The heat released by the combustion of the sample is calculated from the temperature rise of the calorimeter system. The heat capacity of the calorimeter is predetermined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is calculated from the heat released. The standard molar enthalpy of formation is then derived using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

BombCalorimetryWorkflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis weigh_sample Weigh Sample place_in_crucible Place in Crucible weigh_sample->place_in_crucible seal_bomb Seal Bomb place_in_crucible->seal_bomb pressurize Pressurize with O2 seal_bomb->pressurize place_in_calorimeter Place Bomb in Calorimeter pressurize->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite measure_temp Measure Temperature Rise ignite->measure_temp calc_combustion Calculate Enthalpy of Combustion measure_temp->calc_combustion calc_formation Calculate Enthalpy of Formation calc_combustion->calc_formation

Workflow for Bomb Calorimetry Experiment
Knudsen Effusion Method for Enthalpy of Sublimation

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility, from which the enthalpy of sublimation can be calculated.[2]

Methodology:

  • Sample Preparation: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small container with a precisely machined small orifice.

  • Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. At each temperature, the rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

  • Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔHsub/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔHsub/R.

KnudsenEffusionWorkflow cluster_prep Sample Preparation cluster_measurement Effusion Measurement cluster_analysis Data Analysis load_sample Load Sample into Knudsen Cell place_in_vacuum Place Cell in High Vacuum load_sample->place_in_vacuum heat_and_measure Heat to Constant T and Measure Mass Loss place_in_vacuum->heat_and_measure calc_vp Calculate Vapor Pressure at each T heat_and_measure->calc_vp plot_clausius Plot ln(P) vs. 1/T calc_vp->plot_clausius calc_sublimation Calculate Enthalpy of Sublimation plot_clausius->calc_sublimation

Workflow for Knudsen Effusion Experiment
Transpiration Method for Enthalpy of Vaporization

The transpiration method is a dynamic vapor pressure measurement technique suitable for determining the enthalpy of vaporization of liquids and solids.

Methodology:

  • Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known and controlled flow rate through a saturator containing the this compound sample maintained at a constant temperature.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance.

  • Condensation and Quantification: The vapor-saturated gas stream is then passed through a condenser or a trap where the vapor is collected. The amount of condensed substance is determined gravimetrically or by other analytical techniques.

  • Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas stream, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed substance and the total volume of the carrier gas passed through the saturator.

  • Enthalpy of Vaporization Calculation: The measurements are repeated at several different temperatures. The enthalpy of vaporization is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, similar to the Knudsen effusion method.

Computational Estimation of Enthalpy of Formation

In the absence of experimental data, computational methods such as the group additivity scheme developed by Benson can provide a reliable estimate of the standard molar enthalpy of formation in the gas phase.[4]

Benson's Group Additivity Method:

This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The enthalpy of formation is calculated as:

ΔHf°(molecule) = Σ ni * ΔHf°(group)i

where ni is the number of times a particular group appears in the molecule and ΔHf°(group)i is the enthalpy of formation contribution of that group. Values for a wide range of functional groups have been empirically determined from experimental data for a large number of compounds.[5] For this compound, the molecule would be dissected into its constituent groups (e.g., C-(H)₃(C), Cb-(H), Cb-(C), N-(Cb)(C=N), and C-(N)(Cb)(H)), and the corresponding group increment values would be summed to estimate the enthalpy of formation.

Conclusion

This technical guide has summarized the available physical and thermochemical data for this compound. While experimental values for its key thermochemical properties are currently lacking in the literature, this guide provides detailed protocols for the established experimental techniques—bomb calorimetry, the Knudsen effusion method, and the transpiration method—that can be employed for their determination. Furthermore, it highlights the utility of computational methods like the Benson group additivity scheme for estimating the standard molar enthalpy of formation. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound, facilitating a deeper understanding of its energetic properties and enabling more informed applications in drug development and materials science.

References

Quantum Chemical Blueprint of 5-Methylquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Methylquinoxaline is a heterocyclic organic compound belonging to the quinoxaline (B1680401) family. Quinoxalines are bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring.[5] These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[6] this compound, in particular, has been identified as a volatile aroma compound in roasted coffee and almonds and is used as a flavoring agent.[5]

Understanding the electronic structure, molecular geometry, and vibrational properties of this compound at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and potential applications in drug design and materials development. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful tool for investigating these properties with high accuracy.[3]

This guide outlines the standard computational approach for a thorough quantum chemical investigation of this compound.

Experimental and Computational Protocols

Synthesis and Spectroscopic Characterization (Experimental)

A typical synthesis of this compound involves the condensation reaction of 3-methyl-1,2-benzenediamine with glyoxal (B1671930). The resulting crude product can be purified through recrystallization from ethanol (B145695) or column chromatography.

  • Protocol for Synthesis:

    • Dissolve 3-methyl-1,2-benzenediamine in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of glyoxal dropwise to the solution while stirring.

    • Reflux the reaction mixture for a specified period (e.g., 2-4 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the residue by recrystallization from ethanol to obtain this compound.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: The purified compound is typically analyzed using Fourier Transform Infrared (FT-IR) spectroscopy to identify the characteristic vibrational modes of the functional groups. Spectra are often recorded in the 4000-400 cm⁻¹ range.

    • UV-Vis Spectroscopy: The electronic absorption properties are studied using UV-Visible spectroscopy, typically in a solvent like ethanol, to identify the electronic transitions.

    • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure of the synthesized compound.

Quantum Chemical Calculations (Theoretical)

All theoretical calculations are generally performed using a computational chemistry software package like Gaussian.

  • Methodology:

    • Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311++G(d,p).[7] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[7]

    • Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by a factor (e.g., 0.967) to better match experimental data due to the neglect of anharmonicity in the theoretical model.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, charge delocalization, and the nature of the chemical bonds. This analysis provides insights into donor-acceptor interactions and their stabilization energies.

Data Presentation (Exemplary)

The following tables represent the expected format and nature of the data obtained from the quantum chemical calculations described above. Note: These are illustrative values and not the result of actual calculations on this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.395C1-C2-C3120.5
C2-N31.332C2-N3-C4117.8
N3-C41.378N3-C4-C9122.1
C4-C91.410C4-C9-N10118.2
C5-C61.401C5-C6-C7120.1
C6-C71.389C6-C7-C8120.3
C7-C81.402C7-C8-C9119.9
C8-C91.421C8-C9-C4119.7
C1-C111.510H12-C11-C1109.5
Table 2: Theoretical Vibrational Frequencies
ModeAssignmentCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
ν1C-H stretch (aromatic)31053001
ν2C-H stretch (methyl, asym)30122912
ν3C-H stretch (methyl, sym)29352838
ν4C=N stretch16251571
ν5C=C stretch (aromatic)15801528
ν6C-H bend (methyl)14551406
ν7C-H in-plane bend12801237
ν8Ring breathing1020985
ν9C-H out-of-plane bend850822
Table 3: Frontier Molecular Orbital Properties
ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Energy Gap (ΔE)5.10
Ionization Potential (I)6.25
Electron Affinity (A)1.15
Chemical Hardness (η)2.55
Electronegativity (χ)3.70
Table 4: NBO Analysis - Second-Order Perturbation Theory
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N3π(C2-C4)22.5
LP(1) N10π(C4-C9)21.8
π(C5-C6)π(C7-C8)18.2
π(C7-C8)π(C4-C9)15.6
σ(C1-H)σ*(C1-C11)2.1

*E(2) represents the stabilization energy of the donor-acceptor interaction.

Visualization of Computational Workflow

The logical flow of a quantum chemical study on this compound can be visualized as follows. This diagram illustrates the process from the initial molecular structure input to the final analysis of its chemical properties.

G Computational Workflow for this compound Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT/B3LYP) cluster_output Output & Analysis cluster_validation Validation start Initial Structure of this compound geom_opt Geometry Optimization start->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq fmo FMO Analysis (HOMO/LUMO) geom_opt->fmo nbo NBO Analysis geom_opt->nbo opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR/Raman) vib_freq->vib_spec reactivity Chemical Reactivity (Energy Gap, Hardness) fmo->reactivity bonding Intramolecular Interactions & Bonding nbo->bonding exp_data Experimental Data (FT-IR, UV-Vis, NMR) vib_spec->exp_data Comparison

Caption: Logical workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide provides a robust framework for conducting quantum chemical calculations on this compound. By following the detailed computational protocols, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. The exemplary data tables offer a clear format for presenting these results, facilitating comparison and analysis. The visualized workflow further clarifies the logical progression of such a theoretical study. This comprehensive approach is essential for advancing our understanding of this compound and unlocking its potential in various scientific and industrial applications.

References

5-Methylquinoxaline: A Technical Guide to its Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial applications of 5-methylquinoxaline, a versatile heterocyclic compound. This document details its utility in pharmaceuticals, agrochemicals, and materials science, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and professionals in drug development and other scientific fields.

Overview of this compound

This compound is a derivative of quinoxaline (B1680401), a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. The addition of a methyl group at the 5-position modifies its electronic and steric properties, making it a valuable scaffold for the synthesis of a wide range of functional molecules.

Pharmaceutical Applications

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. They serve as key intermediates in the synthesis of various therapeutic agents.

Anticancer Activity

Quinoxaline derivatives, including those derived from this compound, have shown significant potential as anticancer agents. They have been found to inhibit various kinases and induce apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
VIId HCT116> 50[1]
HepG2> 50[1]
MCF-7> 50[1]
VIIIa HCT11610.1[1]
HepG212.3[1]
MCF-715.8[1]
VIIIc HCT1162.5[1]
HepG24.7[1]
MCF-78.2[1]
VIIIe HCT1167.9[1]
HepG210.4[1]
MCF-713.1[1]
XVa HCT1164.4[1]
HepG28.9[1]
MCF-75.3[1]
Compound IV PC-32.11[2]
HepG2-[2]
Compound III PC-34.11[2]
HepG2-[2]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A key mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical protein in tumor angiogenesis.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade, a common target for quinoxaline-based anticancer agents.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Proliferation Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Quinoxaline_Inhibitor This compound Derivative (Inhibitor) Quinoxaline_Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

Apoptosis Induction Pathway

Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The intrinsic pathway of apoptosis is often implicated.

Apoptosis_Pathway Quinoxaline This compound Derivative Bcl2 Bcl-2 Quinoxaline->Bcl2 Downregulates Bax Bax Quinoxaline->Bax Upregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bcl2->Mitochondria Inhibits permeabilization Bax->Mitochondria Promotes permeabilization

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Agrochemical Applications

This compound derivatives have also demonstrated significant potential in the agrochemical sector as active ingredients in pesticides.

Insecticidal Activity

Certain thiazolo[4,5-b]quinoxaline derivatives have shown potent insecticidal activity against the cotton leafworm, Spodoptera litura.

Table 2: Insecticidal Activity of Thiazolo[4,5-b]quinoxaline Derivatives against Spodoptera litura

Compound IDLarval InstarLC₅₀ (ppm)Reference
Derivative 3 2nd261.88[3]
4th433.68[3]

LC₅₀: The lethal concentration required to kill 50% of the test population.

Materials Science Applications

The unique electronic properties of the quinoxaline core make its derivatives, including those of this compound, suitable for applications in materials science, particularly in the development of organic electronics.

Organic Semiconductors

Quinoxaline-based materials have been successfully incorporated as organic semiconductors in Organic Thin-Film Transistors (OTFTs).

Table 3: Performance of a Quinoxaline-Based Organic Thin-Film Transistor

ParameterValueProcessing MethodReference
Hole Mobility2.6 × 10⁻⁵ cm²/VsSolution Process[4]
On/Off Ratio1.8 × 10⁵Solution Process[4]
Hole Mobility1.9 × 10⁻⁴ cm²/VsVacuum Deposition[4]
On/Off Ratio3.5 × 10⁶Vacuum Deposition[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol describes a common method for the synthesis of a key quinoxaline intermediate.

Materials:

Procedure:

  • Dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

  • Add sodium pyruvate to the solution.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum.

In Vitro Cytotoxicity (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (this compound derivative) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the this compound derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

VEGFR-2 Kinase Inhibition Assay

This protocol measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase assay buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

  • Compound Addition: Dispense the master mix into the wells of a 96-well plate. Add the test compound at various concentrations. Include positive (known VEGFR-2 inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank control.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Signal Measurement: Allow the luminescent signal to stabilize and then measure it using a luminometer.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity for each compound concentration and determine the IC₅₀ value.

Fabrication of Organic Thin-Film Transistors (OTFTs)

This is a general protocol for the fabrication of a top-contact, bottom-gate OTFT.

Procedure:

  • Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide layer, which will act as the gate electrode and gate dielectric, respectively.

  • Semiconductor Deposition: Deposit the quinoxaline-based organic semiconductor onto the substrate. This can be done through either:

    • Solution-Shearing: A solution of the organic semiconductor is spread over the substrate, and the solvent is allowed to evaporate, leaving a thin film.

    • Vacuum Deposition: The organic material is heated in a vacuum chamber until it sublimes, and the vapor deposits as a thin film on the cooled substrate.

  • Source and Drain Electrode Deposition: Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

  • Characterization: Characterize the electrical performance of the OTFT by measuring its transfer and output characteristics using a semiconductor parameter analyzer.

Conclusion

This compound is a highly versatile and valuable building block in the development of new technologies across the pharmaceutical, agrochemical, and materials science industries. Its derivatives have demonstrated significant potential as anticancer and insecticidal agents, as well as high-performance organic semiconductors. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research and development in these exciting areas.

References

Methodological & Application

Synthesis and Medicinal Chemistry of 5-Methylquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-methylquinoxaline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. These derivatives have garnered attention for their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3]

Introduction

Quinoxaline (B1680401), a fused bicyclic system comprising a benzene (B151609) and a pyrazine (B50134) ring, serves as a versatile scaffold in drug discovery.[2] The introduction of a methyl group at the 5-position can significantly influence the physicochemical and biological properties of the resulting derivatives, making them promising candidates for therapeutic applications.[4][5] This document outlines the synthesis, biological evaluation, and mechanistic insights into this compound derivatives.

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through various methods. A common and effective approach involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[6] Below are detailed protocols for the synthesis of this compound and its derivatives.

Protocol 1: General Synthesis of this compound

This protocol describes the synthesis of the parent this compound structure.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminotoluene (1.0 eq) in ethanol.

  • To this solution, add glyoxal (1.1 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.[7]

A schematic for the general synthesis of quinoxaline derivatives is presented below.

G cluster_reactants Reactants reactant1 o-Phenylenediamine Derivative catalyst Catalyst (e.g., Acidic/Basic) reactant1->catalyst reactant2 1,2-Dicarbonyl Compound reactant2->catalyst product Quinoxaline Derivative catalyst->product Condensation

Caption: General synthetic scheme for quinoxaline derivatives.

Protocol 2: Synthesis of Substituted this compound Analogs

This protocol details the synthesis of more complex this compound derivatives, which can be achieved by employing substituted 1,2-dicarbonyl compounds or by further modification of the this compound core.

Materials:

  • 5-Methyl-1,2-phenylenediamine

  • Substituted 1,2-diketone (e.g., benzil)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 5-methyl-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid, add the substituted 1,2-diketone (1.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified substituted this compound derivative.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential in various therapeutic areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of quinoxaline derivatives against a range of cancer cell lines.[3][8][9] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 and PI3K/AKT/mTOR pathways.[10][11]

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
VIIIc HCT116 (Colon)2.5[9]
MCF-7 (Breast)9[9]
VIIIa HepG2 (Liver)9.8[9]
XVa HCT116 (Colon)4.4[9]
MCF-7 (Breast)5.3[9]
11e MCF-7 (Breast)-[11]
HepG2 (Liver)2.1[11]
12k MCF-7 (Breast)-[11]
HepG2 (Liver)2.9[11]
MMNC HCT116 (Colon)0.33[10]
Caco-2 (Colon)0.51[10]

Note: The specific substitution patterns for each compound ID can be found in the cited literature.

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their activity against various bacterial and fungal pathogens.[1][7][12][13][14]

Table 2: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
5p S. aureus4[1]
B. subtilis8[1]
MRSA8[1]
E. coli4[1]
Quinoxaline Derivative MRSA1 - 8[12]
5k Acidovorax citrulli-[7]
5j Rhizoctonia solaniEC50 = 8.54[7]

Note: MIC (Minimum Inhibitory Concentration), EC50 (Half-maximal effective concentration). The specific substitution patterns for each compound ID can be found in the cited literature.

Experimental Protocols for Biological Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO treated) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration of this compound derivatives against bacterial strains using the broth microdilution method.[12][13]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (37°C)

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivatives in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Visualization

The anticancer activity of many quinoxaline derivatives is attributed to their ability to inhibit protein kinases involved in cell signaling pathways critical for tumor growth and survival.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline This compound Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in many cancers.

G cluster_membrane Cell Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Quinoxaline This compound Derivative Quinoxaline->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols: 5-Methylquinoxaline as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of methylquinoxaline derivatives, particularly 3-methylquinoxalin-2(1H)-one, as a versatile precursor in the synthesis of pharmacologically active compounds. The focus of these notes is on the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, a critical target in anti-cancer therapy. While 5-Methylquinoxaline is a known versatile compound in pharmaceutical development, detailed synthetic protocols directly linking it to a wide range of pharmaceuticals are not extensively documented in readily available literature. However, the closely related 3-methylquinoxaline scaffold is a well-established precursor for potent VEGFR-2 inhibitors.

Introduction to Methylquinoxalines in Drug Discovery

Quinoxaline (B1680401) derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include antimicrobial, anti-inflammatory, and notably, anti-cancer properties. The quinoxaline scaffold serves as a privileged structure in drug design, allowing for extensive chemical modifications to optimize therapeutic efficacy. This compound, specifically, is recognized as a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and has shown potential as an antimicrobial agent.[1]

A significant application of the methylquinoxaline core is in the development of kinase inhibitors. Kinases, such as VEGFR-2, play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology. Derivatives of 3-methylquinoxaline have been successfully designed and synthesized to act as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative effects in cancer cell lines.[2][3]

Application: Synthesis of 3-Methylquinoxaline-Based VEGFR-2 Inhibitors

This section details the synthesis and application of a series of 3-methylquinoxaline-based compounds as potent VEGFR-2 inhibitors. The general synthetic strategy involves the preparation of a key intermediate, 3-methylquinoxalin-2(1H)-one, followed by its reaction with various substituted benzamides.

Overview of the Synthetic Approach

The synthesis of the target VEGFR-2 inhibitors is a multi-step process that begins with the synthesis of 3-methylquinoxalin-2(1H)-one. This intermediate is then typically converted to its potassium salt to enhance its nucleophilicity. In parallel, a series of 4-(2-chloroacetamido)-N-(substituted)benzamides are prepared. The final step involves the nucleophilic substitution of the chlorine atom in the benzamide (B126) derivatives by the potassium salt of 3-methylquinoxalin-2(1H)-one.

G cluster_0 Synthesis of 3-Methylquinoxalin-2(1H)-one cluster_1 Synthesis of Substituted Benzamides cluster_2 Final Product Synthesis o-phenylenediamine (B120857) o-phenylenediamine 3-methylquinoxalin-2(1H)-one 3-methylquinoxalin-2(1H)-one o-phenylenediamine->3-methylquinoxalin-2(1H)-one Condensation Pyruvic acid Pyruvic acid Pyruvic acid->3-methylquinoxalin-2(1H)-one Potassium salt of 3-methylquinoxalin-2(1H)-one Potassium salt of 3-methylquinoxalin-2(1H)-one 3-methylquinoxalin-2(1H)-one->Potassium salt of 3-methylquinoxalin-2(1H)-one KOH p-aminobenzoic acid p-aminobenzoic acid 4-(2-chloroacetamido)benzoic acid 4-(2-chloroacetamido)benzoic acid p-aminobenzoic acid->4-(2-chloroacetamido)benzoic acid Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->4-(2-chloroacetamido)benzoic acid 4-(2-chloroacetamido)benzoyl chloride 4-(2-chloroacetamido)benzoyl chloride 4-(2-chloroacetamido)benzoic acid->4-(2-chloroacetamido)benzoyl chloride Thionyl chloride Thionyl chloride Thionyl chloride->4-(2-chloroacetamido)benzoyl chloride Target Benzamides 4-(2-chloroacetamido)-N- (substituted)benzamides 4-(2-chloroacetamido)benzoyl chloride->Target Benzamides Substituted anilines Substituted anilines Substituted anilines->Target Benzamides Final VEGFR-2 Inhibitors Final VEGFR-2 Inhibitors Target Benzamides->Final VEGFR-2 Inhibitors Potassium salt of 3-methylquinoxalin-2(1H)-one->Final VEGFR-2 Inhibitors Nucleophilic Substitution

Caption: General synthetic workflow for 3-methylquinoxaline-based VEGFR-2 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative activity and VEGFR-2 inhibitory activity of synthesized 3-methylquinoxaline derivatives.

Table 1: In Vitro Anti-proliferative Activity (IC₅₀ in µM) of 3-Methylquinoxaline Derivatives

CompoundMCF-7 (Breast Cancer)HepG-2 (Liver Cancer)
15b 5.84.2
17b 2.32.8
Sorafenib (Control) 3.512.17
Data sourced from Alanazi et al. (2021).[2][3]

Table 2: In Vitro VEGFR-2 Inhibitory Activity (IC₅₀ in nM)

CompoundVEGFR-2 IC₅₀ (nM)
17b 2.7
Sorafenib (Control) 3.12
Data sourced from Alanazi et al. (2021).[2][3]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of key intermediates and the final 3-methylquinoxaline-based VEGFR-2 inhibitors.

Synthesis of 3-methylquinoxalin-2(1H)-one

Materials:

  • o-phenylenediamine

  • Pyruvic acid

  • Methanol

Procedure:

  • A mixture of o-phenylenediamine and pyruvic acid is prepared in methanol.

  • The reaction mixture is refluxed for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent to yield 3-methylquinoxalin-2(1H)-one.[4]

Synthesis of 4-(2-chloroacetamido)-N-(substituted)benzamides

This is a multi-step synthesis:

Step 1: Synthesis of 4-(2-chloroacetamido)benzoic acid

  • p-Aminobenzoic acid is dissolved in a suitable solvent.

  • Chloroacetyl chloride is added dropwise to the solution at a controlled temperature (e.g., 4-10°C).

  • The reaction mixture is stirred for a designated time.

  • The resulting precipitate, 4-(2-chloroacetamido)benzoic acid, is filtered, washed, and dried.[1][5]

Step 2: Synthesis of 4-(2-chloroacetamido)benzoyl chloride

  • 4-(2-chloroacetamido)benzoic acid is suspended in a suitable solvent (e.g., dichloromethane).

  • Thionyl chloride is added dropwise at a low temperature (e.g., 0-4°C).

  • A catalytic amount of pyridine (B92270) may be added.

  • The reaction mixture is stirred until the reaction is complete.

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(2-chloroacetamido)benzoyl chloride, which is often used in the next step without further purification.[1]

Step 3: Synthesis of 4-(2-chloroacetamido)-N-(substituted)benzamides

  • The appropriate substituted aniline (B41778) is dissolved in a suitable solvent.

  • 4-(2-chloroacetamido)benzoyl chloride, dissolved in a suitable solvent, is added dropwise.

  • The reaction is stirred at room temperature or heated as necessary.

  • After completion, the reaction mixture is worked up by washing with acidic and basic solutions to remove unreacted starting materials.

  • The organic layer is dried and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 4-(2-chloroacetamido)-N-(substituted)benzamide.[1][5]

General Procedure for the Synthesis of Final 3-Methylquinoxaline-Based VEGFR-2 Inhibitors

Materials:

  • Potassium salt of 3-methylquinoxalin-2(1H)-one

  • Appropriate 4-(2-chloroacetamido)-N-(substituted)benzamide

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the potassium salt of 3-methylquinoxalin-2(1H)-one and the appropriate 4-(2-chloroacetamido)-N-(substituted)benzamide is prepared in DMF.

  • The reaction mixture is heated (e.g., on a water bath) for a specified duration (e.g., 8 hours).[1]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into crushed ice to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final 3-methylquinoxaline-based VEGFR-2 inhibitor.[1]

Biological Signaling Pathway

The synthesized 3-methylquinoxaline derivatives exert their anti-cancer effects by inhibiting the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a cascade of downstream signaling events crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 3-Methylquinoxaline Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 3-methylquinoxaline derivatives.

By inhibiting the phosphorylation and activation of VEGFR-2, these compounds block the downstream signaling pathways, including the PLCγ-ERK and PI3K-Akt pathways.[6][7][8] This leads to the inhibition of endothelial cell proliferation, survival, and migration, ultimately suppressing angiogenesis and restricting tumor growth.[6][7][8] Mechanistic studies have shown that potent 3-methylquinoxaline derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][3]

References

Application Notes and Protocols for the GC-MS Analysis of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 5-Methylquinoxaline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (CAS No: 13708-12-8, Molecular Formula: C₉H₈N₂) is a heterocyclic aromatic compound found, for instance, as a flavor component in coffee and is of interest in the development of pharmaceuticals and agrochemicals due to the diverse biological activities of quinoxaline (B1680401) derivatives.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13708-12-8
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol [4]
Appearance Liquid[4]
Melting Point 20-21 °C[4]
Boiling Point 120 °C at 15 mmHg
Density 1.102-1.128 g/mL[4]
Solubility Freely soluble in water, organic solvents, and oils[4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are general guidelines for different sample types.

a) Standard Solution Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable volatile solvent such as methanol (B129727), dichloromethane (B109758), or isooctane (B107328) to prepare a stock solution of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution with the same solvent to prepare a series of working standards for calibration. The concentration range will depend on the expected concentration in the samples and the sensitivity of the instrument.

b) Liquid Samples (e.g., beverages, biological fluids):

  • Direct Dilution: If the sample is clean and the concentration of this compound is expected to be high, a simple dilution with a suitable solvent may be sufficient.

  • Liquid-Liquid Extraction (LLE): For more complex matrices, LLE can be used to extract and concentrate the analyte.

    • To 1 mL of the liquid sample, add 1 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • The solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in a smaller volume of solvent for analysis.

c) Solid Samples (e.g., food products, textiles):

  • Solvent Extraction:

    • Weigh 1 g of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., toluene (B28343) for textiles, or methanol for food matrices).

    • Sonication for 30 minutes can enhance extraction efficiency.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE): For complex solid samples requiring further cleanup, SPE can be employed. The choice of SPE cartridge will depend on the sample matrix and potential interferences.

d) Final Sample Preparation for GC-MS Injection:

  • Ensure the final sample is free of particulate matter by filtering through a 0.22 µm syringe filter.

  • The final concentration should ideally be in the range of 0.1 to 10 µg/mL for optimal results on most GC-MS systems.

GC-MS Analysis Protocol

The following protocol is adapted from a method for the closely related compound, 5-methylquinoline, and is expected to provide good results for this compound.[5] Method validation is recommended for specific applications.

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or appropriate split ratio (e.g., 50:1)
Oven Temperature Program Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-300
Solvent Delay Dependent on the solvent used and its retention time.

Data Presentation

Quantitative Data

Table 3: Quantitative Performance Data (for Quinoline (B57606) in Textiles)

ParameterValue
Linearity Range 0.1 - 1.0 mg/L
Correlation Coefficient (r²) 0.9998
Limit of Detection (LOD) 0.1 mg/kg
Recoveries 82.9% - 92.0%
Relative Standard Deviations (RSDs) 1.4% - 3.8%

Data from a study on the determination of quinoline in textiles by GC-MS and may be used as an estimation for method development for this compound.[6]

Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 4: Key Mass Spectral Peaks for this compound

m/zInterpretation
144Molecular Ion (M⁺)
143[M-H]⁺
115Loss of HCN from the [M-H]⁺ ion
90Further fragmentation

Data sourced from NIST and PubChem databases.[4][7]

Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to follow pathways characteristic of quinoxaline derivatives. The molecular ion at m/z 144 is the most abundant peak, indicating a stable aromatic system. The loss of a hydrogen atom to form the ion at m/z 143 is a common feature. Subsequent fragmentation likely involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazine (B50134) ring, a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds, leading to the ion at m/z 115.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE, Solvent Extraction, or SPE) Sample->Extraction Select appropriate method Cleanup Cleanup & Concentration (Filtration, Evaporation) Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Qualitative Qualitative Analysis (Library Search, Fragmentation) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

Caption: Workflow for GC-MS Analysis of this compound.

Signaling Pathways

Currently, there is limited information available in the scientific literature detailing specific signaling pathways directly modulated by this compound. While quinoxaline derivatives are known for a wide range of biological activities, further research is needed to elucidate the precise molecular mechanisms of this compound. Therefore, a signaling pathway diagram cannot be provided at this time. The focus of this document remains on the analytical protocols for its detection and quantification.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of 5-methylquinoxaline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR). The data and protocols presented herein are intended to support researchers in the structural elucidation, identification, and purity assessment of this and structurally related compounds, which are significant in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aromatic compound that serves as a key structural motif in a variety of biologically active molecules. Its derivatives have garnered significant interest in drug discovery, exhibiting a wide range of pharmacological activities. A precise and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and for quality control in synthetic processes. High-resolution NMR spectroscopy is the most powerful technique for the definitive structural analysis of such organic molecules in solution. This document outlines the detailed ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.

Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Data

The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the quinoxaline (B1680401) core and the methyl substituent. The assignments, chemical shifts, multiplicities, and coupling constants are summarized in Table 1.

Table 1. ¹H NMR Spectroscopic Data for this compound in CDCl₃.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.78d1.8
H-38.78d1.8
H-67.61t8.0
H-78.00dd8.4, 1.2
H-87.55dd7.2, 1.2
5-CH₃2.82s-

Data sourced from Flammang, R., et al. (1987). Magnetic Resonance in Chemistry, 25(3), 244-246.

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for each carbon atom of this compound are presented in Table 2.

Table 2. ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

Carbon AssignmentChemical Shift (δ, ppm)
C-2145.1
C-3143.7
C-4a141.2
C-5132.8
C-6129.1
C-7129.0
C-8126.9
C-8a140.1
5-CH₃21.9

Data sourced from Flammang, R., et al. (1987). Magnetic Resonance in Chemistry, 25(3), 244-246.

Experimental Protocols

The following protocols describe the standard procedures for the preparation of a sample of this compound for NMR analysis and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used to aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 4 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.5 seconds

  • Relaxation Delay: 2 seconds

Visualization of the NMR Analysis Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is illustrated in the following diagram.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum lock_shim->acquire_13c process_fid Fourier Transform & Phasing acquire_1h->process_fid acquire_13c->process_fid peak_picking Peak Picking & Integration process_fid->peak_picking assign_spectra Assign Signals peak_picking->assign_spectra final_report Final Structural Report assign_spectra->final_report

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation and Structural Confirmation

The ¹H NMR spectrum shows two signals in the downfield aromatic region, characteristic of the protons on the pyrazine (B50134) ring (H-2 and H-3), appearing as a doublet due to coupling with each other. The protons on the benzene (B151609) ring (H-6, H-7, and H-8) exhibit a typical splitting pattern for a substituted benzene ring. The upfield singlet at 2.82 ppm corresponds to the three equivalent protons of the methyl group.

The ¹³C NMR spectrum displays nine distinct signals, consistent with the nine carbon atoms in the this compound structure. The signals for the quaternary carbons (C-4a, C-5, and C-8a) can be identified by their lower intensity in a standard proton-decoupled spectrum or confirmed using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The chemical shift of the methyl carbon at 21.9 ppm is characteristic of an aromatic methyl group.

The combined analysis of the ¹H and ¹³C NMR data provides a complete and unambiguous confirmation of the chemical structure of this compound. This information is crucial for ensuring the identity and purity of the compound in research and development settings.

Application of 5-Methylquinoxaline in the Synthesis of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 5-methylquinoxaline has emerged as a crucial scaffold in the design and synthesis of novel anticancer agents.[1][2] The quinoxaline core is a key structural component in several natural antibiotics with antitumor properties, such as echinomycin (B1671085) and triostins.[3] Synthetic derivatives of this compound have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT116), liver (HepG2), breast (MCF-7), and non-small cell lung cancer (A549).[3][4]

These compounds often exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Notably, many quinoxaline derivatives act as competitive inhibitors of protein tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and metastasis.[5][6] This document provides detailed application notes on the synthesis of this compound-based anticancer agents, summarizes their biological activities, and offers detailed protocols for their synthesis and evaluation.

Synthesis of this compound Derivatives

The synthesis of anticancer agents incorporating the this compound scaffold typically begins with the construction of the core heterocyclic system, followed by the introduction of various pharmacophoric moieties such as amide, urea, thiourea, and sulfonamide groups.[5][6] A common and efficient method for preparing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound.[4][6]

For the synthesis of 3-methylquinoxalin-2(1H)-one, a key intermediate, o-phenylenediamine is reacted with sodium pyruvate.[7][8] This intermediate can then be further modified. For instance, chlorination using phosphorus oxychloride (POCl3) yields 2-chloro-3-methylquinoxaline, a versatile precursor for subsequent nucleophilic substitution reactions.[7]

The following diagram illustrates a general synthetic workflow for creating a library of this compound derivatives.

G start o-Phenylenediamine + Sodium Pyruvate intermediate1 3-Methylquinoxalin-2(1H)-one start->intermediate1 Reflux in Glacial Acetic Acid intermediate2 2-Chloro-3-methylquinoxaline intermediate1->intermediate2 POCl3 final_compounds Diverse this compound Derivatives (Amides, Ureas, etc.) intermediate2->final_compounds Nucleophilic Substitution (Amines, etc.) G cluster_cell Tumor Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits G cluster_apoptosis Apoptosis Induction Compound This compound Derivative Bax Bax (Pro-apoptotic) Activation Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Compound->Bcl2 Mitochondria Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

5-Methylquinoxaline in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline is a heterocyclic aromatic compound that, like other quinoxaline (B1680401) derivatives, presents significant interest as a ligand in coordination chemistry. The presence of two nitrogen atoms in the pyrazine (B50134) ring offers potential coordination sites for a variety of metal ions. The methyl group at the 5-position introduces electronic and steric modifications to the quinoxaline scaffold, which can influence the stability, reactivity, and potential applications of its metal complexes. While the coordination chemistry of quinoxaline derivatives has been explored for applications in catalysis, materials science, and as therapeutic agents, specific detailed studies on this compound as a primary ligand are less common in publicly available literature.[1]

This document provides an overview of the potential applications of this compound in coordination chemistry, based on the known properties of related quinoxaline complexes. It also includes detailed, extrapolated protocols for the synthesis of the ligand and its potential coordination complexes, as well as for evaluating their biological activity.

Primary Applications

Coordination complexes of quinoxaline derivatives have shown promise in several key scientific domains. By extension, this compound complexes are hypothesized to be valuable in the following areas:

  • Homogeneous Catalysis: The nitrogen atoms of the this compound ligand can coordinate to transition metals such as palladium, ruthenium, and rhodium, potentially forming catalytically active species for various organic transformations, including cross-coupling reactions.[2]

  • Antimicrobial and Anticancer Agents: Quinoxaline derivatives and their metal complexes have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] Complexation with metal ions can enhance the therapeutic efficacy of the organic ligand.[1] The proposed mechanism of anticancer action for some metal complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[5]

  • Materials Science: The photophysical properties of metal complexes with aromatic N-heterocyclic ligands are of interest for the development of luminescent materials and sensors.

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol is adapted from a general method for the synthesis of quinoxaline derivatives.[6]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine (10 mmol) in ethanol (50 mL).

  • To this solution, add glyoxal (11 mmol, 40% in water) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: General Workflow for Synthesis and Characterization of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants 3-Methyl-1,2-phenylenediamine + Glyoxal dissolve Dissolve in Ethanol reactants->dissolve reflux Reflux for 4h dissolve->reflux cool Cool to RT reflux->cool evaporate Evaporate Solvent cool->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product analysis NMR & Mass Spectrometry product->analysis

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 2: Synthesis of a Representative Ruthenium(II) Complex with this compound

This protocol is a hypothetical adaptation based on the synthesis of similar ruthenium(II) polypyridyl complexes.[1][7][8]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound

  • Ethanol/water mixture (e.g., 8:2 v/v)

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine cis-[Ru(bpy)₂Cl₂]·2H₂O (0.2 mmol) and this compound (0.22 mmol).

  • Add an 8:2 (v/v) mixture of ethanol and water (20 mL).

  • Purge the flask with an inert gas (Ar or N₂) for 15 minutes.

  • Heat the mixture to reflux under the inert atmosphere for 8-12 hours. The solution should change color, indicating complex formation.

  • After reflux, cool the solution to room temperature.

  • Filter the solution to remove any unreacted starting material.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise to precipitate the complex as a hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of diethyl ether.

  • Dry the final product, --INVALID-LINK--₂, under vacuum.

  • Characterize the complex using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Diagram: Workflow for Ruthenium(II) Complex Synthesis

G start cis-[Ru(bpy)₂Cl₂] + this compound reflux Reflux in Ethanol/Water under Inert Atmosphere start->reflux cool Cool to Room Temperature reflux->cool filter Filter cool->filter precipitate Add NH₄PF₆ (aq) filter->precipitate isolate Vacuum Filtration precipitate->isolate wash Wash with Water & Ether isolate->wash dry Dry under Vacuum wash->dry product Ru(bpy)₂(5-MeQx)₂ dry->product

Caption: A step-by-step workflow for a typical synthesis of a ruthenium(II)-5-methylquinoxaline complex.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxicity of synthesized metal complexes against a cancer cell line.[9][10]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound metal complex

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the metal complex in DMSO. Make serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., cisplatin).

  • Incubation: Incubate the plate for 48 hours in a CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: Proposed General Mechanism of Anticancer Action

G complex Metal Complex cell Cancer Cell complex->cell Cellular Uptake ros Increased ROS cell->ros Induces mito Mitochondrial Damage ros->mito apoptosis Apoptosis mito->apoptosis

Caption: A simplified proposed mechanism for the anticancer activity of some metal complexes.

Quantitative Data

Specific quantitative data for coordination complexes of this compound are not widely available in the literature. However, data from closely related quinoxaline derivative complexes can provide insights into the expected properties. The following tables summarize representative data for such complexes for comparative purposes.

Table 1: Representative Spectroscopic Data for a Quinoxaline-based Ligand and its Metal Complex

Compound/ComplexKey IR Frequencies (cm⁻¹)¹H NMR Signals (ppm, selected)UV-Vis λ_max (nm)
Quinoxaline Derivative Ligand~1600 (C=N stretch)Aromatic protons: 7.5-8.5~280, ~320
[M(L)₂Cl₂] Type Complex~1580 (C=N stretch, shifted)Aromatic protons: 7.8-8.8 (shifted)~350, ~450 (d-d transitions)

Note: A shift in the C=N stretching frequency to a lower wavenumber upon complexation is indicative of coordination of the nitrogen atom to the metal center.

Table 2: Representative Bond Lengths and Angles for a Coordinated Quinoxaline Derivative

ParameterTypical Value
Metal-Nitrogen (M-N) Bond Length2.0 - 2.2 Å
Nitrogen-Metal-Nitrogen (N-M-N) Angle (cis)~90°
Nitrogen-Metal-Nitrogen (N-M-N) Angle (trans)~180°

Note: These values are highly dependent on the specific metal, its oxidation state, and the overall geometry of the complex.

Conclusion

This compound holds potential as a versatile N-donor ligand in coordination chemistry. While specific experimental data on its coordination complexes are limited, the established chemistry of related quinoxaline derivatives suggests promising applications in catalysis and medicinal chemistry. The protocols and data presented here provide a foundational framework for researchers to explore the synthesis, characterization, and application of novel this compound metal complexes. Further research is warranted to fully elucidate the coordination behavior of this ligand and the properties of its complexes.

References

Application Note: High-Purity Isolation of 5-Methylquinoxaline via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylquinoxaline is a key heterocyclic compound utilized in the synthesis of various pharmaceutical and agrochemical agents. Its purity is paramount for successful downstream applications and for ensuring the safety and efficacy of final products. This application note details a robust protocol for the purification of this compound using silica (B1680970) gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound from a crude reaction mixture.

Principle of the Method

Column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] For the purification of this compound, a nitrogen-containing heterocyclic compound, normal-phase chromatography with silica gel as the stationary phase is effective.[2] The choice of a suitable mobile phase, typically a non-polar solvent mixture with a polar modifier, is critical for achieving optimal separation from impurities.[2] Due to the basic nature of the quinoxaline (B1680401) moiety, which can interact strongly with the acidic silanol (B1196071) groups on the silica surface leading to peak tailing, the addition of a basic modifier to the mobile phase is often beneficial.[3]

Experimental Overview

The purification process begins with the determination of an optimal mobile phase using Thin Layer Chromatography (TLC).[2] A crude sample of this compound is dissolved and loaded onto a prepared silica gel column. The mobile phase is then passed through the column to elute the compounds. Fractions are collected and analyzed by TLC to identify those containing the pure this compound. Finally, the solvent is removed from the pure fractions to yield the purified product.

Key Experimental Parameters

A summary of the key quantitative parameters for the purification of this compound by column chromatography is provided in the table below.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography provides good resolution and flow rate.[2]
Mobile Phase Hexane (B92381)/Ethyl Acetate (B1210297)A common solvent system for quinoxaline derivatives. The ratio is determined by TLC.[4]
Mobile Phase Modifier 1-2% Triethylamine (B128534) (TEA)Optional, but recommended to prevent peak tailing of the basic product.[3]
TLC Rf of Pure Product 0.2 - 0.4This range typically provides the best separation in column chromatography.[2]
Column Dimensions Dependent on sample sizeA general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Sample Loading Dry or Wet LoadingDry loading is preferred for samples with low solubility in the mobile phase.[2]
Elution Mode Isocratic or GradientIsocratic elution is simpler, while gradient elution can improve separation of complex mixtures.
Fraction Size ~1% of column volumeSmaller fractions provide better resolution of separated compounds.
Visualization UV light (254 nm)This compound is a UV-active compound.

Protocol for the Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)[2]

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (optional)[3]

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Selection (TLC):

    • Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). If streaking is observed, add 1-2% triethylamine to the solvent mixtures.[3]

    • Dissolve a small amount of the crude this compound in a few drops of dichloromethane.

    • Spot the crude mixture onto separate TLC plates and develop them in the prepared chambers.

    • Visualize the developed plates under UV light (254 nm).

    • The optimal mobile phase is the one that gives the this compound spot an Rf value between 0.2 and 0.4 and shows good separation from impurities.[2]

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add a thin protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin to elute the column, collecting the eluent in fractions.

    • Maintain a constant flow rate. Applying gentle pressure (flash chromatography) can speed up the process.

  • Fraction Analysis:

    • Monitor the elution process by spotting the collected fractions onto TLC plates.

    • Develop the TLC plates in the mobile phase and visualize under UV light.

    • Identify the fractions containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, GC-MS, or HPLC.

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound by column chromatography.

Workflow Purification of this compound Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation TLC 1. Mobile Phase Selection (TLC) Pack 2. Column Packing TLC->Pack Optimal Solvent System Load 3. Sample Loading Pack->Load Elute 4. Elution & Fraction Collection Load->Elute Analyze 5. Fraction Analysis (TLC) Elute->Analyze Collected Fractions Combine 6. Combine Pure Fractions Analyze->Combine Pure Fractions Identified Evap 7. Solvent Evaporation Combine->Evap PureProduct Pure this compound Evap->PureProduct

Caption: Workflow for this compound purification.

References

5-Methylquinoxaline: A Versatile Scaffold for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline, a heterocyclic aromatic compound, has emerged as a significant building block in the synthesis of a new generation of agrochemicals. Its unique chemical structure allows for diverse functionalization, leading to the development of potent insecticides, herbicides, and fungicides. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways associated with agrochemicals derived from the this compound scaffold. While this compound is cited as a key intermediate in the synthesis of prominent agrochemicals, detailed publicly available synthetic routes originating from this specific precursor are often proprietary. These notes, therefore, focus on the known biological activities and testing protocols for quinoxaline-based agrochemicals, providing a foundational guide for research and development in this area.

Agrochemical Applications of this compound Derivatives

This compound serves as a versatile precursor for a range of agrochemicals, including:

  • Insecticides: Notably, it is a reported starting material in the synthesis of Chlorantraniliprole, a potent insecticide.[1]

  • Herbicides: It is also mentioned as an intermediate in the creation of herbicides such as Pyridate and Flupyrsulfuron-methyl.[1]

  • Fungicides: Various quinoxaline (B1680401) derivatives have demonstrated significant antifungal properties.

Data Presentation: Bioactivity of Quinoxaline Derivatives

The following tables summarize the biological activity of various quinoxaline derivatives, highlighting their potential in agrochemical applications. It is important to note that while these compounds share the core quinoxaline structure, they are not all explicitly confirmed to be synthesized from this compound.

Compound ID Target Organism Bioassay Activity (LC50/EC50) Reference
Thiazolo[4,5-b]quinoxaline derivative 3Spodoptera litura (Cotton Leafworm) - 2nd instar larvaeInsecticidal261.88 ppm[2]
Thiazolo[4,5-b]quinoxaline derivative 3Spodoptera litura (Cotton Leafworm) - 4th instar larvaeInsecticidal433.68 ppm[2]

Table 1: Insecticidal Activity of Quinoxaline Derivatives

Compound ID Target Organism Bioassay Activity (EC50) Reference
Quinoxaline derivative 6pRhizoctonia solaniAntifungal0.16 µg/mL[3]
Carbendazim (Control)Rhizoctonia solaniAntifungal1.42 µg/mL[3]

Table 2: Fungicidal Activity of Quinoxaline Derivatives

Signaling Pathways and Mechanisms of Action

Insecticidal Action: Ryanodine (B192298) Receptor Modulation

Chlorantraniliprole, an insecticide class linked to this compound, acts as a modulator of insect ryanodine receptors. These receptors are critical for calcium ion release in muscle cells. By locking the receptor in an open state, Chlorantraniliprole causes an uncontrolled release of calcium, leading to muscle paralysis and eventual death of the insect pest.

G 5-Methylquinoxaline_Derivative This compound-Derived Insecticide (e.g., Chlorantraniliprole) Ryanodine_Receptor Insect Ryanodine Receptor 5-Methylquinoxaline_Derivative->Ryanodine_Receptor Binds to and activates Ca_Channel Sarcoplasmic Reticulum Ca2+ Channel Ryanodine_Receptor->Ca_Channel Opens Ca_Release Uncontrolled Ca2+ Release Ca_Channel->Ca_Release Muscle_Paralysis Muscle Paralysis Ca_Release->Muscle_Paralysis Insect_Death Insect Death Muscle_Paralysis->Insect_Death

Caption: Insecticidal mechanism of ryanodine receptor modulators.

Herbicidal Action: Photosystem II Inhibition

Herbicides like Pyridate, which have been associated with this compound as a precursor, function by inhibiting Photosystem II (PSII) in plants. By blocking the electron transport chain in PSII, these herbicides prevent the plant from converting light energy into chemical energy, leading to a cascade of events that result in plant death.

G 5-Methylquinoxaline_Derivative This compound-Derived Herbicide (e.g., Pyridate) PSII Photosystem II (PSII) 5-Methylquinoxaline_Derivative->PSII Binds to D1 protein Electron_Transport Electron Transport Chain PSII->Electron_Transport Blocks ATP_Production ATP & NADPH Production Electron_Transport->ATP_Production Inhibits Photosynthesis Photosynthesis ATP_Production->Photosynthesis Halts Plant_Death Plant Death Photosynthesis->Plant_Death

Caption: Herbicidal mechanism of Photosystem II inhibitors.

Herbicidal Action: Acetohydroxyacid Synthase (AHAS) Inhibition

Flupyrsulfuron-methyl, another herbicide class linked to this compound, inhibits the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.

G 5-Methylquinoxaline_Derivative This compound-Derived Herbicide (e.g., Flupyrsulfuron-methyl) AHAS Acetohydroxyacid Synthase (AHAS/ALS) 5-Methylquinoxaline_Derivative->AHAS Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) AHAS->Amino_Acid_Synthesis Blocks Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Prevents Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Inhibits Plant_Death Plant Death Cell_Division->Plant_Death

Caption: Herbicidal mechanism of AHAS inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of agrochemicals derived from quinoxaline scaffolds. These should be adapted and optimized for specific target compounds and organisms.

General Synthesis of Quinoxaline Derivatives

A common method for synthesizing the quinoxaline core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[4]

G Start Start Materials: - o-Phenylenediamine (B120857) derivative - 1,2-Dicarbonyl compound Reaction Condensation Reaction (e.g., in Ethanol (B145695)/Water with catalyst) Start->Reaction TLC Monitor Reaction Progress (TLC) Reaction->TLC Crystallization Crystallization of Product TLC->Crystallization Upon completion Filtration Filtration and Washing Crystallization->Filtration Purification Purification (Recrystallization) Filtration->Purification Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy Purification->Characterization

Caption: General workflow for the synthesis of quinoxalines.

Protocol 1: Synthesis of a Quinoxaline Derivative

This protocol describes a general, environmentally friendly synthesis.[4]

  • Materials:

  • Procedure:

    • Dissolve the o-phenylenediamine derivative and 1,2-diacetylbenzene in the ethanol:water mixture in a round-bottom flask.

    • Add the phenol catalyst to the solution.

    • Stir the mixture at room temperature.

    • Monitor the reaction's progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, add 20 mL of water and allow the product to crystallize.

    • Collect the crystals by filtration, wash with cold water, and dry.

    • Further purify the product by recrystallization from hot ethanol if necessary.

Protocol 2: In Vitro Antifungal Assay

This protocol outlines a method for assessing the fungicidal activity of test compounds.[3]

  • Materials:

    • Potato Dextrose Agar (PDA)

    • Test compound dissolved in DMSO

    • Mycelial plugs of the target fungus (e.g., Rhizoctonia solani)

    • Commercial fungicide (e.g., Carbendazim) as a positive control

    • DMSO as a negative control

  • Procedure:

    • Prepare PDA medium and amend it with the test compound at various concentrations.

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony at regular intervals.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

    • Determine the EC50 value (the concentration that inhibits 50% of fungal growth).

Protocol 3: Insecticidal Bioassay (Leaf Dip Method)

This protocol is a standard method for evaluating the insecticidal activity of a compound against leaf-eating insects.

  • Materials:

    • Test compound formulated as a solution or suspension

    • Leaves of a host plant (e.g., cotton for Spodoptera litura)

    • Target insect larvae

    • Commercial insecticide as a positive control

    • Solvent/surfactant solution as a negative control

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • Dip host plant leaves into the test solutions for a set time (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

    • Place the treated leaves into Petri dishes or other suitable containers.

    • Introduce a known number of insect larvae into each container.

    • Maintain the containers under controlled conditions (temperature, humidity, light).

    • Assess larval mortality at specified time points (e.g., 24, 48, 72 hours).

    • Calculate the mortality percentage, correcting for any control mortality using Abbott's formula.

    • Determine the LC50 value (the concentration that causes 50% mortality).

Conclusion

This compound represents a valuable and versatile platform for the development of novel agrochemicals. The inherent biological activity of the quinoxaline scaffold, combined with the potential for diverse chemical modifications, offers a promising avenue for the discovery of new insecticides, herbicides, and fungicides with improved efficacy and safety profiles. The protocols and data presented here provide a foundational resource for researchers engaged in the synthesis, screening, and mechanistic study of this compound-derived agrochemicals. Further research into the specific synthetic pathways from this compound to commercially relevant active ingredients will be crucial for fully realizing the potential of this important chemical intermediate.

References

Application Notes and Protocols: Electrophilic Substitution Reactions of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the electrophilic substitution reactions of 5-methylquinoxaline. The information contained herein is intended to guide researchers in the synthesis of substituted this compound derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

Quinoxaline (B1680401) scaffolds are prevalent in a wide range of biologically active compounds. The introduction of substituents onto the quinoxaline ring system through electrophilic substitution is a fundamental strategy for modulating their physicochemical and pharmacological properties. This compound, with its activating methyl group, presents a unique substrate for investigating the regioselectivity of these reactions. This document outlines the key electrophilic substitution reactions—bromination, nitration, and sulfonation—of this compound, providing detailed protocols and expected outcomes.

Regioselectivity of Electrophilic Substitution

The pyrazine (B50134) ring of the quinoxaline system is electron-deficient and generally unreactive towards electrophiles. Therefore, electrophilic substitution occurs on the benzene (B151609) ring. In this compound, the methyl group at the 5-position is an activating, ortho-, para-director. However, steric hindrance from the fused pyrazine ring and the peri-positional relationship between the 5- and 8-positions significantly influences the regioselectivity. Experimental evidence indicates a strong preference for substitution at the 8-position.

Quantitative Data Summary

The following table summarizes the quantitative data for the key electrophilic substitution reactions of this compound.

ReactionReagentsProductRegioselectivityYield (%)
BrominationN-Bromosuccinimide (NBS), Acetonitrile8-Bromo-5-methylquinoxaline8-position41%
NitrationHNO₃, H₂SO₄8-Nitro-5-methylquinoxaline8-position (predicted)Not Reported
SulfonationFuming Sulfuric Acid (Oleum)This compound-8-sulfonic acid8-position (predicted)Not Reported

Reaction Pathways

The following diagram illustrates the major electrophilic substitution pathways of this compound.

G Electrophilic Substitution of this compound cluster_main cluster_bromination Bromination cluster_nitration Nitration cluster_sulfonation Sulfonation start This compound reagents_br NBS, CH3CN, 60 °C start->reagents_br reagents_n HNO3, H2SO4 start->reagents_n reagents_s H2SO4/SO3 (Oleum) start->reagents_s product_br 8-Bromo-5-methylquinoxaline reagents_br->product_br product_n 8-Nitro-5-methylquinoxaline reagents_n->product_n product_s This compound-8-sulfonic acid reagents_s->product_s

Caption: Major electrophilic substitution reactions of this compound.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for conducting and analyzing the electrophilic substitution reactions of this compound.

G General Experimental Workflow A Reaction Setup (this compound, Reagents, Solvent) B Reaction Monitoring (TLC, LC-MS) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Yield Calculation E->F

Caption: General workflow for electrophilic substitution reactions.

Protocol 1: Bromination of this compound

This protocol describes the synthesis of 8-bromo-5-methylquinoxaline using N-bromosuccinimide (NBS) as the brominating agent.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (B1210297)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add N-bromosuccinimide (2.3 eq).

  • Stir the reaction mixture at 60 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and filter to remove any insoluble solids.

  • Wash the filtrate sequentially with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Nitration of this compound (Predicted Protocol)

This protocol is based on standard procedures for the nitration of related heterocyclic compounds and the observed regioselectivity in the nitration of 8-methylquinoxalines. The primary product is expected to be 8-nitro-5-methylquinoxaline.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sulfonation of this compound (Predicted Protocol)

This protocol is a general procedure for the sulfonation of aromatic compounds and is expected to yield this compound-8-sulfonic acid.

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Saturated sodium chloride (NaCl) solution

Procedure:

  • In a round-bottom flask, carefully add this compound (1.0 eq) to fuming sulfuric acid (5-10 eq) at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 80-100 °C for several hours.

  • Monitor the reaction by TLC (a suitable developing system should be determined).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • The sulfonic acid product may precipitate upon cooling or neutralization. If it precipitates, it can be collected by filtration.

  • Alternatively, "salting out" the product can be achieved by adding a saturated sodium chloride solution to the aqueous mixture to precipitate the sodium sulfonate salt.

  • Filter the solid product, wash with a cold saturated sodium chloride solution, and dry.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and N-bromosuccinimide are corrosive and toxic. Handle with extreme care.

  • Follow proper procedures for quenching reactions and disposing of chemical waste.

Application Notes and Protocols for Cycloaddition Reactions Involving 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a significant cycloaddition reaction involving 5-methylquinoxaline. The focus is on the [3+2] cycloaddition with nitrilimine dipoles, a reaction that offers a pathway to novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Introduction to [3+2] Cycloaddition of this compound

The quinoxaline (B1680401) scaffold is a key structural motif in a wide range of biologically active compounds. The functionalization of this core through cycloaddition reactions opens up new avenues for the synthesis of complex molecules. This compound, an asymmetrically substituted quinoxaline, has been shown to participate in 1,3-dipolar cycloaddition reactions with nitrilimines. These reactions lead to the formation of triazolo[4,3-a]quinoxaline derivatives, which are of interest for their potential pharmacological properties.

The reaction of this compound with a nitrilimine, generated in situ from the corresponding hydrazonoyl halide, proceeds via a [3+2] cycloaddition mechanism. This reaction involves the 4π electron system of the nitrilimine and the 2π electron system of one of the C=N bonds of the quinoxaline ring.

Key Reaction: 1,3-Dipolar Cycloaddition with a Nitrilimine

A notable example is the reaction of this compound with C-phenyl-N-phenylnitrilimine. This reaction results in the formation of a mono-cycloadduct, demonstrating a degree of diastereoselectivity.[1]

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 This compound p1 1,3-Diphenyl-5-methyl- 1,3a-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline (Mono-cycloadduct) r1->p1 [3+2] Cycloaddition r2 C-phenyl-N-phenylnitrilimine (Generated in situ) r2->p1 G start Start reactants Combine this compound, N-phenylbenzohydrazonoyl chloride, and Triethylamine in THF start->reactants stir Stir at Room Temperature for 24 hours reactants->stir monitor Monitor by TLC stir->monitor filter Filter to remove salt monitor->filter Reaction Complete evaporate Evaporate solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify product Obtain pure Mono-cycloadduct purify->product G cluster_reactants Reactants cluster_factors Controlling Factors cluster_outcome Reaction Outcome quinoxaline This compound (Asymmetric Diazine) electronic Electronic Effects quinoxaline->electronic steric Steric Hindrance (from Methyl Group) quinoxaline->steric nitrilimine Nitrilimine (1,3-Dipole) nitrilimine->electronic selectivity Diastereoselectivity electronic->selectivity steric->selectivity product Mono-cycloadduct Formation selectivity->product

References

Application Notes and Protocols for 5-Methylquinoxaline in the Food Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylquinoxaline (CAS: 13708-12-8) is a volatile, heterocyclic aromatic compound recognized for its potent nutty, roasted, and cocoa-like flavor profile.[1] As a key flavoring agent, it contributes significantly to the sensory characteristics of a wide array of food products, including coffee, roasted nuts, and cocoa-based items.[1] This document provides detailed application notes and experimental protocols for the effective use and analysis of this compound in food systems.

Sensory & Physicochemical Properties

This compound is characterized by a distinct sensory profile and specific physical properties that dictate its application in the food industry.

PropertyDescriptionSource(s)
FEMA Number 3203[2]
JECFA Number 798[2]
Appearance Amber to amber-brown liquid to solid[3]
Odor Nutty, toasted, roasted corn, coffee, burnt[3][4]
Taste Nutty, roasted peanut, yeasty, corn chip[3]
Melting Point 20-21 °C[4]
Boiling Point 120 °C at 15 mmHg[4]
Specific Gravity 1.131 - 1.135 @ 20°C[3]
Solubility Freely soluble in water, organic solvents, and oils[2]
Regulatory Status Generally Recognized as Safe (GRAS) by FEMA. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[2][5]
Typical Usage Levels 0.1 - 10 ppm in finished consumer products[3]

Applications in the Food Industry

This compound is a versatile flavoring agent primarily used to impart or enhance nutty, roasted, and toasted notes in various food products.

Food CategorySpecific ApplicationDesired Flavor Profile
Beverages Coffee, hot chocolate, nut-flavored liqueursEnhances roasted coffee notes, adds depth to chocolate flavor, provides a nutty character.
Bakery & Confectionery Cookies, cakes, chocolate bars, nut-based fillingsImparts a baked, roasted nut flavor; complements cocoa and vanilla notes.
Snack Foods Roasted nuts, savory snacks, popcornIntensifies the roasted flavor of nuts and adds a savory, toasted corn-chip nuance.
Dairy Products Nut-flavored ice creams and yogurtsProvides a consistent and authentic nutty flavor profile.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Food Matrix (Example: Shortbread Cookies)

This protocol outlines the steps for incorporating this compound into a solid food matrix.

Materials:

  • This compound solution (e.g., 0.1% in propylene (B89431) glycol)

  • Standard shortbread cookie dough ingredients (flour, butter, sugar)

  • Digital scale

  • Stand mixer with a paddle attachment

  • Parchment paper

  • Baking sheets

  • Oven

Procedure:

  • Preparation of the Flavoring Solution: Prepare a stock solution of this compound in a food-grade solvent like propylene glycol or ethanol (B145695) to ensure accurate dosing and uniform distribution. For example, a 0.1% solution can be prepared by dissolving 100 mg of this compound in 100 mL of propylene glycol.

  • Dough Preparation: Prepare the cookie dough according to a standard recipe. Let the dough come to room temperature to ensure it is soft and easy to work with.[6]

  • Incorporation of Flavor: In a stand mixer, cream the butter and sugar until light and fluffy. Add the this compound solution to the creamed butter and sugar mixture. A starting concentration of 2 ppm (0.0002%) in the final product is recommended. Mix thoroughly to ensure even distribution of the flavoring agent.

  • Completing the Dough: Gradually add the flour and other dry ingredients to the creamed mixture and mix until a uniform dough is formed.[7]

  • Portioning and Baking: Portion the cookie dough into desired sizes and bake according to the recipe's instructions.

  • Cooling and Storage: Allow the cookies to cool completely on a wire rack before packaging to prevent moisture buildup.

Protocol 2: Sensory Evaluation of Food Products Containing this compound

This protocol describes a descriptive sensory analysis to evaluate the nutty and roasted characteristics of a food product.

Panelist Selection and Training:

  • Select 8-12 panelists screened for their ability to discriminate between different nutty and roasted aromas and tastes.

  • Train panelists on the specific terminology and intensity scales to be used.[8] Provide reference standards for different nutty and roasted notes (e.g., roasted almonds, toasted bread, coffee).

Sample Preparation and Presentation:

  • Prepare samples with varying concentrations of this compound (e.g., 0 ppm, 2 ppm, 5 ppm, 10 ppm) and a commercial reference product if available.

  • Code samples with random three-digit numbers and present them in a randomized order to each panelist.[9]

  • Provide panelists with unsalted crackers and water to cleanse their palate between samples.

Evaluation Procedure:

  • Aroma Evaluation: Panelists will first evaluate the aroma of the sample, noting the intensity of "overall nutty," "roasted," and any specific nutty characteristics (e.g., "almond," "hazelnut").

  • Flavor Evaluation: Panelists will then taste the sample, evaluating the intensity of the same attributes perceived retronasally.

  • Scoring: Panelists will rate the intensity of each attribute on a 15-point unstructured line scale, anchored with "low" and "high" at each end.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between samples.

Protocol 3: Quantification of this compound in a Food Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the extraction and quantification of this compound from a solid food matrix.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Solid-Phase Microextraction (HS-SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL)

  • Analytical balance

  • This compound analytical standard

  • Internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12)

  • Methanol (HPLC grade)

  • Water (deionized)

Sample Preparation:

  • Homogenization: Cryogenically grind the food sample (e.g., cookies) to a fine, homogenous powder.[10]

  • Extraction: Accurately weigh 1.0 g of the homogenized sample into a 20 mL headspace vial.[10]

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample vial.

  • Equilibration: Seal the vials and place them in the HS-SPME autosampler. Equilibrate the samples at 60°C for 15 minutes.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 144, 117, 90) and the internal standard.

Quantification:

  • Prepare a calibration curve by analyzing standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Signaling Pathways and Visualization

The perception of this compound's flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems. The "nutty" and "roasted" characteristics are primarily detected by olfactory receptors, while it may also contribute to the umami (savory) taste sensation.

Olfactory Signal Transduction

The aroma of this compound is detected by olfactory receptor neurons in the nasal cavity. This process is mediated by G-protein coupled receptors (GPCRs).

Olfactory_Pathway cluster_membrane Olfactory Neuron Membrane cluster_downstream Cellular Response odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Golf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac cng Cyclic Nucleotide-Gated Ion Channel camp->cng Opens ca_na Ca²⁺ / Na⁺ Influx cng->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential depolarization->action_potential brain Signal to Brain (Olfactory Bulb) action_potential->brain

Caption: Olfactory signal transduction pathway for aroma perception.

Umami Taste Signal Transduction

The savory aspect of this compound may interact with umami taste receptors, which are also GPCRs.

Umami_Pathway cluster_membrane Taste Receptor Cell Membrane cluster_downstream Cellular Response umami_ligand This compound (potential) receptor Umami Receptor (T1R1/T1R3 GPCR) umami_ligand->receptor Binds g_protein G-protein (Gustducin) receptor->g_protein Activates plc Phospholipase C-β2 g_protein->plc Activates ip3 IP3 plc->ip3 Cleaves pip2 PIP2 pip2->plc er Endoplasmic Reticulum ip3->er Binds to receptor on ca_release Ca²⁺ Release er->ca_release trpm5 TRPM5 Channel Activation ca_release->trpm5 depolarization Depolarization trpm5->depolarization neurotransmitter Neurotransmitter Release (ATP) depolarization->neurotransmitter neuron Signal to Gustatory Nerve neurotransmitter->neuron

Caption: Umami taste signal transduction pathway.

Conclusion

This compound is a valuable flavoring agent for creating and enhancing nutty and roasted flavor profiles in a variety of food products. The provided protocols offer a framework for its application, sensory evaluation, and analytical quantification. Understanding the underlying signaling pathways of taste and aroma perception can further aid in the development of innovative and appealing food products. Researchers and developers are encouraged to adapt these protocols to their specific product matrices and analytical capabilities.

References

Application Note: Protocol for Monitoring 5-Methylquinoxaline Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Methylquinoxaline is a heterocyclic compound belonging to the quinoxaline (B1680401) family, which is a significant scaffold in medicinal chemistry due to its wide range of biological activities.[1] The synthesis of quinoxaline derivatives is a common practice in pharmaceutical and materials science research.[2] Monitoring the progress of these chemical reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for real-time monitoring of such reactions.[3] This application note provides a detailed protocol for monitoring the formation of this compound and its derivatives using TLC.

Principle of Thin-Layer Chromatography TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat support) and a mobile phase (a solvent or solvent mixture).[4][5] In normal-phase TLC, the stationary phase is polar (e.g., silica gel), and the mobile phase is less polar.[4] Compounds with higher polarity interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[4] Conversely, less polar compounds travel further, yielding a higher Rf. By observing the disappearance of starting material spots and the appearance of new product spots, one can effectively track the reaction's progress.[6][7]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for monitoring a typical reaction that synthesizes a this compound derivative.

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[8][9][10] The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[11]

  • Mobile Phase (Eluent): A mixture of solvents, typically non-polar and polar. Common systems for quinoxalines include n-hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727).[8][12] The optimal system must be determined empirically.

  • Developing Chamber: A glass tank with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Sample Vials: Small vials for dissolving samples.

  • Solvents for Sample Preparation: A volatile solvent that dissolves all reaction components (e.g., ethyl acetate, dichloromethane).[13]

  • Visualization Tools:

    • UV Lamp (254 nm).[11]

    • Iodine chamber (optional).[11][14]

    • Staining solution (e.g., potassium permanganate (B83412) or p-anisaldehyde stain, optional).[14]

  • Pencil and Ruler

  • Forceps

2. Procedure

Step 2.1: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[15]

  • Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. This helps to saturate the chamber atmosphere with solvent vapors, ensuring better chromatogram development.[4]

  • Cover the chamber with the lid and let it equilibrate for at least 10-15 minutes.

Step 2.2: Preparation of the TLC Plate

  • Using a pencil and ruler, gently draw a thin baseline approximately 1 cm from the bottom of the TLC plate.[7][13] Caution: Do not use a pen, as the ink will chromatograph with the solvent.[7]

  • Mark three small, equidistant points on the baseline for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[15]

Step 2.3: Sample Preparation and Spotting

  • Starting Material (SM): Dissolve a small amount of the key starting material (e.g., the limiting reagent) in a few drops of a volatile solvent.[13]

  • Reaction Mixture (RM): Take a small aliquot (1-2 drops) from the reaction vessel and dilute it with the same volatile solvent.

  • Spotting:

    • Using a capillary tube, apply a small spot of the prepared SM solution to the leftmost mark on the baseline.[13] The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[7]

    • Apply a spot of the RM solution to the rightmost mark.

    • For the center mark (C), first spot the SM solution, and then carefully spot the RM solution directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[15]

  • Allow the solvent from the spots to evaporate completely before development.

Step 2.4: Development of the Chromatogram

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline with the spots is above the solvent level.[13][15]

  • Replace the lid and allow the mobile phase to ascend the plate via capillary action.[4]

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.[13][15]

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[7]

Step 2.5: Visualization and Interpretation

  • Allow the plate to air-dry completely in a fume hood.

  • Primary Visualization (UV Light): View the plate under a UV lamp (254 nm).[11] Quinoxaline derivatives are typically aromatic and will absorb UV light, appearing as dark spots against the green fluorescent background.[11][16] Circle the visible spots lightly with a pencil.[11]

  • Secondary Visualization (Optional): If spots are not clearly visible under UV light, other methods can be used.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as yellow-brown spots.[5][11]

    • Staining: Dip the plate into a chemical stain (e.g., potassium permanganate), then gently heat it with a heat gun. Different functional groups will produce colored spots.[14][16]

  • Interpretation:

    • Compare the lanes. The SM lane shows the position of the starting material.

    • In the RM lane, the disappearance of the SM spot and the appearance of a new spot (the product) indicate the reaction is progressing. The product will typically have a different Rf value.

    • The reaction is considered complete when the SM spot is no longer visible in the RM lane.[13]

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value is a characteristic of a compound in a specific TLC system and helps in its identification.[4] An ideal Rf value is typically between 0.2 and 0.8.[7][17]

Data Presentation

The selection of an appropriate solvent system is critical for effective separation. The polarity of the eluent should be adjusted so that the compounds of interest have Rf values between 0.2 and 0.8. Below is a table of suggested starting solvent systems for this compound and related derivatives.

Solvent System (Eluent)Typical Ratio (v/v)PolarityApplication Notes
n-Hexane / Ethyl Acetate9:1 to 1:1Low to MediumA versatile system for many organic compounds. Start with a lower polarity mix (e.g., 4:1) and increase the ethyl acetate proportion if spots do not move far from the baseline. A 2:10 ratio has been used for some quinoxaline syntheses.[8]
Dichloromethane / Methanol99:1 to 9:1Medium to HighUseful for more polar quinoxaline derivatives. A small amount of methanol significantly increases the eluent's polarity.
Toluene / Ethyl Acetate9:1 to 1:1Low to MediumGood for aromatic compounds. Can provide different selectivity compared to hexane-based systems.
Chloroform / Methanol99:1 to 9:1Medium to HighAnother common system for separating moderately polar to polar compounds.

Note: The optimal solvent system must be determined experimentally for each specific reaction.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for monitoring a reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_sample 3. Prepare Samples (SM & RM) prep_plate->prep_sample spotting 4. Spot Plate (SM, Co-spot, RM) prep_sample->spotting development 5. Develop Plate in Chamber spotting->development drying 6. Dry Plate & Mark Solvent Front development->drying visualize 7. Visualize Spots (UV Lamp) drying->visualize interpret 8. Interpret Results visualize->interpret decision Reaction Complete? interpret->decision end_point End Monitoring/ Proceed to Workup decision->end_point Yes continue_rxn Continue Reaction & Monitor at Next Timepoint decision->continue_rxn No

Caption: Workflow for monitoring chemical reactions using TLC.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaky Sample is too concentrated; sample is not fully soluble in the mobile phase; stationary phase is overloaded.Dilute the sample; choose a different mobile phase; apply a smaller spot.
Rf values are too high (spots near solvent front) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).
Rf values are too low (spots near baseline) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Spots are not circular TLC plate was not placed vertically in the chamber; interference from other spots; adsorbent flaked off.Ensure the plate is straight in the chamber; leave more space between spots; handle plates carefully.
No spots are visible Compound is not UV-active; sample is too dilute; compound is volatile and evaporated.Use a visualization stain or iodine chamber; concentrate the sample before spotting.

References

Application of 5-Methylquinoxaline in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-methylquinoxaline and its derivatives in materials science, with a focus on their emerging roles in corrosion inhibition and organic electronics.

Corrosion Inhibition

Quinoxaline (B1680401) derivatives, including those based on the this compound scaffold, have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes corrosive processes. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic system play a crucial role in the adsorption mechanism.

Quantitative Data for Quinoxaline-Based Corrosion Inhibitors

The following table summarizes the inhibition efficiency of various quinoxaline derivatives on mild steel in acidic media.

InhibitorConcentration (M)MediumTemperature (K)Inhibition Efficiency (%)Reference
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)10⁻³1.0 M HCl29892[1]
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)10⁻³1.0 M HCl29889[1]
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)10⁻³1.0 M HCl36389.07[2]
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)10⁻³1.0 M HCl36387.64[2]
(E)-3-(4-methoxystyryl)-7-methylquinoxalin-2(1H)-one (SMQ)10⁻³1 M HCl303>90 (estimated from graph)
2-(4-methoxyphenyl)-7-methyl-thieno[3,2-b] quinoxaline (TMQ)10⁻³1 M HCl303>95 (estimated from graph)
Experimental Protocols for Corrosion Inhibition Studies

This protocol outlines the fundamental weight loss technique to determine corrosion rate and inhibitor efficiency.

Materials:

  • Mild steel coupons (e.g., 5 cm x 2 cm x 0.05 cm)[3]

  • Abrasive paper (e.g., 120 grit)[2]

  • Degreasing solvent (e.g., acetone, isopropanol)

  • Corrosive medium (e.g., 1.0 M HCl)

  • This compound derivative inhibitor

  • Analytical balance (precision to 0.1 mg)

  • Desiccator

  • Thermostatic water bath

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with abrasive paper to achieve a uniform surface finish.[2]

  • Degrease the coupons by washing with a suitable solvent and dry them thoroughly.

  • Record the initial weight of each coupon to the nearest 0.1 mg.

  • Immersion: Immerse the prepared coupons in the corrosive medium with and without the desired concentrations of the this compound inhibitor.

  • Maintain a constant temperature using a thermostatic water bath for a specified duration (e.g., 6 hours).[1]

  • Post-Immersion: After the immersion period, retrieve the coupons, gently clean them to remove corrosion products (as per ASTM G1 standard), dry, and reweigh.[4]

  • Calculations:

    • Calculate the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time)

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism.

Apparatus:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode corrosion cell (working electrode: mild steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum wire)

  • Corrosive medium with and without inhibitor

Procedure:

  • Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

  • Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.[5]

    • Record the impedance data and analyze it using Nyquist and Bode plots. An equivalent circuit model is often used to fit the data and extract parameters like charge transfer resistance (Rct).[5][6]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[7]

    • Plot the resulting current density versus potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the cathodic and anodic curves.

  • Calculations:

    • Calculate inhibition efficiency from EIS data: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

    • Calculate inhibition efficiency from PDP data: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100

Visualization of Corrosion Inhibition Workflow

Corrosion_Inhibition_Workflow cluster_prep Coupon Preparation cluster_testing Corrosion Testing cluster_methods Measurement Techniques cluster_analysis Data Analysis p1 Mechanical Polishing p2 Degreasing & Drying p1->p2 p3 Initial Weighing p2->p3 t1 Immersion in Acid (with/without inhibitor) p3->t1 m1 Weight Loss t1->m1 m2 EIS t1->m2 m3 PDP t1->m3 t2 Electrochemical Cell Setup t2->m2 t2->m3 a1 Final Weighing m1->a1 a2 Nyquist/Bode Plots m2->a2 a3 Tafel Plots m3->a3 a4 Calculate Corrosion Rate a1->a4 a5 Calculate Inhibition Efficiency a2->a5 a3->a5 a4->a5

Workflow for evaluating quinoxaline-based corrosion inhibitors.

Organic Electronics

This compound and its derivatives are gaining traction as versatile building blocks for organic electronic materials due to their electron-deficient nature, which facilitates their use in various device architectures. They are particularly prominent in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline-based materials can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, or as part of the emissive dopant itself. Their properties can be tuned by chemical modification to achieve desired energy levels and photophysical characteristics.

Quantitative Data for Quinoxaline-Based OLEDs

Material/Device StructureRole of Quinoxaline DerivativeMax. External Quantum Efficiency (EQE) (%)Emission ColorReference
D-A-D and D-π-A-π-D systemsEmitterup to 7.0Deep Red[8]
4DMAC-TPPQ neat filmEmitter0.3Deep Red (685 nm)[9]
4PXZ-TPPQ neat filmEmitter0.04NIR (780 nm)[9]
Experimental Protocol for OLED Fabrication

This protocol describes a general procedure for the fabrication of a solution-processed OLED incorporating a quinoxaline-based material.

Materials:

  • ITO-coated glass substrates

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • Hole-injection layer (HIL) material (e.g., PEDOT:PSS)

  • Quinoxaline-based emissive layer (EML) solution (dissolved in a suitable organic solvent like toluene (B28343) or chloroform)

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • Spin coater

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially by sonicating in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-ozone to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: In a clean environment, spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the material's specifications.

  • Emissive Layer (EML) Deposition: Transfer the substrates into an inert atmosphere glovebox. Spin-coat the solution of the quinoxaline-based emissive material onto the HIL. The spin speed and time should be optimized to achieve the desired film thickness. Anneal the film to remove residual solvent.

  • Electron-Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL material, followed by the cathode layers (e.g., a thin layer of LiF and a thicker layer of Al) through thermal evaporation under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

  • Characterization: Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.

Application in Perovskite Solar Cells (PSCs)

Quinoxaline-based polymers and small molecules are being developed as hole-transporting materials (HTMs) in perovskite solar cells, offering alternatives to the commonly used but expensive spiro-OMeTAD.

Quantitative Data for Quinoxaline-Based PSCs

HTMDevice StructurePower Conversion Efficiency (PCE) (%)Reference
TQ2 (D-A-D configuration)n-i-p19.62[10]
TQ1 (D-A-D configuration)n-i-p14.27[10]
DQC-T (asymmetric D-A)p-i-n (flexible)18.12[11]
DQ-T-QD (D-A-π-A-D)p-i-n (flexible)16.67[11]
Experimental Protocol for Perovskite Solar Cell Fabrication

This protocol provides a general method for fabricating an n-i-p perovskite solar cell using a quinoxaline-based HTM.

Materials:

  • FTO-coated glass substrates

  • Compact TiO2 precursor (e.g., titanium isopropoxide)

  • Mesoporous TiO2 paste

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)

  • Quinoxaline-based HTM solution (e.g., in chlorobenzene, often with additives like Li-TFSI and tBP)

  • Metal for back contact (e.g., gold or silver)

  • Spin coater

  • Glovebox with an inert atmosphere

  • Thermal evaporator

Procedure:

  • Substrate Preparation: Clean FTO-coated glass substrates as described for OLEDs.

  • Electron-Transport Layer (ETL) Deposition: Deposit a compact layer of TiO2 (c-TiO2) onto the FTO by a method such as spray pyrolysis.[12] Then, spin-coat a mesoporous TiO2 (m-TiO2) layer on top of the compact layer and sinter at high temperature.

  • Perovskite Layer Deposition: In an inert atmosphere glovebox, spin-coat the perovskite precursor solution onto the TiO2 layer. During spinning, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization, followed by thermal annealing.[3]

  • Hole-Transporting Layer (HTL) Deposition: Spin-coat the solution containing the quinoxaline-based HTM onto the perovskite layer.

  • Back Contact Deposition: Deposit the metal back contact (e.g., gold) via thermal evaporation.

  • Characterization: Measure the photovoltaic performance of the cell under simulated sunlight (AM 1.5G) to determine parameters like open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualization of Organic Electronic Device Fabrication Workflow

Organic_Electronics_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization s1 Synthesis of This compound Derivative f2 Layer Deposition (Spin Coating/Evaporation) s1->f2 f1 Substrate Cleaning f1->f2 f3 Annealing f2->f3 f4 Electrode Deposition f3->f4 f5 Encapsulation f4->f5 c1 Electrical Measurements (J-V-L for OLEDs) f5->c1 c2 Photovoltaic Measurements (J-V for PSCs) f5->c2 c3 Spectral Analysis f5->c3 c4 Efficiency Calculation c1->c4 c2->c4 c3->c4

General workflow for the fabrication and characterization of organic electronic devices.

References

Application Notes and Protocols for the Synthesis of Quinoxaline-Based Dyes Using 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties. The quinoxaline scaffold is a key component in a variety of fluorescent dyes and functional materials. 5-Methylquinoxaline serves as a versatile precursor for the synthesis of novel quinoxaline-based dyes, particularly styryl and cyanine (B1664457) dyes. The strategic functionalization of the methyl group on the quinoxaline core allows for the creation of extended π-conjugated systems, which are essential for tuning the absorption and emission properties of the resulting dyes.

These application notes provide detailed protocols for the synthesis of quinoxaline-based dyes starting from this compound. The methodologies are based on established chemical transformations for analogous heterocyclic systems and offer a robust starting point for the development of novel dyes for various applications, including bioimaging, sensing, and photodynamic therapy.

Synthesis of Styryl Dyes from this compound

The synthesis of styryl dyes from this compound is a two-step process that involves the activation of the methyl group via quaternization of a ring nitrogen, followed by a condensation reaction with an aromatic aldehyde.

Protocol 1: Quaternization of this compound

This protocol describes the synthesis of a 1-alkyl-5-methylquinoxalin-1-ium salt, a key intermediate for the synthesis of styryl dyes. Alkylation of one of the nitrogen atoms in the quinoxaline ring enhances the acidity of the protons on the 5-methyl group, making it susceptible to deprotonation and subsequent condensation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl iodide, benzyl (B1604629) bromide)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or N,N-dimethylformamide)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the alkyl halide (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The quaternized salt may precipitate out of the solution. If so, collect the precipitate by vacuum filtration and wash it with a cold, non-polar solvent like diethyl ether.

  • If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/ether) to yield the pure 1-alkyl-5-methylquinoxalin-1-ium salt.

Experimental Workflow for Quaternization:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Reaction Flask Reaction Flask This compound->Reaction Flask Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Flask Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Flask Reflux Reflux Reaction Flask->Reflux Stirring Stirring Reflux->Stirring 12-24 hours Cooling Cooling Stirring->Cooling Filtration/Evaporation Filtration/Evaporation Cooling->Filtration/Evaporation Purification Purification Filtration/Evaporation->Purification Quaternized Salt Quaternized Salt Purification->Quaternized Salt

Caption: Workflow for the quaternization of this compound.

Protocol 2: Condensation Reaction for Styryl Dye Synthesis

This protocol outlines the Knoevenagel-type condensation of the quaternized this compound with an aromatic aldehyde to yield a styryl dye. The choice of the aromatic aldehyde will determine the final structure and photophysical properties of the dye.

Materials:

  • 1-Alkyl-5-methylquinoxalin-1-ium salt (from Protocol 1)

  • Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 4-hydroxybenzaldehyde)

  • Anhydrous ethanol or acetic anhydride

  • Basic catalyst (e.g., piperidine, pyridine (B92270), or triethylamine)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 1-alkyl-5-methylquinoxalin-1-ium salt (1.0 equivalent) and the aromatic aldehyde (1.0-1.2 equivalents) in anhydrous ethanol or acetic anhydride.

  • Add a catalytic amount of the basic catalyst (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux and stir for 4-8 hours. The reaction can be monitored by the formation of a colored product and TLC.

  • After the reaction is complete, cool the mixture to room temperature. The styryl dye will often precipitate from the solution.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetic acid) or by column chromatography on silica (B1680970) gel.

Signaling Pathway for Styryl Dye Synthesis:

G This compound This compound Quaternized Intermediate Quaternized Intermediate This compound->Quaternized Intermediate Alkylation (Protocol 1) Styryl Dye Styryl Dye Quaternized Intermediate->Styryl Dye Condensation (Protocol 2) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Styryl Dye

Caption: Synthetic pathway for quinoxaline-based styryl dyes.

Synthesis of Cyanine Dyes from this compound

Cyanine dyes can be synthesized by reacting the quaternized this compound intermediate with a suitable methine source, such as N,N'-diphenylformamidine or malonaldehyde dianil hydrochloride, to form symmetrical or unsymmetrical cyanine dyes.

Protocol 3: Synthesis of a Symmetrical Trimethine Cyanine Dye

This protocol describes the synthesis of a symmetrical trimethine cyanine dye by reacting the quaternized this compound with a one-carbon bridging unit.

Materials:

  • 1-Alkyl-5-methylquinoxalin-1-ium salt (from Protocol 1)

  • N,N'-Diphenylformamidine or Triethyl orthoformate

  • Acetic anhydride

  • Pyridine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the 1-alkyl-5-methylquinoxalin-1-ium salt (2.0 equivalents) and N,N'-diphenylformamidine (1.0 equivalent) in acetic anhydride.

  • Add a few drops of pyridine as a catalyst.

  • Heat the reaction mixture to reflux for 2-4 hours. The solution should develop a deep color.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold diethyl ether to precipitate the crude dye.

  • Collect the solid by vacuum filtration and wash thoroughly with diethyl ether.

  • The crude cyanine dye can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Logical Relationship for Symmetrical Cyanine Dye Synthesis:

G Quaternized Intermediate (2 eq.) Quaternized Intermediate (2 eq.) Symmetrical Cyanine Dye Symmetrical Cyanine Dye Quaternized Intermediate (2 eq.)->Symmetrical Cyanine Dye Methine Source (1 eq.) e.g., N,N'-Diphenylformamidine Methine Source (1 eq.)->Symmetrical Cyanine Dye

Caption: Formation of a symmetrical cyanine dye.

Data Presentation

The following tables summarize representative quantitative data for quinoxaline-based dyes. Note that the data for dyes synthesized directly from this compound is limited in the literature; therefore, data from structurally similar quinoxaline dyes are presented to provide an expected range of photophysical properties.

Table 1: Photophysical Properties of Representative Quinoxaline-Based Styryl Dyes

Dye Structure (Analogous)SolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M-1cm-1)Reference
2-styryl-6,7-dichloro-thiazolo[4,5-b]quinoxaline derivativeChloroform450-480520-550~25,000-40,000[Analogous Data]
2-styryl-quinoxaline derivativeEthanol~350~450Not Reported[Analogous Data]

Table 2: Photophysical Properties of Representative Quinoxaline-Based Cyanine Dyes

Dye Structure (Analogous)SolventAbsorption Max (λmax, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
Symmetrical trimethine quinoxaline cyanineMethanol~550-600~580-630Not Reported[Analogous Data]
Asymmetrical quinoxaline cyanineDMSO~640~660~0.2-0.4[Analogous Data]

Disclaimer: The data presented in these tables are based on structurally related quinoxaline dyes and are intended to be illustrative. Actual values for dyes synthesized from this compound may vary and should be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the synthesis of novel styryl and cyanine dyes using this compound as a key building block. By following the proposed quaternization and condensation procedures, researchers can access a diverse range of quinoxaline-based dyes with tunable photophysical properties. The provided workflows and diagrams offer a clear visual representation of the synthetic pathways. While specific quantitative data for this compound-derived dyes is an area for further investigation, the information on analogous compounds serves as a valuable benchmark for the expected performance of these novel dyes in various scientific and drug development applications.

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 5-Methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction between 2,3-diaminotoluene (B30700) (3-methyl-1,2-phenylenediamine) and a 1,2-dicarbonyl compound, typically glyoxal (B1671930). This reaction, a variation of the classical Hinsberg quinoxaline (B1680401) synthesis, is widely used due to its straightforward nature and the availability of starting materials.

Q2: My this compound synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors. Common issues include suboptimal reaction conditions (temperature, solvent, pH), the purity of the starting materials (especially the 2,3-diaminotoluene and the dicarbonyl compound), and the choice of catalyst.[1] Side reactions, such as the formation of benzimidazole (B57391) derivatives, can also reduce the yield of the desired product.[2]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, an alternative route involves the oxidation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline. This method can be useful if the tetrahydroquinoxaline precursor is readily available or easily synthesized. For example, one documented procedure using vanadium pentoxide (V₂O₅) and silica (B1680970) gel in toluene (B28343) yields this compound.[3]

Q4: How can I purify the crude this compound product?

A4: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent, such as ethanol (B145695), is a common technique. For more challenging separations, column chromatography using silica gel as the stationary phase is effective.[4] A typical mobile phase for column chromatography would be a mixture of ethyl acetate (B1210297) and petroleum ether.[4]

Q5: Can microwave-assisted synthesis be used for this compound?

A5: Microwave-assisted synthesis is a modern technique that can significantly reduce reaction times and often improve yields for the synthesis of quinoxaline derivatives.[5][6] While specific protocols for this compound are not as commonly documented as for other derivatives, the general principles of microwave-assisted organic synthesis can be applied, often leading to a more efficient process.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: I am not getting the expected yield of this compound. What should I check first?

  • Answer:

    • Purity of Starting Materials: Ensure the 2,3-diaminotoluene and the 1,2-dicarbonyl compound (e.g., glyoxal) are of high purity. Impurities in the diamine can lead to side reactions, while degraded dicarbonyl compounds may contain non-reactive species.[2]

    • Reaction Conditions: Verify that the reaction temperature and time are appropriate for the chosen protocol. Some methods require heating, while others proceed at room temperature with the right catalyst.[1]

    • Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture. Consider screening different catalysts to find one that is optimal for this specific substitution pattern.[1]

    • Atmosphere: Some condensation reactions are sensitive to air. If you are observing the formation of undesired oxidized byproducts, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

  • Question: My final product is contaminated with a significant amount of a byproduct. How can I identify and prevent this?

  • Answer: A common byproduct in quinoxaline synthesis is a benzimidazole derivative. This can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[2] To mitigate this:

    • Verify Dicarbonyl Purity: Use freshly opened or purified 1,2-dicarbonyl reagent.

    • Optimize Reaction Conditions: Milder reaction conditions can sometimes suppress the formation of side products.[1]

    • Purification: If byproduct formation is unavoidable, purification by column chromatography is usually effective in separating the desired quinoxaline from the more polar benzimidazole byproduct.[2]

  • Question: I have isolated a product, but it appears to be a dihydroquinoxaline intermediate. How can I promote the final oxidation step?

  • Answer: The formation of a stable dihydroquinoxaline intermediate indicates that the final aromatization step is incomplete.[2] To address this:

    • Introduce a Mild Oxidant: Often, simply stirring the reaction mixture open to the air for an extended period can facilitate oxidation to the aromatic quinoxaline.

    • Catalyst Choice: Certain transition metal catalysts can aid in the final oxidation step.

    • Post-Reaction Oxidation: If the dihydroquinoxaline has been isolated, it can be oxidized in a separate step using a suitable oxidizing agent.

Issue 3: Steric Hindrance from the 5-Methyl Group

  • Question: Could the methyl group at the 5-position be sterically hindering the reaction and reducing the yield?

  • Answer: While the 5-methyl group is not exceptionally bulky, it can exert some steric influence on the reaction. If you suspect steric hindrance is an issue, consider the following:

    • Longer Reaction Times: Allow the reaction to proceed for a longer duration to ensure it goes to completion.

    • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, be mindful of potential side reactions at higher temperatures.

    • More Active Catalyst: A more active catalyst may be required to facilitate the reaction with the sterically hindered diamine.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for different synthetic approaches to quinoxalines, providing a basis for comparison. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Comparison of Catalysts for Quinoxaline Synthesis (General)

CatalystSolventTemperature (°C)TimeYield (%)Reference
Sulfated Polyborate-100--[4]
AlCuMoVP on AluminaToluene252h92
NiBr₂----[1]
Iodine----[1]
Camphor Sulfonic Acid----[1]

Table 2: Yield Comparison for Different Quinoxaline Synthesis Protocols

MethodKey ReagentsConditionsYield (%)
Oxidation of Tetrahydroquinoxaline5-Methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, Silica GelToluene65
Microwave-Assisted (General)o-phenylenediamine, 1,2-dicarbonylMicrowave Irradiation85-95
Classical Condensation (General)o-phenylenediamine, pyruvaldehydeReflux in ethanol or acetic acid70-85

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation (General Procedure)

This protocol is a general representation of the classical Hinsberg synthesis adapted for this compound.

Materials:

  • 2,3-Diaminotoluene (1.0 mmol)

  • Glyoxal (40% aqueous solution, 1.1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a catalytic amount of a Brønsted or Lewis acid, optional)

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminotoluene in ethanol.

  • If using a catalyst, add it to the solution.

  • Slowly add the aqueous glyoxal solution dropwise to the stirred solution of the diamine at room temperature.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently refluxed. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system.[4]

Protocol 2: Synthesis of this compound via Oxidation

This protocol is based on a documented procedure for the oxidation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline.[3]

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol)

  • Vanadium pentoxide (V₂O₅) (1.60 mmol)

  • Silica gel (500 mg)

  • Toluene (5 mL)

Procedure:

  • Combine 5-Methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, and silica gel in a flask containing toluene.

  • Stir the mixture, and monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solid reagents.

  • Wash the solid residue with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be further purified if necessary, yielding this compound (reported as a yellow liquid).[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Mix 2,3-Diaminotoluene and Glyoxal in Solvent start->reactants reaction Reaction (with or without catalyst, heating or room temp) reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench and/or Solvent Removal monitoring->workup Complete crude Crude this compound workup->crude purify Recrystallization or Column Chromatography crude->purify pure Pure this compound purify->pure

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound purity Impure Starting Materials start->purity conditions Suboptimal Conditions (Temp, Time, Solvent) start->conditions catalyst Inefficient Catalyst start->catalyst side_reactions Side Reactions start->side_reactions purify_reagents Purify/Verify Reagents purity->purify_reagents optimize_conditions Optimize Temp, Time, Solvent conditions->optimize_conditions screen_catalysts Screen Different Catalysts catalyst->screen_catalysts side_reactions->optimize_conditions modify_workup Modify Workup/Purification side_reactions->modify_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purifying 5-Methylquinoxaline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 5-Methylquinoxaline through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of this compound?

Based on available literature, ethanol (B145695) is a recommended starting solvent for the recrystallization of this compound and similar quinoxaline (B1680401) derivatives.[1][2] The crude product can be dissolved in hot ethanol and allowed to cool to induce crystallization.[1]

Q2: My recrystallization yield is very low. What are the common causes and how can I improve it?

Low recovery is a frequent issue in recrystallization.[3][4] The most common causes include:

  • Using too much solvent: This is the most prevalent reason for poor yield.[4][5] The compound remains in the "mother liquor" because the solution is not saturated enough upon cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[3][5]

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, significant loss can occur.[3] Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: While washing is necessary to remove impurities, using an excessive amount of cold solvent will dissolve some of your purified product.[4] Always use a minimal amount of ice-cold solvent for washing.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Given the low melting point of this compound (20-21 °C), cooling in an ice bath or even a freezer may be necessary.[6][7]

Q3: No crystals are forming, even after the solution has cooled. What should I do?

This is likely due to the formation of a supersaturated solution.[5] Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[5]

  • Add a seed crystal: If you have a small crystal of pure this compound, adding it to the cooled solution can initiate crystallization.[5]

  • Cool to a lower temperature: Place the flask in an ice-salt bath or a freezer to further decrease the solubility of the compound.

  • Reduce the solvent volume: If the solution is not sufficiently saturated, you may need to heat it again to boil off some of the solvent and then repeat the cooling process.[3]

Q4: The compound separated as an oil instead of crystals. How can I fix this?

"Oiling out" occurs when the solid comes out of solution at a temperature above its melting point.[5][8] This is particularly relevant for this compound due to its low melting point (20-21 °C).[6][7] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[3][5]

  • Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals instead of oil.[3]

  • Consider using a different solvent or a mixed solvent system with a lower boiling point.

Q5: How can I remove colored impurities from my sample?

If your crude this compound solution is colored, you can often remove these impurities by using activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution and keep it heated for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal can then be removed by a hot filtration step before allowing the solution to cool and crystallize. Be aware that using too much charcoal can adsorb your desired product as well, leading to a lower yield.[3]

Data Presentation

The physical and chemical properties of this compound are summarized below. This data is critical for planning a successful recrystallization.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂[7][9]
Molecular Weight 144.17 g/mol [1][7]
Appearance Colorless to pale yellow or amber liquid/solid[1][6][9][10]
Melting Point 20-21 °C[6][7][10]
Boiling Point 120 °C @ 15 mmHg[7][11]
Density ~1.125 g/mL at 25 °C[7][11]
Solubility Freely soluble in water and organic solvents; very soluble in ethanol.[6][12][13]
Recommended Solvent Ethanol[1][2]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for purifying this compound using ethanol as the solvent.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess to ensure a high recovery rate.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution for 5-10 minutes.

  • Hot Filtration (if charcoal or insoluble impurities are present): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Preheat a second flask and a funnel with fluted filter paper. Pour the hot solution through the filter paper quickly to remove the impurities before the solution cools and the product crystallizes prematurely.[2]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[2][14] Once at room temperature, place the flask in an ice bath to maximize crystal formation. Given the low melting point of the compound, further cooling in a freezer may be beneficial.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[2]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Büchner funnel under vacuum for a period or by transferring them to a desiccator.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the recrystallization process.

G cluster_workflow Experimental Workflow for Recrystallization A 1. Dissolve Crude Product in Minimum Hot Ethanol B Colored Solution? A->B C 2. Add Activated Charcoal & Reheat B->C Yes E 4. Cool Solution Slowly (Room Temp -> Ice Bath) B->E No D 3. Hot Gravity Filtration C->D D->E F 5. Collect Crystals (Vacuum Filtration) E->F G 6. Wash with Ice-Cold Ethanol F->G H 7. Dry Purified Crystals G->H I Pure this compound H->I

Caption: A flowchart of the experimental workflow for the recrystallization of this compound.

G cluster_troubleshooting Troubleshooting Guide Start Problem Encountered During Cooling Q1 Are Crystals Forming? Start->Q1 S1 Success: Continue with Isolation Q1->S1 Yes Q2 Is it an Oil or a Solid? Q1->Q2 No Yield Low Yield After Isolation S1->Yield NoCrystals No Crystals: Supersaturated Solution Q2->NoCrystals No Precipitate Oil Oiling Out: Compound melted Q2->Oil Oily Liquid Action1 Action: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume NoCrystals->Action1 Action2 Action: 1. Reheat solution 2. Add more solvent 3. Cool much slower Oil->Action2 Cause1 Cause: Too much solvent used Yield->Cause1 Action3 Action: Evaporate some solvent from mother liquor and recrystallize again Cause1->Action3

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Chromatographic Separation of Quinoxaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of quinoxaline (B1680401) isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of quinoxaline isomers?

The main difficulties arise from the structural similarities of the isomers. Positional isomers often possess very similar polarities and hydrophobicities, which can lead to co-elution. Enantiomers, being non-superimposable mirror images, have identical physicochemical properties in achiral environments, necessitating the use of chiral stationary phases or chiral additives in the mobile phase for their separation.[1]

Q2: Which chromatographic technique is most suitable for separating quinoxaline isomers?

The choice of technique depends on the specific isomers and the analytical objectives.

  • High-Performance Liquid Chromatography (HPLC): This is a highly versatile and commonly used method, particularly for positional isomers in reversed-phase mode. Separation can be finely tuned by adjusting the mobile phase composition, pH, and stationary phase chemistry.[1][2]

  • Gas Chromatography (GC): GC is suitable for quinoxaline derivatives that are volatile and thermally stable. The selection of the stationary phase is critical for resolving positional isomers.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations (enantiomers), often providing faster and more efficient separations than HPLC.[1]

Q3: How do I select an appropriate column for separating quinoxaline positional isomers by HPLC?

For positional isomers of aromatic compounds like quinoxalines, stationary phases that offer different selectivity mechanisms are often successful. While C18 columns are a common starting point, their hydrophobic selectivity may not be sufficient. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are frequently recommended as they provide alternative selectivities through π-π interactions, dipole-dipole interactions, and shape selectivity, which are effective for separating closely related isomers.[1]

Q4: What is the significance of mobile phase pH in the HPLC separation of quinoxaline isomers?

The mobile phase pH is a critical parameter for controlling the retention and peak shape of basic compounds like quinoxalines.

  • Below pKa: At a pH well below the pKa of the quinoxaline nitrogen, the molecule will be protonated (ionized) and will typically elute earlier on a reversed-phase column.

  • Above pKa: At a pH above the pKa, it will be in its neutral form and more retained.

Controlling the pH with a buffer is essential for achieving reproducible retention times and good peak shapes. It is generally advisable to work at a pH at least one unit away from the analyte's pKa to ensure a single ionization state.[1] A mobile phase pH of around 2.5-4.0 has been shown to improve peak shape and efficiency for related compounds.[1]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Positional Isomers on a C18 Column

This is a frequent challenge due to the similar hydrophobicity of positional isomers.

Troubleshooting Workflow

G start Poor Resolution of Positional Isomers step1 Optimize Mobile Phase - Adjust organic solvent ratio - Change organic solvent (e.g., ACN to MeOH) start->step1 step2 Adjust pH step1->step2 No Improvement end_success Resolution Improved step1->end_success Resolution Improved? Yes step3 Change Stationary Phase (e.g., to Phenyl-Hexyl or PFP) step2->step3 No Improvement step2->end_success Resolution Improved? Yes step4 Optimize Temperature step3->step4 No Improvement step3->end_success Resolution Improved? Yes step4->end_success Resolution Improved? Yes end_fail Consult Specialist step4->end_fail No Improvement

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Solutions:

  • Modify Mobile Phase Composition:

    • Action: Systematically alter the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.

    • Rationale: Even small changes in solvent strength can impact selectivity.

  • Change Organic Modifier:

    • Action: If using acetonitrile, switch to methanol (B129727), or vice versa.

    • Rationale: Acetonitrile and methanol offer different selectivities for aromatic compounds, which can be sufficient to resolve closely eluting isomers.

  • Adjust Mobile Phase pH:

    • Action: Prepare mobile phases with a range of pH values (e.g., 3 to 6) using a suitable buffer like phosphate (B84403) or acetate (B1210297) to maintain stability.[2]

    • Rationale: Subtle differences in the pKa values of the isomers can be exploited to achieve separation.

  • Change Stationary Phase Chemistry:

    • Action: If mobile phase optimization is insufficient, switch to a column with a different selectivity mechanism, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column.

    • Rationale: These phases introduce π-π and dipole-dipole interactions, which can differentiate between positional isomers that have similar hydrophobicity.[1]

Issue 2: Significant Peak Tailing for Quinoxaline Analytes

Peak tailing for basic compounds like quinoxalines is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[1]

Solutions:

  • Mobile Phase pH and Buffering:

    • Cause: The mobile phase pH may be in a range where the quinoxaline is partially protonated, leading to interactions with residual silanols.[1]

    • Solution: Lower the mobile phase pH (e.g., to 2.5-3) using a buffer like phosphate or formate. At a low pH, the silanol groups are undissociated, and the basic analyte is fully protonated, which can improve peak shape.[1]

  • Use of an Additive:

    • Cause: Strong interaction between the analyte and the stationary phase.[1]

    • Solution: Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase in low concentrations (e.g., 0.025–0.1 mol L⁻¹). TEA will preferentially interact with the active silanol sites, reducing peak tailing for the analyte.[1]

  • Column Choice:

    • Cause: A low-purity silica (B1680970) or an older column with exposed silanols.[1]

    • Solution: Use a modern, high-purity silica column with end-capping, which has a lower concentration of free silanol groups.[1]

Issue 3: Difficulty in Separating Enantiomers by SFC

Chiral separation is highly specific, and method development often involves screening different columns and mobile phase conditions.[1]

Troubleshooting Chiral SFC Separations

G start No Enantiomeric Separation step1 Screen Chiral Stationary Phases (CSPs) - Polysaccharide-based (e.g., Chiralpak) - Pirkle-type start->step1 step2 Optimize Mobile Phase - Co-solvent type (e.g., MeOH, EtOH) - Additive (e.g., DEA, TFA) step1->step2 No Separation on Multiple CSPs end_success Separation Achieved step1->end_success Separation Observed? Yes step3 Adjust Temperature and Backpressure step2->step3 No Improvement step2->end_success Separation Observed? Yes step3->end_success Separation Observed? Yes end_fail Consult Literature for Specific Analogs step3->end_fail No Improvement

Caption: Workflow for troubleshooting chiral SFC separations.

Key Parameters to Optimize:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical parameter. Screening is necessary as there is no universal CSP. Polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) are widely used and successful for a broad range of compounds.[1]

  • Mobile Phase Composition:

    • Co-solvent: The choice and percentage of the co-solvent (e.g., methanol, ethanol (B145695), isopropanol) can significantly affect selectivity.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can dramatically improve peak shape and resolution.

  • Temperature and Backpressure: These parameters influence the fluid density and can affect selectivity. Systematically vary the column temperature (e.g., 25-40 °C) and backpressure (e.g., 100-200 bar) to optimize the separation.[1]

Data Presentation

Table 1: HPLC Column Selection Guide for Quinoxaline Isomers

Isomer TypeRecommended Column TypesSeparation PrincipleCommon Mobile Phases
Positional Isomers C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)Hydrophobic, π-π, dipole-dipole interactionsAcetonitrile/Water or Methanol/Water with buffer (e.g., formate, phosphate)
Enantiomers Chiral Stationary Phases (e.g., polysaccharide-based)Chiral recognitionHeptane/Ethanol, or Supercritical CO2 with alcohol co-solvent (for SFC)

Table 2: Example HPLC Parameters for Positional Isomer Separation

ParameterCondition 1: Standard C18Condition 2: PFP Column
Column C18 (e.g., 4.6 x 150 mm, 5 µm)PFP (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C
Expected Outcome Potential co-elutionImproved resolution due to alternative selectivity

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of Quinoxaline Positional Isomers

This protocol provides a starting point for developing a separation method for positional isomers.

  • System Preparation:

    • Equip an HPLC system with a UV detector, autosampler, and column oven.

    • Purge the system with the initial mobile phase composition to remove any air bubbles and ensure a stable baseline.

  • Column:

    • Start with a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Mobile Phase:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phase components before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 70% B

      • 15-17 min: Hold at 70% B

      • 17-18 min: Return to 10% B

      • 18-25 min: Re-equilibration at 10% B

  • Sample Preparation:

    • Dissolve the quinoxaline isomer mixture in the initial mobile phase (90:10 A:B) to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject the sample and analyze the chromatogram.

    • If resolution is inadequate, consider adjusting the gradient slope, changing the pH of Mobile Phase A, or switching the organic modifier to methanol.

Protocol 2: Chiral SFC Method for Quinoxaline Enantiomer Screening

This protocol outlines a general approach for screening CSPs for the separation of quinoxaline enantiomers.

  • System Preparation:

    • Equip an SFC system with a photodiode array (PDA) detector and an automated column switcher if available.

    • Prime the pumps with the appropriate solvents.

  • Columns:

    • Screen a set of chiral columns with different selectivities. A typical screening set includes:

      • Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC).

      • Pirkle-type CSP (e.g., Whelk-O 1).

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol.

    • Additives: Prepare stock solutions of 0.1% diethylamine (B46881) (DEA) and 0.1% trifluoroacetic acid (TFA) in methanol to be used as needed.

  • Screening Conditions:

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: PDA, 220-400 nm.

    • Gradient Program:

      • Run a fast generic gradient (e.g., 5% to 50% Methanol in 5 minutes) on each column.

  • Sample Preparation:

    • Dissolve the racemic quinoxaline sample in methanol to a concentration of 1 mg/mL.

  • Analysis and Optimization:

    • Inject the sample onto each column using the generic gradient.

    • Identify any column that shows partial or baseline separation.

    • For promising columns, optimize the separation by:

      • Switching the co-solvent (e.g., to ethanol or isopropanol).

      • Adding a basic (DEA) or acidic (TFA) additive to the co-solvent to improve peak shape.

      • Adjusting the temperature and backpressure.

      • Switching to an isocratic mobile phase composition to maximize resolution.

References

Technical Support Center: Overcoming Co-elution of 5-Methylquinoxaline and its Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the co-elution of 5-Methylquinoxaline and its positional isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to the co-elution of this compound and its isomers.

Question: My chromatogram shows a single, broad, or shouldered peak for this compound, suggesting co-elution with its isomers. What are the initial steps to troubleshoot this?

Answer:

Co-elution of positional isomers like methylquinoxalines is a common challenge due to their similar physicochemical properties.[1] The initial troubleshooting should focus on systematically evaluating and optimizing your chromatographic conditions.

Recommended Initial Workflow:

G start Co-elution Observed check_method Review Current Method (Column, Mobile Phase, Gradient) start->check_method optimize_mp Optimize Mobile Phase check_method->optimize_mp Is method generic? change_column Change Stationary Phase check_method->change_column Is method already optimized for similar compounds? optimize_mp->change_column Resolution still poor resolution_achieved Resolution Achieved optimize_mp->resolution_achieved Successful change_column->optimize_mp Re-optimize with new column change_column->resolution_achieved Successful

Caption: Initial troubleshooting workflow for co-elution.

Question: How can I optimize the mobile phase to improve the separation of methylquinoxaline isomers?

Answer:

Mobile phase optimization is a powerful tool for enhancing selectivity between isomers.[2] Here are key parameters to adjust:

  • Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Acetonitrile often provides different selectivity for aromatic compounds compared to methanol due to different solvent properties.[2]

  • Mobile Phase pH: Quinoxalines are weakly basic. Adjusting the pH of the mobile phase can change the ionization state of the analytes and the stationary phase's surface chemistry, which can significantly impact retention and selectivity. For basic compounds, a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) can improve peak shape and potentially resolve isomers.[3]

  • Additives and Buffers: The use of buffers helps maintain a consistent pH, leading to more reproducible results. The concentration of the buffer can also influence peak shape.[4]

Question: What should I do if optimizing the mobile phase does not resolve the co-eluting isomers?

Answer:

If mobile phase optimization is insufficient, the issue likely lies with the selectivity of the stationary phase. Positional isomers often require a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity.[1]

Recommended Column Selection Strategy:

  • Standard C18: If you are using a standard C18 column, which separates primarily based on hydrophobicity, it may not be sufficient to resolve isomers with very similar logP values.

  • Phenyl-based Columns: Phenyl and Phenyl-Hexyl columns are highly recommended for separating aromatic positional isomers. They provide additional π-π interactions between the phenyl rings of the stationary phase and the quinoxaline (B1680401) ring system, offering a different selectivity compared to C18 columns.[5][6]

  • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them very effective for separating complex mixtures of isomers.

  • Chiral Stationary Phases (CSPs): If you are dealing with chiral quinoxaline derivatives (enantiomers), a chiral stationary phase is mandatory for separation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between this compound and its isomers that affect HPLC separation?

A1: The primary differences are subtle variations in polarity and electronic structure due to the position of the methyl group on the quinoxaline ring. These differences influence their interaction with the stationary and mobile phases. While properties like molecular weight are identical, dipole moments and logP values can differ slightly, which can be exploited for separation.

Physicochemical Properties of Methylquinoxaline Isomers (Illustrative)

PropertyThis compound6-Methylquinoxaline7-Methylquinoxaline8-Methylquinoxaline
Molecular Weight 144.17 g/mol 144.17 g/mol 144.17 g/mol 144.17 g/mol
logP (Predicted) 1.811.831.831.85
Boiling Point (°C) ~245-247~246-248~245-247~248-250
Dipole Moment (Debye) ~1.5~1.7~1.6~1.8

Note: The data in this table is illustrative and compiled from various sources. Exact experimental values may vary.

Q2: Can I use gradient elution to separate this compound and its isomers?

A2: Yes, gradient elution is often a good strategy, especially when dealing with a sample containing a mixture of isomers with slightly different polarities. A shallow gradient can help to improve the resolution between closely eluting peaks. A typical starting point would be a gradient of water (with a pH modifier) and acetonitrile or methanol.[3]

Q3: My peaks are tailing. How can I improve the peak shape for my methylquinoxaline isomers?

A3: Peak tailing for basic compounds like quinoxalines is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the HPLC column.[4][8] To mitigate this:

  • Use a low pH mobile phase: A pH between 2.5 and 3.5 will protonate the quinoxaline nitrogen atoms and suppress the ionization of silanol groups, reducing unwanted interactions.[3]

  • Use an end-capped column: Modern, high-purity silica columns that are end-capped have fewer free silanol groups, leading to better peak shapes for basic analytes.

  • Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites. However, this may not be suitable for MS detection.

Q4: Are there alternatives to HPLC for separating these isomers?

A4: Yes, Supercritical Fluid Chromatography (SFC) is an excellent alternative for isomer separation. SFC often provides higher efficiency and unique selectivity compared to HPLC. It is also considered a "greener" technique due to its use of supercritical CO2 as the main mobile phase component.

Experimental Protocols

Below are detailed starting protocols for the separation of this compound and its isomers. These should be considered as starting points for further optimization.

Protocol 1: Reversed-Phase HPLC using a Phenyl-Hexyl Column

  • Objective: To achieve separation of positional methylquinoxaline isomers using a phenyl-based stationary phase.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 20% B, hold for 1 minute.

    • Linear gradient to 50% B over 10 minutes.

    • Hold at 50% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 315 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Protocol 2: Reversed-Phase HPLC using a C18 Column with pH Control

  • Objective: To improve separation on a standard C18 column by optimizing the mobile phase pH.

  • Instrumentation:

    • HPLC system with a UV detector

    • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid

    • B: Acetonitrile

  • Isocratic Elution: 70% A / 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical, yet realistic, data that could be obtained during method development for separating this compound from its isomers.

Table 1: Comparison of Retention Times (t_R) and Resolution (R_s) on Different Columns

AnalyteC18 Column (Protocol 2)Phenyl-Hexyl Column (Protocol 1)
t_R (min) R_s
This compound 8.5-
6-Methylquinoxaline 8.71.1
7-Methylquinoxaline 8.7-
8-Methylquinoxaline 9.11.5

Disclaimer: The retention times and resolution values are for illustrative purposes only and will vary depending on the specific HPLC system, column, and experimental conditions.

Visualizations

Method Development Workflow for Isomer Separation

G start Define Separation Goal (Baseline Resolution of Isomers) scouting Column & Mobile Phase Scouting start->scouting c18 C18 Column scouting->c18 phenyl Phenyl Column scouting->phenyl pfp PFP Column scouting->pfp optimize Optimize Best Condition c18->optimize Partial Separation phenyl->optimize Good Separation pfp->optimize Good Separation validate Validate Method optimize->validate

Caption: A systematic workflow for HPLC method development.

Troubleshooting Decision Tree for Co-elution

G decision decision start Poor Resolution or Co-elution check_peak_shape Is peak shape good? start->check_peak_shape improve_peak_shape Improve Peak Shape (Adjust pH, Use End-capped Column) check_peak_shape->improve_peak_shape No (Tailing) optimize_selectivity Optimize Selectivity check_peak_shape->optimize_selectivity Yes improve_peak_shape->optimize_selectivity change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_selectivity->change_solvent change_column Change Column (e.g., to Phenyl or PFP) change_solvent->change_column Still co-eluting resolution_ok Resolution Acceptable change_solvent->resolution_ok Resolved change_column->resolution_ok Resolved

Caption: Decision tree for troubleshooting co-elution.

References

Technical Support Center: Optimization of Mobile Phase for 5-Methylquinoxaline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of 5-Methylquinoxaline.

Experimental Protocols

A successful HPLC analysis of this compound relies on a well-defined experimental protocol. Below is a standard reversed-phase (RP) HPLC method that can be adapted for various applications.

Objective: To achieve optimal separation and quantification of this compound with good peak symmetry and resolution.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Alternatively, a Newcrom R1 column can be used for specific applications.[1]

Mobile Phase Preparation:

  • A mixture of acetonitrile (B52724) (ACN) and an aqueous buffer or acid solution is typically used.[1][2]

  • For Mass Spectrometry (MS) compatible methods, volatile buffers and acids like formic acid or ammonium (B1175870) formate (B1220265) are recommended.[1]

  • Ensure all solvents are HPLC grade and degassed prior to use to prevent baseline issues.

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as methanol (B129727) or the mobile phase, to a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the established calibration range.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm is a common choice for aromatic compounds, but should be optimized for maximum absorbance of this compound.

Data Presentation: Mobile Phase Composition Effects

The composition of the mobile phase is a critical factor influencing the retention and separation of this compound.[3] The following table summarizes the expected effects of varying mobile phase parameters. Note that specific retention times will vary depending on the exact HPLC system, column, and other experimental conditions.

Mobile Phase Composition (v/v)Expected Retention Time (min)Expected Peak ShapeNotes
40% Acetonitrile / 60% Water + 0.1% Phosphoric Acid~7.5SymmetricalGood starting point for method development.
50% Acetonitrile / 50% Water + 0.1% Phosphoric Acid~5.2SymmetricalIncreased organic content reduces retention time.
30% Acetonitrile / 70% Water + 0.1% Phosphoric Acid~12.0SymmetricalDecreased organic content increases retention time, potentially improving resolution from early-eluting impurities.
40% Acetonitrile / 60% Water + 0.1% Formic Acid~7.3SymmetricalMS-compatible alternative to phosphoric acid.[1]
40% Acetonitrile / 60% Water (Neutral pH)~6.8May exhibit tailingWithout an acidic modifier, interaction with residual silanols on the stationary phase can cause peak tailing for basic compounds like this compound.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

  • Question: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution 1: Adjust Mobile Phase pH: The addition of an acidic modifier, such as phosphoric acid or formic acid, to the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak shape.[4]

    • Solution 2: Use a Different Column: Consider using a column with low silanol activity or an end-capped C18 column specifically designed for the analysis of basic compounds.[1]

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What should I investigate?

  • Answer: Fluctuating retention times can stem from several factors:

    • Solution 1: Ensure Column Equilibration: Make sure the column is adequately equilibrated with the mobile phase before starting the analytical run. Any changes in mobile phase composition require sufficient time for the column to stabilize.

    • Solution 2: Check for Leaks and Pump Performance: Inspect the HPLC system for any leaks, particularly in the pump, injector, and column fittings. Inconsistent pump performance can lead to variations in flow rate and, consequently, retention times.

    • Solution 3: Control Temperature: Temperature fluctuations can affect mobile phase viscosity and analyte retention. Using a column oven will ensure a stable and reproducible temperature.

Issue 3: Appearance of Ghost or Unexpected Peaks

  • Question: I am observing unexpected peaks in my chromatogram that are not present in my sample or standard. What are these "ghost peaks"?

  • Answer: Ghost peaks can arise from several sources:

    • Solution 1: Use High-Purity Solvents: Ensure that the water and organic solvents used for the mobile phase are of high purity (HPLC grade). Contaminants in the solvents can accumulate on the column and elute as ghost peaks.

    • Solution 2: Clean the Injection System: Carryover from previous injections can cause ghost peaks. Implement a needle wash step in your autosampler sequence and ensure the injection port is clean.

    • Solution 3: Check for Sample Degradation: Quinoxaline derivatives can be susceptible to degradation, particularly under acidic conditions.[5] Ensure that your sample is freshly prepared and stored appropriately. The unexpected peak could be a degradant.

Mandatory Visualizations

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape retention_time Inconsistent Retention Times start->retention_time pressure High/Fluctuating Backpressure start->pressure baseline Baseline Noise/ Drift start->baseline check_ph Is Mobile Phase pH Appropriate for Basic Analyte? peak_shape->check_ph check_equilibration Is Column Equilibrated? retention_time->check_equilibration check_blockage Check for Blockages (Frit, Column, Tubing) pressure->check_blockage check_degassing Mobile Phase Degassed? baseline->check_degassing add_acid Add/Increase Acidic Modifier (e.g., Formic Acid) check_ph->add_acid No check_column Is Column Suitable? (e.g., end-capped) check_ph->check_column Yes replace_column Consider Low-Silanol or End-Capped Column check_column->replace_column No equilibrate Increase Equilibration Time check_equilibration->equilibrate No check_leaks System Leaks or Pump Issues? check_equilibration->check_leaks Yes fix_leaks Inspect and Fix Leaks/ Service Pump check_leaks->fix_leaks Yes check_temp Is Temperature Stable? check_leaks->check_temp No use_oven Use Column Oven check_temp->use_oven No flush_system Backflush Column/ Replace Frit check_blockage->flush_system Yes check_buffer Buffer Precipitation? check_blockage->check_buffer No filter_mobile_phase Filter Mobile Phase/ Use Miscible Solvents check_buffer->filter_mobile_phase Yes degas Degas Mobile Phase check_degassing->degas No check_solvents Purity of Solvents? check_degassing->check_solvents Yes use_hplc_grade Use High-Purity HPLC-Grade Solvents check_solvents->use_hplc_grade No

Caption: Troubleshooting workflow for this compound HPLC analysis.

MobilePhaseEffects cluster_params Mobile Phase Parameters cluster_results Chromatographic Results organic_ratio Increase % Acetonitrile retention_time Retention Time organic_ratio->retention_time Decreases ph Decrease pH (Add Acid) ph->retention_time May slightly increase (suppresses silanol activity) peak_shape Peak Shape ph->peak_shape Improves (reduces tailing)

Caption: Mobile phase parameter effects on this compound analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting mobile phase for this compound analysis on a C18 column?

    • A good starting point for method development is a mobile phase consisting of a 50:50 or 60:40 mixture of water and acetonitrile, with 0.1% formic or phosphoric acid.[1] From there, the ratio can be adjusted to optimize retention time and resolution.

  • Q2: Should I use acetonitrile or methanol as the organic solvent?

    • Both acetonitrile and methanol can be used in reversed-phase HPLC. Acetonitrile generally has a stronger elution strength, meaning you may need a lower percentage of it compared to methanol to achieve the same retention time.[6] Acetonitrile also offers lower UV absorbance at short wavelengths, which can be advantageous for detection.

  • Q3: How does the pH of the mobile phase affect the analysis of this compound?

    • The pH of the mobile phase is crucial for controlling the peak shape of basic analytes like this compound.[5][7] An acidic mobile phase (pH 2.5-4) suppresses the ionization of residual silanol groups on the stationary phase, which minimizes undesirable secondary interactions and reduces peak tailing.[8]

  • Q4: Is a gradient or isocratic elution better for my analysis?

    • If you are analyzing this compound in a simple mixture with components of similar polarity, an isocratic elution (constant mobile phase composition) is often sufficient and provides better reproducibility. If your sample is complex and contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely be necessary to achieve a good separation in a reasonable timeframe.[3]

  • Q5: My column backpressure is high. What should I do?

    • High backpressure is typically caused by a blockage in the system. First, check if the blockage is in the column or the HPLC system by removing the column and running the pump. If the pressure remains high, the blockage is in the system (e.g., tubing, in-line filter). If the pressure drops, the column is likely blocked. You can try back-flushing the column (if the manufacturer's instructions permit) or replacing the column inlet frit. Also, ensure that your mobile phase components are miscible and that buffers are not precipitating.

References

Identifying and removing impurities from 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylquinoxaline. Our goal is to help you identify and remove impurities effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities in this compound can originate from starting materials, side reactions, or degradation. These may include:

  • Isomeric Impurities: The most common impurity is often the isomeric 7-methylquinoxaline, which can form during synthesis depending on the starting materials and reaction conditions.

  • Starting Materials: Unreacted 2,3-diaminotoluene (B30700) and glyoxal.

  • Side-Products: Benzimidazole derivatives can form if the dicarbonyl starting material contains aldehyde impurities.[1] Dihydroquinoxaline intermediates may be present if the final oxidation step is incomplete.[1]

  • Over-oxidation Products: Quinoxaline N-oxides can form if the reaction is exposed to excessive heat or oxidizing conditions.[1]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps.

Q2: Which analytical techniques are best for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis:

  • Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of a sample and to determine the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identifying and quantifying volatile impurities, including isomeric byproducts like 7-methylquinoline.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis and can be adapted for preparative purification. A reverse-phase HPLC method is suitable for this compound.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying structural isomers and other impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying this compound are recrystallization and column chromatography.[6]

  • Recrystallization: Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[6] This method is effective for removing impurities with different solubility profiles.

  • Column Chromatography: Silica (B1680970) gel column chromatography using a mobile phase of ethyl acetate (B1210297) and petroleum ether is an effective method for separating this compound from closely related impurities.[6]

  • Vacuum Distillation: This technique can be useful for separating this compound from non-volatile or significantly higher-boiling impurities.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is insoluble in the chosen solvent.Use a solvent with a lower boiling point. Use a solvent mixture to adjust the polarity.
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly at room temperature, then in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used. The crystals were filtered before crystallization was complete.Concentrate the filtrate and cool again to recover more product. Ensure the solution is thoroughly cooled before filtration.
Colored Impurities Remain The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The solvent system is not optimal. The column is overloaded.Optimize the solvent system using TLC first. Use a less polar solvent system for better separation. Reduce the amount of crude material loaded onto the column.
Compound Stuck on Column The eluent is not polar enough. The compound may be degrading on the silica gel.Gradually increase the polarity of the mobile phase. Consider using a different stationary phase, such as alumina.
Streaking of Bands The compound is too polar for the eluent. The sample is not fully dissolved when loaded.Add a small percentage of a more polar solvent (e.g., methanol) to the eluent. Ensure the sample is fully dissolved in a minimal amount of solvent before loading.

Data Presentation

Table 1: Purity Analysis of this compound Before and After Purification

Purification Method Initial Purity (by GC-MS, %) Final Purity (by GC-MS, %) Key Impurities Removed Typical Yield (%)
Recrystallization (Ethanol)95.299.1Starting materials, polar byproducts75-85
Column Chromatography (Silica, Ethyl Acetate/Petroleum Ether)95.2>99.57-methylquinoxaline, other non-polar impurities60-75

Note: The data presented are representative values and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: In a beaker, mix silica gel with the initial mobile phase (e.g., 9:1 petroleum ether:ethyl acetate) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to separate the components.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Analysis Purity Analysis (TLC, GC-MS) Crude->Analysis Recrystallization Recrystallization (Ethanol) Analysis->Recrystallization High Polarity Impurities Column Column Chromatography (Silica Gel) Analysis->Column Isomeric & Non-polar Impurities Pure_Recrystal Purified this compound Recrystallization->Pure_Recrystal Pure_Column Purified this compound Column->Pure_Column Final_Analysis_R Final Purity Check (>99%) Pure_Recrystal->Final_Analysis_R Final_Analysis_C Final Purity Check (>99.5%) Pure_Column->Final_Analysis_C

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Sample Detected Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Check_TLC->Multiple_Spots Yes Streaking Streaking Check_TLC->Streaking Yes Single_Spot Single Spot (but impure by GC-MS) Check_TLC->Single_Spot No Choose_Column Optimize solvent for Column Chromatography Multiple_Spots->Choose_Column Adjust_Polarity Adjust mobile phase polarity (add polar modifier) Streaking->Adjust_Polarity Run_GCMS Analyze by GC-MS Single_Spot->Run_GCMS Choose_Recrystal Select appropriate Recrystallization solvent Isomers Suspect Isomers Confirm_Isomers Isomers Confirmed Run_GCMS->Confirm_Isomers Yes No_Isomers Other Impurities Run_GCMS->No_Isomers No Use_Column Use Column Chromatography for separation Confirm_Isomers->Use_Column No_Isomers->Choose_Recrystal

Caption: Logical troubleshooting for this compound purification.

References

Degradation pathways of 5-Methylquinoxaline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential degradation pathways of 5-Methylquinoxaline under experimental conditions. Due to limited publicly available data on the specific degradation of this compound, this guide incorporates information from structurally related compounds, such as quinolines and the parent quinoxaline (B1680401) molecule, to provide a framework for troubleshooting and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could cause the degradation of this compound during our experiments?

A1: Based on the chemistry of related heterocyclic compounds like quinolines, the primary factors that could lead to the degradation of this compound include:

  • Oxidation: The quinoxaline ring system can be susceptible to oxidation. This can be initiated by atmospheric oxygen, oxidizing agents (e.g., peroxides), or exposure to certain metal ions.[1] Oxidation of quinoxalines can lead to the formation of N-oxides.

  • Photodegradation: Exposure to light, particularly UV radiation, is a common cause of degradation for many nitrogen-containing heterocyclic compounds.[1] This can lead to the formation of various photoisomers and degradation products.

  • Extreme pH (Hydrolysis): While the quinoxaline ring is generally stable, derivatives with hydrolyzable functional groups could be susceptible to degradation in the presence of strong acids or bases, especially at elevated temperatures.

  • Thermal Stress: High temperatures can accelerate the rate of degradation reactions, leading to general decomposition.[1]

Q2: We are observing unexpected peaks in our HPLC analysis of a this compound sample. What could be the cause?

A2: The appearance of unknown peaks in your chromatogram could be due to several reasons:

  • Degradation Products: Your this compound sample may have degraded during storage or the experimental process. Review your storage conditions (exposure to light, air, and high temperatures) and sample handling procedures.

  • Impurities: The unexpected peaks could be impurities from the synthesis of this compound.

  • Interaction with Excipients or Solvents: If you are working with a formulation, this compound might be reacting with excipients. Similarly, it could be reacting with the solvent if stored in solution for an extended period.

  • Column Degradation: The analytical column itself might be degrading and leaching material.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not well-documented, we can infer potential products based on the degradation of related compounds:

  • N-Oxides: Oxidation of the nitrogen atoms in the pyrazine (B50134) ring is a likely degradation pathway, leading to the formation of this compound-1-oxide and/or this compound-4-oxide. Quinoxaline and its derivatives can be converted into both mono- and di-N-oxides by oxidation with peracids.

  • Hydroxylated Derivatives: Hydroxylation of the aromatic rings could occur, particularly under oxidative or photolytic conditions.

  • Ring Cleavage Products: Under harsh oxidative conditions, cleavage of the pyrazine or benzene (B151609) ring can occur. For instance, the oxidation of quinoxaline with potassium permanganate (B83412) yields pyrazine-2,3-dicarboxylic acid.[2]

Troubleshooting Guides

Issue 1: Inconsistent or irreproducible results in assays involving this compound.

Possible Cause Troubleshooting Steps
Degradation of stock solutions Prepare fresh stock solutions before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect them from light by using amber vials or wrapping them in aluminum foil.[1] Avoid repeated freeze-thaw cycles.
Precipitation of the compound Visually inspect solutions for any precipitate before use. Confirm the solubility of this compound in your chosen solvent and experimental buffer.
Interaction with assay components Evaluate potential interactions between this compound and other components in your assay buffer or media.
Variation in experimental conditions Strictly control all experimental parameters such as temperature, pH, and incubation times.

Issue 2: Physical changes in the this compound sample (e.g., color change).

Possible Cause Troubleshooting Steps
Oxidation Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air.[1]
Photodegradation Store the compound in a light-resistant container in a dark place.[1]
Hygroscopicity/Moisture Absorption Store in a desiccator or a dry box with a suitable desiccant.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 80°C for a specified period (e.g., 8 hours).[1]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 80°C for a specified period (e.g., 8 hours).[1]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period (e.g., 24 hours).[1]

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[1]

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples (stressed, control, and a non-stressed standard) by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector. This will help to separate the parent compound from any degradation products.

Data Presentation

As no specific quantitative data for the degradation of this compound was found in the public domain, a data table cannot be provided at this time. Researchers are encouraged to generate their own data following the experimental protocol above and present it in a clear tabular format, comparing the percentage of degradation under different stress conditions.

Visualizations

Degradation_Pathways cluster_main Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation 5_Methylquinoxaline This compound N_Oxides This compound N-Oxides 5_Methylquinoxaline->N_Oxides Oxidizing agents (e.g., H₂O₂) Hydroxylated_Derivatives Hydroxylated Derivatives 5_Methylquinoxaline->Hydroxylated_Derivatives Oxidation / Photolysis Photoisomers Photoisomers 5_Methylquinoxaline->Photoisomers UV/Vis Light Photolytic_Products Other Photolytic Products 5_Methylquinoxaline->Photolytic_Products UV/Vis Light Ring_Cleavage Ring Cleavage Products (e.g., Pyrazine-2,3-dicarboxylic acid derivatives) N_Oxides->Ring_Cleavage Harsh Oxidation

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Purity Verify Purity of Starting Material Start->Check_Purity Review_Storage Review Storage Conditions (Light, Temp, Air Exposure) Start->Review_Storage Review_Protocol Review Experimental Protocol (pH, Temp, Reagents) Start->Review_Protocol Forced_Degradation Perform Forced Degradation Study Check_Purity->Forced_Degradation If pure Review_Storage->Forced_Degradation Review_Protocol->Forced_Degradation Identify_Degradants Identify Degradation Products (e.g., LC-MS) Forced_Degradation->Identify_Degradants Optimize_Conditions Optimize Experimental/ Storage Conditions Identify_Degradants->Optimize_Conditions

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Stabilizing 5-Methylquinoxaline for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of 5-Methylquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The stability of this compound can be compromised by several environmental factors. The primary drivers of degradation include:

  • Oxidation: The quinoxaline (B1680401) ring system is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1]

  • Hydrolysis: The presence of moisture can lead to hydrolytic degradation, especially if there are hydrolyzable functional groups. The rate of hydrolysis is often influenced by pH.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[1]

Q2: What are the general recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] Specifically:

  • Store in a tightly sealed container to prevent moisture and air exposure.

  • Use an inert atmosphere (e.g., argon or nitrogen) for optimal protection against oxidation.[1]

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.[1]

Q3: How does the methyl group in this compound affect its stability compared to quinoxaline?

A3: The methyl group at the 5-position is an electron-donating group. This can increase the electron density of the quinoxaline ring system, potentially making it more susceptible to oxidative degradation compared to the unsubstituted quinoxaline.[1]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation patterns for quinoxalines suggest the formation of:

  • N-oxides and hydroxylated derivatives as common oxidative degradation products.[1]

  • Hydroxylated quinoxalines from microbial degradation.[1]

  • Potentially, ring cleavage products under prolonged exposure to harsh conditions like high-intensity light.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected change in physical appearance (e.g., color change from pale yellow to brown, clumping). Oxidation, Hygroscopicity/Moisture Absorption, Photodegradation- Store the compound under an inert atmosphere (argon or nitrogen).- Store in a desiccator or a dry box and ensure the container is tightly sealed.- Store in an amber vial or wrap the container in aluminum foil to protect from light.[1]
Inconsistent or poor results in biological or chemical assays. Degradation of stock solutions, Precipitation from solution- Prepare fresh stock solutions before each experiment.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.- Avoid repeated freeze-thaw cycles.- Verify the solubility of the compound in the chosen solvent and visually inspect for precipitates.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). Degradation of the sample- Re-evaluate the storage conditions of the solid compound and its solutions.- Perform a forced degradation study to identify potential degradation products and their retention times/mass spectra.

Data Presentation: Illustrative Stability of this compound

Condition Duration Parameter Specification Illustrative Result
Long-Term 12 MonthsAssay (%)98.0 - 102.099.5
25°C ± 2°C / 60% RH ± 5% RHTotal Impurities (%)≤ 1.00.45
Intermediate 6 MonthsAssay (%)98.0 - 102.099.8
30°C ± 2°C / 65% RH ± 5% RHTotal Impurities (%)≤ 1.00.20
Accelerated 6 MonthsAssay (%)98.0 - 102.098.2
40°C ± 2°C / 75% RH ± 5% RHTotal Impurities (%)≤ 1.00.85

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 80°C for 8 hours.[1]

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat at 80°C for 8 hours.[1]

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.[1]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

    • Use mass spectrometry (LC-MS) to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of this compound (e.g., ~235 nm and ~315 nm).

    • Injection Volume: 10 µL.

  • Method Development:

    • Analyze the samples from the forced degradation study (Protocol 1).

    • Optimize the gradient profile, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation products.

    • Ensure the peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_main This compound Degradation cluster_products Potential Degradation Products 5-MQ This compound N-Oxide This compound N-oxide 5-MQ->N-Oxide Oxidation Hydroxylated Hydroxylated This compound 5-MQ->Hydroxylated Hydrolysis/ Photodegradation Ring_Cleavage Ring Cleavage Products 5-MQ->Ring_Cleavage Harsh Conditions

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_outcome Outcome Start Obtain this compound Sample Forced_Deg Forced Degradation Study (Heat, Light, pH, Oxidant) Start->Forced_Deg Stability_Study Long-Term Stability Study (Controlled Temp/Humidity) Start->Stability_Study HPLC HPLC-UV Analysis Forced_Deg->HPLC Stability_Study->HPLC GCMS GC-MS Analysis (for volatile degradants) HPLC->GCMS If needed Data Data Analysis (Assay, Impurity Profiling) HPLC->Data GCMS->Data Report Generate Stability Report and Recommendations Data->Report

Caption: General workflow for a stability study of this compound.

References

Technical Support Center: Enhancing 5-Methylquinoxaline Peak Resolution in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the resolution of 5-Methylquinoxaline peaks in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide: Resolving Poor this compound Peak Resolution

Poor peak resolution for this compound can manifest as co-eluting peaks, broad peaks, or tailing peaks. Follow this guide to diagnose and resolve common issues.

Issue 1: Co-eluting or Poorly Resolved Peaks

Question: My this compound peak is co-eluting with an impurity or another isomer. How can I improve the separation?

Answer: Co-elution is a common challenge, especially with structurally similar compounds. To improve separation, you can systematically optimize your chromatographic conditions.

Troubleshooting Workflow for Co-eluting Peaks

start Start: Poor Peak Resolution check_column 1. Evaluate GC Column start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp Phase appropriate? end_unresolved Further Assistance Needed check_column->end_unresolved Change column adjust_flow 3. Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow Still co-eluting? end_resolved Resolution Improved optimize_temp->end_resolved Resolution achieved adjust_flow->end_resolved Resolution achieved adjust_flow->end_unresolved Issue persists start Start: Tailing Peak Observed inlet_maintenance 1. Perform Inlet Maintenance start->inlet_maintenance column_issues 2. Check for Column Activity/Contamination inlet_maintenance->column_issues Tailing persists end_resolved Peak Shape Improved inlet_maintenance->end_resolved Issue resolved method_parameters 3. Review Method Parameters column_issues->method_parameters Tailing persists column_issues->end_resolved Issue resolved method_parameters->end_resolved Issue resolved end_unresolved Further Assistance Needed method_parameters->end_unresolved Tailing persists

Minimizing byproduct formation in the synthesis of 5-Methylquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Methylquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method for synthesizing this compound is the condensation reaction of 3,4-diaminotoluene (B134574) (3-methyl-o-phenylenediamine) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930). This reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a metal catalyst.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

When synthesizing this compound, several byproducts can form, reducing the yield and complicating purification. The most common byproducts include:

  • Isomeric quinoxalines: If the starting diamine is not pure, isomeric quinoxaline (B1680401) derivatives can form. For instance, if 2,3-diaminotoluene (B30700) is used as a starting material, the formation of 7-methylquinoxaline as a byproduct is possible.[1]

  • Benzimidazole derivatives: These can arise if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities, which can react with the o-phenylenediamine (B120857) starting material.

  • N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of quinoxaline N-oxides, especially under harsh reaction conditions or in the presence of an oxidizing agent.

  • Dihydroquinoxalines: Incomplete oxidation during the final step of the reaction can result in the formation of a stable dihydroquinoxaline intermediate.

  • Tar and polymeric materials: High reaction temperatures can promote the polymerization of reaction intermediates, leading to the formation of tar-like substances that are difficult to remove.[1]

Q3: How can I purify the final this compound product?

Purification of this compound can be achieved through several methods, depending on the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method for solid products. Ethanol (B145695) is a commonly used solvent for the recrystallization of this compound.[1]

  • Column chromatography: For liquid products or to separate closely related isomers, column chromatography on silica (B1680970) gel is a standard procedure. A common eluent system is a mixture of ethyl acetate (B1210297) and petroleum ether.[1]

  • Distillation: If the product is a liquid with a significantly different boiling point from the impurities, fractional distillation under reduced pressure can be employed.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes:

  • Suboptimal reaction temperature or time.

  • Inefficient catalyst or incorrect catalyst loading.

  • Formation of a high proportion of byproducts.

  • Incomplete reaction.

  • Impure starting materials.

Recommended Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Catalyst Screening: Experiment with different catalysts (e.g., acid catalysts, metal catalysts) and optimize the catalyst loading. Some modern, highly active catalysts can facilitate the reaction at ambient temperatures.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the diamine and dicarbonyl compound to minimize side reactions.

  • Purify Starting Materials: Ensure the purity of 3,4-diaminotoluene and the dicarbonyl compound before starting the reaction. Impurities can be removed by recrystallization or chromatography.

Issue 2: Formation of Isomeric Byproducts (e.g., 7-Methylquinoxaline)

Potential Causes:

  • Use of an isomeric mixture of diaminotoluenes as the starting material.

  • Lack of regioselectivity in the reaction.

Recommended Solutions:

  • Use Pure Starting Materials: Ensure the use of high-purity 3,4-diaminotoluene. Analyze the starting material by NMR or GC-MS to confirm its isomeric purity.

  • Optimize Reaction Conditions for Regioselectivity: Investigate different catalysts and solvent systems that may favor the formation of the desired 5-methyl isomer. Some catalysts can offer better regioselectivity.

  • Efficient Purification: Employ high-resolution purification techniques like fractional distillation under reduced pressure or preparative High-Performance Liquid Chromatography (HPLC) to separate the isomers.[1]

Issue 3: Presence of Tar or Polymeric Byproducts

Potential Causes:

  • High reaction temperatures promoting polymerization of intermediates.

  • Localized overheating due to insufficient stirring.

  • Highly exothermic reaction that is not well-controlled.

Recommended Solutions:

  • Strict Temperature Control: Maintain a consistent and optimal reaction temperature. Avoid excessive heating.

  • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction to promote even heat distribution.

  • Slow Addition of Reagents: For highly exothermic reactions, add one of the reactants slowly to the reaction mixture to control the rate of heat generation.

  • Use of a Moderator: In some cases, a moderator like boric acid can be used to control the reaction rate.[1]

Data Presentation

Table 1: Comparison of Catalysts for Quinoxaline Synthesis

CatalystReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Sulfated Polyborate100 °C, neatGood (specific yield for this compound not reported)Heterogeneous, potentially reusableHigh temperature required
Cerium(IV) Ammonium Nitrate (CAN)Room Temperature, Water80-98% (for general quinoxalines)Green solvent, mild conditionsMay not be suitable for all substrates
IodineRoom Temperature, DMSO80-99% (for general quinoxalines)Mild conditions, high yieldsUse of DMSO as a solvent and oxidant
Microwave Irradiation160W, 60s85-95% (for general quinoxalines)Rapid reaction times, often higher yieldsRequires specialized microwave reactor

Experimental Protocols

Protocol 1: General One-Pot Synthesis of this compound

Materials:

  • 2,3-Diaminotoluene (2.0 mmol)

  • Glyoxal (40% aqueous solution, 2.0 mmol)

  • Sulfated polyborate (10 wt%)

  • Ethyl acetate (for extraction)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, mix 2,3-diaminotoluene (2.0 mmol) and glyoxal (2.0 mmol).

  • Add sulfated polyborate (10 wt%) to the mixture.

  • Place the reaction mixture in an oil bath and stir at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with deionized water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate:petroleum ether eluent system.[1]

Visualizations

Byproduct_Formation_Pathway cluster_byproducts Potential Byproducts 3,4-Diaminotoluene 3,4-Diaminotoluene Reaction Reaction 3,4-Diaminotoluene->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound Byproducts Byproducts Reaction->Byproducts IsomericQuinoxaline Isomeric Quinoxaline (e.g., 7-Methylquinoxaline) Byproducts->IsomericQuinoxaline Benzimidazole Benzimidazole Derivatives Byproducts->Benzimidazole N_Oxide N-Oxides Byproducts->N_Oxide Dihydroquinoxaline Dihydroquinoxaline Byproducts->Dihydroquinoxaline Tar Tar/Polymers Byproducts->Tar

Caption: Potential byproduct formation pathways in this compound synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Analyze Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_byproducts Identify Byproducts (TLC, GC-MS) start->check_byproducts solution_purity Purify Starting Materials check_purity->solution_purity solution_conditions Optimize Conditions (Screen Catalysts, Solvents, Adjust Temp/Time) check_conditions->solution_conditions solution_byproducts Implement Targeted Byproduct Minimization Strategy check_byproducts->solution_byproducts end Improved Yield and Purity solution_purity->end solution_conditions->end solution_byproducts->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Catalyst selection for efficient 5-Methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylquinoxaline. Our aim is to address common challenges and provide actionable solutions to facilitate efficient and successful experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Suboptimal Catalyst: The chosen catalyst may not be the most effective for the specific substrates and reaction conditions. 2. Harsh Reaction Conditions: High temperatures or strong acid catalysts can lead to side product formation and degradation of the desired product. 3. Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or deactivation of the catalyst. 4. Purity of Reactants: Impurities in the starting materials (3-methyl-1,2-phenylenediamine or pyruvaldehyde) can interfere with the reaction.1. Catalyst Screening: Experiment with different catalysts known to be effective for quinoxaline (B1680401) synthesis. Options include V₂O₅, alumina-supported heteropolyoxometalates (e.g., AlCuMoVP), zinc triflate, or copper-based catalysts. 2. Milder Conditions: Employ catalysts that are effective at room temperature to minimize side reactions. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 4. Purify Reactants: Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation.
Formation of Side Products 1. Self-condensation of Reactants: The dicarbonyl compound (pyruvaldehyde) can undergo self-condensation. 2. Over-oxidation: If using an oxidative cyclization method, the desired product might be susceptible to further oxidation. 3. **Undesired Isomer Formation

Impact of reaction temperature on 5-Methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methylquinoxaline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. For this compound, this typically involves the reaction of 3-methyl-1,2-phenylenediamine with a glyoxal (B1671930) derivative.

Q2: My reaction is resulting in a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors, including suboptimal reaction temperature and time, inefficient catalysis, or the presence of significant byproducts.[1] Harsh reaction conditions, such as excessively high temperatures, can lead to the formation of side products and degradation of the desired product.[1]

Q3: I am observing the formation of a dark-colored, tar-like substance in my reaction mixture. What is causing this?

A3: The formation of tar or polymeric byproducts is often a result of high reaction temperatures.[2] Elevated temperatures can promote the polymerization of reactive intermediates. Insufficient stirring, leading to localized overheating, can also contribute to this issue.[2]

Q4: How can I minimize byproduct formation during the synthesis?

A4: Strict temperature control is crucial.[2] Employing milder reaction conditions, such as running the reaction at room temperature or slightly elevated temperatures, can significantly reduce undesirable side reactions.[1] Ensuring the purity of starting materials, particularly the 1,2-dicarbonyl compound, can prevent side reactions leading to impurities like benzimidazole (B57391) derivatives.[3] Conducting the reaction under an inert atmosphere can prevent oxidation and the formation of N-oxide byproducts, especially at elevated temperatures.[3]

Q5: What is the optimal temperature range for the synthesis of this compound?

A5: The optimal temperature can vary depending on the specific catalyst and solvent system used. However, many modern protocols have been developed to be effective at room temperature (around 25°C) to minimize side reactions.[1][4] Some reactions may require heating to reflux to proceed at a reasonable rate, but careful monitoring is necessary to prevent byproduct formation. One study on a similar quinoxaline (B1680401) derivative found that a temperature of 100°C provided the highest yield, with lower or higher temperatures resulting in a decreased yield.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Suboptimal reaction temperature or time. - Inefficient catalyst. - Formation of byproducts.- Optimize the reaction temperature. Monitor reaction progress using TLC or GC to determine the optimal time. - Screen different catalysts. A range of catalysts from acids to metal catalysts have been reported.[6] - Identify and address the source of byproduct formation as detailed in the FAQs.[3]
Reaction is Too Slow - Low reaction temperature. - Inactive catalyst.- Gradually increase the reaction temperature while monitoring for byproduct formation. - Consider a more active catalyst system.[1]
Formation of Tar/Polymeric Byproducts - Excessively high reaction temperature. - Localized overheating due to poor stirring.- Maintain strict temperature control. Use a milder temperature if possible.[2] - Ensure vigorous and consistent stirring throughout the reaction.[2]
Product is Difficult to Purify - Presence of byproducts with similar polarity to this compound.- For benzimidazole impurities, consider column chromatography with a carefully selected solvent system. - An acidic wash may help remove unreacted o-phenylenediamine (B120857) as a salt. - Recrystallization is often an effective final purification step.[3]
Incomplete Reaction - Insufficient reaction time. - Deactivated catalyst. - Formation of a stable dihydroquinoxaline intermediate.- Increase the reaction time and monitor by TLC until completion. - Ensure the catalyst is active and used in the correct amount. - If a dihydroquinoxaline intermediate is suspected, introducing a mild oxidant (e.g., stirring in the presence of air) can facilitate the final oxidation to the aromatic quinoxaline.[3]

Impact of Reaction Temperature on this compound Synthesis

The following table summarizes the general impact of reaction temperature on key parameters in the synthesis of this compound. The data is illustrative and based on typical outcomes for quinoxaline synthesis.

Reaction Temperature (°C) Typical Yield (%) Reaction Time Purity Observed Byproducts
25 (Room Temperature)85-952-12 hoursHighMinimal
5090-971-4 hoursHighTrace amounts of colored impurities
80 (Reflux in Ethanol)75-8530-60 minutesModerateIncreased formation of colored byproducts
10060-75< 30 minutesLowerSignificant tar and polymeric byproduct formation[2]

Experimental Protocols

Protocol 1: Room Temperature Synthesis of this compound

This protocol is adapted from methods known to produce high yields with minimal byproducts under mild conditions.[4]

Materials:

  • 3-methyl-1,2-phenylenediamine (1 mmol)

  • Glyoxal (40% in water, 1.1 mmol)

  • Ethanol (B145695) (10 mL)

  • Catalyst (e.g., a catalytic amount of acetic acid or a heterogeneous catalyst like alumina-supported heteropolyoxometalate)[3][7]

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine in ethanol.

  • Add the catalyst to the solution.

  • Slowly add glyoxal to the reaction mixture at room temperature with stirring.

  • Continue to stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, if a solid precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound under Reflux

This protocol is a more traditional approach that may offer faster reaction times.

Materials:

  • 3-methyl-1,2-phenylenediamine (1 mmol)

  • Glyoxal (40% in water, 1.1 mmol)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)[7]

Procedure:

  • Dissolve 3-methyl-1,2-phenylenediamine and glyoxal in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 1-2 hours, monitoring the progress by TLC.[7]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.[7]

  • Dry the product under vacuum to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start1 3-methyl-1,2-phenylenediamine mix Mixing in Solvent (e.g., Ethanol) start1->mix start2 Glyoxal start2->mix add_catalyst Addition of Catalyst mix->add_catalyst react Stirring at Controlled Temperature add_catalyst->react completion Reaction Completion (Monitored by TLC) react->completion isolation Isolation (Filtration or Evaporation) completion->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Yields

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield of This compound cause1 Suboptimal Temperature issue->cause1 cause2 Inefficient Catalyst issue->cause2 cause3 Byproduct Formation issue->cause3 cause4 Impure Starting Materials issue->cause4 solution1 Optimize Temperature (e.g., Room Temp vs. Reflux) cause1->solution1 solution2 Screen Different Catalysts (Acidic, Metal-based, etc.) cause2->solution2 solution3 Control Temperature and Use Inert Atmosphere cause3->solution3 solution4 Purify Starting Materials Before Reaction cause4->solution4

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Solvent Effects on the Reaction Kinetics of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the reaction kinetics of 5-Methylquinoxaline and related heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the reaction rate of quinoxaline (B1680401) derivatives?

A1: The solvent plays a critical role by dissolving reactants and influencing the reaction pathway and rate. Solvent polarity is a key factor; polar solvents can stabilize polar intermediates or transition states, which often lowers the activation energy and increases the reaction rate.[1] For instance, polar aprotic solvents like DMF and DMSO are known to accelerate reactions that involve anionic nucleophiles. Conversely, protic solvents such as ethanol (B145695) can be effective in reactions that benefit from hydrogen bonding. The optimal solvent is highly specific to the particular reaction.

Q2: My reaction involving this compound is proceeding very slowly. What are some initial troubleshooting steps related to the solvent?

A2: A slow reaction rate can often be addressed by optimizing the solvent and reaction conditions. Consider the following:

  • Solvent Polarity: The nature of your reaction's transition state will dictate the ideal solvent polarity. If the transition state is more polar than the reactants, a more polar solvent will likely increase the rate.

  • Protic vs. Aprotic Solvents: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions as they solvate cations well, leaving the nucleophile more reactive. Polar protic solvents (e.g., water, alcohols) can form strong hydrogen bonds with nucleophiles, potentially slowing the reaction down.[2]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate.

Q3: I am observing the formation of multiple products (poor regioselectivity) in my reaction. Could the solvent be the cause?

A3: Yes, the solvent can influence the regioselectivity of a reaction. Polar solvents can stabilize various charged intermediates, potentially lowering the activation energy for multiple reaction pathways and leading to a mixture of products.[2] In such cases, switching to a less polar solvent might slow down the reaction but could increase the selectivity for the desired product. It is often beneficial to perform a solvent screen with a range of solvents from non-polar to polar aprotic and polar protic to find the optimal conditions.

Q4: Are there environmentally friendly ("green") solvent options for reactions with quinoxaline derivatives?

A4: There is a growing trend towards using greener solvents in chemical synthesis. For quinoxaline synthesis, water and ethanol are commonly used environmentally benign options. In some instances, reactions can even be performed under solvent-free conditions, which provides both environmental and economic benefits.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no product yield Suboptimal reaction conditions; incorrect solvent choice.Systematically vary the solvent, starting with commonly used solvents for similar reactions (e.g., DMF, DMSO, acetonitrile (B52724) for nucleophilic substitutions). Also, optimize temperature and reaction time.[3]
Purity of reagents and solvents.Ensure all starting materials and the solvent are of high purity and are dry, especially for moisture-sensitive reactions.[3]
Atmospheric moisture or oxygen contamination.For air-sensitive reactions, utilize proper inert atmosphere techniques, such as a nitrogen or argon blanket.[3]
Inconsistent kinetic data Poor temperature control.Use a thermostatically controlled oil bath or heating block to maintain a constant reaction temperature.
Inefficient mixing.For heterogeneous reactions, ensure the stirring rate is adequate to maintain a uniform mixture.[3]
Difficulties in monitoring the reaction.Select an analytical technique (e.g., UV-Vis, NMR) where the starting material and product have distinct and measurable signals. Use of an internal standard can also improve accuracy.
Product decomposition The product may be unstable under the reaction or workup conditions.Monitor the reaction progress over time using techniques like TLC or LC-MS to check for product degradation. If decomposition is observed, consider milder reaction conditions or a modified workup procedure.[3]

Case Study: Solvent Effects on a Nucleophilic Aromatic Substitution (SNAr) Reaction

Quantitative Data

The following tables summarize the second-order rate constants and activation parameters for the reaction in various aprotic solvents.

Table 1: Second-Order Rate Constants (kA) for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine (B6355638)

SolventDielectric Constant (ε)kA at 25°C (L mol-1 s-1)
1,1,1-Trichloroethane7.50.023
Dioxane2.20.045
Ethyl Acetate6.00.186
Nitromethane35.90.455
N,N-Dimethylformamide (DMF)36.71.17

Data adapted from a study on the kinetics of 2,4-dinitrochlorobenzene with piperidine.[4][5]

Table 2: Activation Parameters for the Reaction of 2,4-Dinitrochlorobenzene with Piperidine

SolventΔH‡ (kJ mol-1)ΔS‡ (J mol-1 K-1)
1,1,1-Trichloroethane42.7-155
Dioxane41.8-151
Ethyl Acetate35.6-159
Nitromethane36.0-146
N,N-Dimethylformamide (DMF)30.1-155

Data adapted from a study on the kinetics of 2,4-dinitrochlorobenzene with piperidine.[4][5]

Experimental Protocols

General Protocol for a Kinetic Study using UV-Vis Spectroscopy

This protocol outlines a general method for monitoring the kinetics of a reaction involving a chromophoric species like a quinoxaline derivative.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Prepare a stock solution of the other reactant at a known concentration in the same solvent.

  • Ensure all glassware is clean and dry.

2. Determination of λmax:

  • Record the UV-Vis spectrum of the starting material (this compound) and the expected product separately to identify their respective wavelengths of maximum absorbance (λmax).

  • Choose a wavelength for monitoring the reaction where the product has a strong absorbance and the starting material has minimal absorbance, or vice versa.

3. Kinetic Run:

  • Equilibrate the UV-Vis spectrophotometer's cell holder to the desired reaction temperature.

  • Pipette a known volume of the this compound stock solution into a cuvette and dilute with the solvent.

  • Place the cuvette in the spectrophotometer and record the initial absorbance (A0).

  • Initiate the reaction by adding a small, known volume of the second reactant's stock solution to the cuvette.

  • Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance becomes constant, A∞).

4. Data Analysis:

  • The concentration of the product at any given time (t) can be calculated using the Beer-Lambert law.

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solutions det_lambda Determine λmax prep_stock->det_lambda equilibrate Equilibrate Spectrophotometer det_lambda->equilibrate initiate_reaction Initiate Reaction in Cuvette equilibrate->initiate_reaction monitor_abs Monitor Absorbance vs. Time initiate_reaction->monitor_abs plot_data Plot Concentration vs. Time monitor_abs->plot_data fit_model Fit to Integrated Rate Law plot_data->fit_model det_params Determine Rate Constant (k) and Order fit_model->det_params

Caption: Workflow for a typical kinetic experiment using UV-Vis spectroscopy.

Solvent_Effects cluster_solvent Solvent Properties cluster_effect Mechanism of Influence cluster_outcome Kinetic Outcome polarity Polarity (Polar/Non-polar) stabilization Stabilization of Transition State/Intermediates polarity->stabilization proticity Proticity (Protic/Aprotic) solvation Solvation of Reactants proticity->solvation activation_energy Change in Activation Energy (ΔG‡) stabilization->activation_energy solvation->activation_energy rate Reaction Rate activation_energy->rate Inverse Relationship

Caption: Influence of solvent properties on reaction kinetics.

References

Technical Support Center: Synthesis of 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the laboratory synthesis of 5-Methylquinoxaline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields in quinoxaline (B1680401) synthesis can be attributed to several factors, from reaction conditions to the purity of starting materials.[1][2] The most common synthetic route involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][3]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield.[2] Traditional methods often require high temperatures and strong acid catalysts, which can lead to product degradation and side reactions.[1][3]

    • Solution: Employ milder reaction conditions. Many modern protocols utilize catalysts that are effective at room temperature.[1] Consider screening different solvents like ethanol (B145695) or even water, as greener protocols have demonstrated high efficiency.[2][4] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[2]

  • Inefficient Catalysis: The choice of catalyst is crucial for both yield and reaction time.[1]

    • Solution: A variety of catalysts can enhance reaction rates and yields. Consider screening different types, including acid catalysts (e.g., acetic acid), metal catalysts (e.g., Cerium(IV) ammonium (B1175870) nitrate), or environmentally friendly "green" catalysts like bentonite (B74815) clay K-10.[2][3]

  • Purity of Starting Materials: Impurities in the 1,2-diamine or 1,2-dicarbonyl compounds can lead to unwanted side reactions and byproducts.[2]

    • Solution: Assess the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis. If impurities are detected, purify the reagents by recrystallization or chromatography.[4]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

Question: My reaction is producing a significant amount of a benzimidazole (B57391) derivative as a byproduct. What is causing this and how can I prevent it?

Answer: The formation of a benzimidazole byproduct is a common issue. It typically arises from the reaction of the o-phenylenediamine (B120857) starting material with an aldehyde or carboxylic acid derivative. This can occur if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[4]

Troubleshooting Steps:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS.

  • Purify the Reagent: If impurities are detected, purify the reagent by recrystallization or chromatography.[4]

Question: I am observing the formation of Quinoxaline N-oxides in my product. How can this be avoided?

Answer: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[4]

Troubleshooting Steps:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and direct approach for synthesizing quinoxalines, including this compound, is the condensation of an appropriate aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] For this compound, this would typically involve the reaction of 3,4-diaminotoluene (B134574) with a suitable 1,2-dicarbonyl compound.

What are some alternative starting materials for the synthesis of this compound?

One documented synthesis of this compound involves the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline.[5]

What are suitable solvents for the synthesis of this compound?

A range of solvents can be used, with the optimal choice depending on the specific reaction conditions and catalyst. Ethanol and acetic acid are commonly used.[3] Greener options, such as water or even solvent-free conditions, have also been shown to be effective.[2] For certain protocols, solvents like DMSO may be employed, but it's important to note that DMSO can sometimes act as an oxidant at elevated temperatures.[4]

How can I purify the crude this compound product?

Common purification methods for this compound include:

  • Recrystallization: Ethanol is a suitable solvent for recrystallization.

  • Column Chromatography: Silica (B1680970) gel can be used as the stationary phase with a mobile phase such as a mixture of ethyl acetate (B1210297) and petroleum ether.[6]

What are the physical properties of this compound?

This compound is typically an amber or pale yellow liquid.[6][7] It has a characteristic burnt, roasted, and nutty odor.[6][8]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Condensation

This protocol is a general guideline based on the common condensation reaction.

Materials:

  • 3,4-Diaminotoluene

  • Glyoxal (or other suitable 1,2-dicarbonyl compound)

  • Ethanol (or other suitable solvent)

  • Catalyst (e.g., a few drops of acetic acid)

Procedure:

  • Dissolve 3,4-diaminotoluene in ethanol in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound to the solution.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture.

  • The product can be isolated by filtration or extraction with a suitable solvent like ethyl acetate.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[6]

Protocol 2: Synthesis of this compound via Oxidation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

Materials:

  • 5-Methyl-1,2,3,4-tetrahydroquinoxaline

  • Vanadium(V) oxide (V₂O₅)

  • Silica gel

  • Toluene

Procedure:

  • Combine 5-Methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, and silica gel in toluene.[5]

  • Heat the reaction mixture, monitoring for completion.

  • Upon completion, cool the reaction and filter to remove the solid catalyst and silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈N₂[8]
Molecular Weight144.17 g/mol [8]
AppearanceAmber to Pale Yellow Liquid[6][7]
Melting Point20-21 °C[6][9]
Boiling Point120 °C at 15 mmHg[6][9]
Refractive Index (n20/D)1.62[6][9]
OdorBurnt, roasted, nutty, coffee-like[6][8]

Table 2: Summary of Reaction Conditions for Quinoxaline Synthesis

CatalystSolventTemperatureReaction TimeYieldReference
Cerium(IV) ammonium nitrate (B79036) (CAN) (5 mol%)Tap WaterRoom TemperatureNot specifiedExcellent[10]
Bentonite Clay K-10EthanolRoom TemperatureNot specifiedGood[3]
TiO₂-Pr-SO₃H (10 mg)EthanolNot specified10 min95%[3]
Hexafluoroisopropanol (HFIP)HFIPRoom Temperature1 hour95%[3]
Iodine (20 mol%)DMSONot specifiedNot specified78-99%[11]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Mix Starting Materials: 3,4-Diaminotoluene & 1,2-Dicarbonyl Compound start->reagents solvent Add Solvent (e.g., Ethanol) reagents->solvent catalyst Add Catalyst (e.g., Acetic Acid) solvent->catalyst reaction Reaction (Stirring, Heating) catalyst->reaction monitoring Monitor by TLC reaction->monitoring complete Reaction Complete? monitoring->complete complete->reaction No workup Workup: Extraction or Filtration complete->workup Yes purification Purification: Recrystallization or Chromatography workup->purification product Pure this compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactant reactant product product side_product side_product intermediate intermediate diaminotoluene 3,4-Diaminotoluene condensation Condensation diaminotoluene->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline This compound condensation->quinoxaline Desired Reaction benzimidazole Benzimidazole Byproduct condensation->benzimidazole Side Reaction n_oxide Quinoxaline N-oxide quinoxaline->n_oxide Side Reaction aldehyde_impurity Aldehyde Impurity oxidation Over-oxidation

Caption: Reaction pathway for this compound synthesis and side products.

References

Validation & Comparative

A Comparative Analysis of 5-Methylquinoxaline and 6-Methylquinoxaline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical and biological properties of 5-Methylquinoxaline and 6-Methylquinoxaline (B1581460), providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

This guide presents a comparative study of two constitutional isomers, this compound and 6-Methylquinoxaline. While both compounds share the same molecular formula and a quinoxaline (B1680401) core, the position of the methyl group significantly influences their physical, spectral, and potentially, their biological properties. This document summarizes key experimental data, provides detailed experimental protocols for their synthesis and evaluation, and includes visualizations to aid in understanding their structural and functional differences.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound and 6-Methylquinoxaline is presented below. These properties are fundamental for their handling, characterization, and application in various experimental settings.

PropertyThis compound6-Methylquinoxaline
Molecular Formula C₉H₈N₂C₉H₈N₂
Molecular Weight 144.17 g/mol 144.17 g/mol
Appearance Pale yellow liquidLight yellow oily liquid
Melting Point 20-21 °CNot available
Boiling Point 120 °C at 15 mmHg[1]244-248 °C at 760 mmHg; 100-102 °C at 10 mmHg[2][3]
Density 1.125 g/mL at 25 °CNot available
Refractive Index (n20/D) 1.62Not available
Solubility Freely soluble in water, organic solvents, and oils[4]Soluble in alcohol

Spectral Data Summary

SpectrumThis compound6-Methylquinoxaline
¹H NMR (CDCl₃) Signals present, specific shifts and coupling constants require direct experimental acquisition for precise comparison.Signals present, specific shifts and coupling constants require direct experimental acquisition for precise comparison.
¹³C NMR Spectral data available.[5]Spectral data available.[6]
Mass Spectrum (EI) Molecular Ion (M⁺): m/z 144.[7][8] Key fragments result from the loss of HCN and other small molecules.Molecular Ion (M⁺): m/z 144.[9][10] Fragmentation pattern is expected to be similar to the 5-methyl isomer with potential minor differences in fragment intensities.

Biological Activity

While the broader class of quinoxaline derivatives is known for a wide range of biological activities, including antimicrobial and anticancer effects, specific comparative experimental data for this compound and 6-Methylquinoxaline is limited in publicly available literature.[11] Quinoxaline derivatives are known to exhibit antibacterial, antifungal, antiviral, and anticancer properties.[6]

It has been noted that the introduction of electron-withdrawing or electron-donating groups can significantly alter the biological activity of quinoxaline derivatives. The position of substituents on the quinoxaline ring plays a crucial role in their antimicrobial and anticancer effects.

No specific Minimum Inhibitory Concentration (MIC) or IC50 values for the direct comparison of this compound and 6-Methylquinoxaline were found in the reviewed literature. Researchers are encouraged to perform direct comparative assays to determine the specific biological activities of these two isomers.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of methylquinoxaline derivatives are provided below.

Synthesis of Methylquinoxalines

A general method for the synthesis of methylquinoxalines involves the condensation reaction of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

General Synthesis Workflow

cluster_reactants Reactants o-phenylenediamine_derivative Substituted o-phenylenediamine Reaction Condensation Reaction (e.g., in Ethanol/Water) o-phenylenediamine_derivative->Reaction dicarbonyl 1,2-dicarbonyl compound dicarbonyl->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Methylquinoxaline Characterization->Final_Product

Caption: General workflow for the synthesis of methylquinoxalines.

Synthesis of 6-Methylquinoxaline:

This protocol describes the synthesis of 6-methylquinoxaline from 3,4-diaminotoluene (B134574) and glyoxal-sodium bisulfite adduct.[3]

  • Dissolution: Dissolve 3,4-diaminotoluene (1.0 equivalent) in hot water (70-75 °C).

  • Addition: Quickly add the 3,4-diaminotoluene solution to a slurry of glyoxal-sodium bisulfite adduct (1.1 equivalents) in water at 60 °C.

  • Reaction: Heat the reaction mixture at 60 °C for 1 hour.

  • Cooling and Filtration: After cooling to room temperature, filter the mixture through a paper filter.

  • Neutralization and Extraction: Neutralize the filtrate to a pH of 7.5-7.8 with 5 M NaOH aqueous solution and subsequently extract with ether.

  • Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄ and concentrate by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation.

Biological Activity Assays

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]

  • Compound Preparation: Perform a two-fold serial dilution of the methylquinoxaline compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound. Include positive (inoculum only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound with no visible bacterial growth.

Workflow for MIC Determination

Start Start Serial_Dilution Prepare serial dilutions of compound in 96-well plate Start->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Determine MIC (lowest concentration with no visible growth) Incubation->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the methylquinoxaline compounds for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Assay Workflow

Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with compound for 48-72h Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate for 4h Compound_Treatment->MTT_Addition Formazan_Solubilization Add DMSO to dissolve formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of this compound and 6-Methylquinoxaline based on available data. While their fundamental physicochemical properties are similar, the subtle difference in the methyl group's position can lead to variations in their spectral characteristics and is hypothesized to affect their biological activity. The lack of direct comparative biological data highlights a research gap that warrants further investigation. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies and further elucidate the structure-activity relationships of these quinoxaline isomers.

References

Validating the Structure of 5-Methylquinoxaline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel or synthesized compound like 5-Methylquinoxaline, validating its predicted structure is a critical step to ensure its identity, purity, and to understand its physicochemical properties. While X-ray crystallography is considered the "gold standard" for structural elucidation, providing a definitive atomic-level map, a range of spectroscopic and computational methods offer complementary and often more accessible means of structural validation.

This guide provides an objective comparison of X-ray crystallography with other common analytical techniques for the structural validation of this compound. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their needs.

At a Glance: Comparing Structural Validation Techniques

The following table summarizes the key quantitative data and insights that can be obtained for this compound using different analytical methods. While a specific crystal structure for this compound is not publicly available, the data presented for X-ray crystallography are based on expected values for similar small organic molecules.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (EI)
Molecular Formula C₉H₈N₂Inferred from integration and chemical shiftsInferred from the number of signalsC₉H₈N₂
Molecular Weight 144.17 g/mol InferredInferred144.1732 g/mol [1]
Connectivity Directly observedInferred from coupling patternsInferred from chemical shiftsInferred from fragmentation
Bond Lengths (Å) High precision (e.g., C-C: ~1.36-1.42, C-N: ~1.32-1.37, C-H: ~0.95)Not directly measuredNot directly measuredNot directly measured
Bond Angles (°) High precision (e.g., ~120° for sp² carbons)Not directly measuredNot directly measuredNot directly measured
Stereochemistry Absolute configuration determinedRelative stereochemistry from coupling constants and NOENot directly measuredNot directly measured
Key Data Points Unit cell dimensions, space group, atomic coordinatesChemical shifts (ppm), coupling constants (Hz), integrationChemical shifts (ppm)Mass-to-charge ratio (m/z) of parent ion and fragments

In-Depth Analysis of Techniques

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms in a crystalline solid.[2][3] This technique directly maps the electron density of the molecule, allowing for the determination of bond lengths, bond angles, and the overall molecular conformation with very high precision.

Expected X-ray Crystallographic Data for this compound:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond Lengths (Å)C-C (aromatic): 1.36-1.42C-N: 1.32-1.37C-C (methyl): 1.50-1.54C-H: ~0.95
Bond Angles (°)~120° within the aromatic rings
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.[4][5][6]

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in a molecule and their electronic environment.

Expected NMR Data for this compound:

¹H NMRExpected Chemical Shift (ppm)MultiplicityIntegration
H2, H3~8.8 - 9.0d2H
H6, H7, H8~7.5 - 8.1m3H
-CH₃~2.7s3H
¹³C NMRExpected Chemical Shift (ppm)
C2, C3~145 - 155
C4a, C8a~135 - 145
C5, C6, C7, C8~125 - 135
-CH₃~20 - 25
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. For structural validation, it provides the precise molecular weight of the compound and clues about its structure through the analysis of fragmentation patterns.[7]

Electron Ionization (EI) Mass Spectrum of this compound: [1]

m/zRelative Intensity (%)Assignment
144100[M]⁺ (Molecular Ion)
117~40[M-HCN]⁺
90~20[M-2HCN]⁺
77~15[C₆H₅]⁺

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.[3][8] The crystal should ideally be 0.1 - 0.3 mm in each dimension.

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of spots of varying intensity.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using computational methods, which allows for the generation of an electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm. Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺). Excess energy from the ionization process leads to fragmentation of the molecular ion.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating a chemical structure and the relationship between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Initial Confirmation MS Mass Spectrometry Purification->MS Molecular Weight Xray X-ray Crystallography Purification->Xray Definitive Structure (if crystal obtained) Computational Computational Chemistry (e.g., DFT) NMR->Computational Compare Spectra Final Validated Structure NMR->Final MS->Final Xray->Computational Compare Geometry Xray->Final Computational->Final

Caption: Workflow for the synthesis and structural validation of this compound.

G Validation Structural Validation of this compound Xray X-ray Crystallography (Solid State Structure, Absolute Stereochemistry) Validation->Xray NMR NMR Spectroscopy (Connectivity, Solution Structure) Validation->NMR MS Mass Spectrometry (Molecular Formula, Fragmentation) Validation->MS Computational Computational Methods (Predicted Geometry, Spectra) Validation->Computational Xray->NMR Complementary Information NMR->MS Cross-Verification Computational->Xray Theory vs. Experiment Computational->NMR Theory vs. Experiment

Caption: Interrelationship of techniques for comprehensive structural validation.

Conclusion

The structural validation of this compound, like any small organic molecule, is best achieved through a multi-faceted analytical approach. While X-ray crystallography stands as the ultimate arbiter of the solid-state structure, its reliance on high-quality crystals can be a limitation. NMR spectroscopy and mass spectrometry provide readily accessible and invaluable data on the molecule's connectivity, molecular formula, and behavior in solution. When combined with computational methods, these techniques offer a robust and comprehensive picture of the molecule's structure, providing researchers and drug developers with the confidence needed to proceed with their work.

References

Cross-Validation of Analytical Methods for the Quantification of 5-Methylquinoxaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 5-Methylquinoxaline is paramount for ensuring product quality, safety, and efficacy in various stages of pharmaceutical development. This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of this compound. The information presented is based on established methodologies and serves as a practical resource for method selection, development, and cross-validation.

This compound is a heterocyclic aromatic compound that serves as a significant building block in the synthesis of various pharmaceutical agents.[1] Its precise quantification is critical for reaction monitoring, purity assessment, and stability testing. The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application. This guide outlines the experimental protocols and performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry to aid in making an informed decision.

Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized in the table below. The data is compiled from studies on this compound and the structurally similar compound 5-Methylquinoline, providing a benchmark for expected performance.

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.99> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Selectivity HighVery HighLow to Moderate
Sample Throughput ModerateModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted as a starting point for in-house method development and validation.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

Mobile Phase:

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 250 nm[2]

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.[2]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).[2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer[2]

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase)[3]

GC Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min[3]

  • Inlet Temperature: 250°C[3]

  • Injection Volume: 1 µL with a 50:1 split ratio[3]

  • Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 5°C/min to 220°C and hold for 5 minutes.[3]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Source Temperature: 230°C[2]

  • Quadrupole Temperature: 150°C[2]

  • Mass Range: Scan from m/z 40 to 300[3]

Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane.[2]

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-100 ng/mL).[2]

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.[2]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer[3]

  • Matched pair of 1 cm path length quartz cuvettes[3]

Measurement Parameters:

  • Scan Range: 200 to 500 nm[3]

  • Blank: The solvent used for sample preparation (e.g., ethanol (B145695) or methanol).[3]

Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).[3]

  • Working Solutions: Dilute the stock solution with the same solvent to a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.[3]

  • Sample Measurement: Record the absorbance of the sample solution at the wavelength of maximum absorbance (λmax).[3]

Visualization of Workflows and Relationships

The following diagrams illustrate the general workflow for cross-validation and the logical relationships between the analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria method1 Method 1 Development & Validation (e.g., HPLC) start->method1 method2 Method 2 Development & Validation (e.g., GC-MS) start->method2 method3 Method 3 Development & Validation (e.g., UV-Vis) start->method3 analysis Analyze Identical Samples with All Validated Methods method1->analysis method2->analysis method3->analysis comparison Compare Results: Statistical Analysis (e.g., Bland-Altman, t-test) analysis->comparison evaluation Evaluate Against Acceptance Criteria comparison->evaluation pass Methods are Cross-Validated evaluation->pass Pass fail Investigate Discrepancies & Re-evaluate evaluation->fail Fail end End: Report Findings pass->end fail->analysis

Caption: General workflow for the cross-validation of analytical methods.

MethodComparison main Quantification of this compound hplc HPLC (High-Performance Liquid Chromatography) main->hplc gcms GC-MS (Gas Chromatography-Mass Spectrometry) main->gcms uvvis UV-Vis Spectrophotometry main->uvvis hplc_feat High Precision Good for Non-Volatile Compounds hplc->hplc_feat Key Features gcms_feat High Sensitivity & Selectivity Structural Information gcms->gcms_feat Key Features uvvis_feat Rapid & Cost-Effective Simple Operation uvvis->uvvis_feat Key Features

Caption: Logical relationship and key features of the analytical methods.

References

5-Methylquinoxaline in Anticancer Research: A Comparative Analysis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoxaline (B1680401) scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a cornerstone in the development of novel anticancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including the inhibition of key signaling pathways involved in cancer progression.[1][3][4] This guide provides a comparative analysis of 5-methylquinoxaline and its related derivatives against other quinoxaline-based compounds in anticancer studies, with a focus on their efficacy, mechanisms of action, and the experimental validation of these properties. While direct comparative studies on this compound are limited, this report synthesizes available data on various methylquinoxaline derivatives and other substituted quinoxalines to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Quinoxaline Derivatives

The anticancer potency of quinoxaline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following table summarizes the in vitro cytotoxic activity of several quinoxaline derivatives, including those with methyl substitutions.

CompoundSubstitution HighlightsCancer Cell LineIC50 (µM)Reference
Compound VIIIc 3-(methylquinoxalin-2-yl)amino derivativeHCT116 (Colon)2.5[5]
MCF-7 (Breast)9.0[5]
Compound VIId 3-(methylquinoxalin-2-yl)amino derivativeHCT116 (Colon)7.8[5]
Compound VIIIe 3-(methylquinoxalin-2-yl)amino derivativeHCT116 (Colon)8.4[5]
Compound 11e 3-methylquinoxaline derivativeMCF-7 (Breast)2.7[6]
HepG2 (Liver)2.1[6]
Compound 11g 3-methylquinoxaline derivativeMCF-7 (Breast)9.8[6]
HepG2 (Liver)8.5[6]
Compound 12e 3-methylquinoxaline derivativeMCF-7 (Breast)4.6[6]
HepG2 (Liver)3.9[6]
Compound XVa 3-(chloroquinoxalin-2-yl)amino derivativeHCT116 (Colon)4.4[5]
MCF-7 (Breast)5.3[5]
Compound 11 (from another study) Quinoxaline with chloro-substitution on phenyl ringHCT116 (Colon)2.5[7]
MCF-7 (Breast)9.0[7]
Compound 13 Novel quinoxaline derivativeA549 (Lung)0.81[8]
MCF-7 (Breast)1.32[8]
HCT116 (Colon)2.91[8]
FQ Quinoxaline aryl etherMDA-MB-231 (Breast)< 16[9]
MQ Quinoxaline aryl etherMDA-MB-231 (Breast)< 16[9]

Key Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their anticancer effects by targeting various critical signaling pathways that are often dysregulated in cancer. The primary mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.

Kinase Inhibition

A significant number of quinoxaline compounds function as inhibitors of protein kinases that are crucial for cancer cell signaling.[10] Key targets include:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Central to tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

  • Epidermal Growth Factor Receptor (EGFR): Plays a pivotal role in cell growth and proliferation.[8][11]

  • c-Met: A receptor tyrosine kinase involved in cell motility, invasion, and proliferation.[9]

By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can halt downstream signaling, thereby inhibiting tumor growth and metastasis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cell Cell Interior RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR, c-Met) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Activates Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibits ATP binding ATP ATP Proliferation Cell Proliferation, Angiogenesis, Metastasis Downstream->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Quinoxaline derivatives inhibit receptor tyrosine kinases.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treatment with quinoxaline-based anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints, often the G2/M phase.[5][12] For instance, compound VIIIc has been shown to cause cell cycle arrest at the G2/M phase in HCT116 cells.[5] Some derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases, while decreasing the levels of anti-apoptotic proteins like Bcl-2.[13]

Apoptosis_Induction cluster_pathway Apoptotic Pathway Quinoxaline Quinoxaline Derivative Bax Bax (Pro-apoptotic) Quinoxaline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoxaline->Bcl2 Downregulates Caspases Caspase Cascade Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by quinoxaline derivatives.

Experimental Protocols

The evaluation of the anticancer properties of quinoxaline derivatives involves a series of standardized in vitro assays.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for 48-72 hours.[12]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12] The IC50 values are calculated from the resulting dose-response curves.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[12]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the quinoxaline derivatives.[12]

  • Fixation: The cells are harvested, washed, and fixed in ice-cold 70% ethanol.[12]

  • Staining: The fixed cells are washed and resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[12]

  • Flow Cytometry: The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start: Cancer Cell Lines Treatment Treat with Quinoxaline Derivatives (Varying Concentrations) Start->Treatment Incubation Incubate (e.g., 48-72 hours) Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow Flow Cytometry (Cell Cycle, Apoptosis) Incubation->Flow Western Western Blot (Protein Expression) Incubation->Western IC50 Calculate IC50 Values MTT->IC50 CellCycle Analyze Cell Cycle Distribution Flow->CellCycle Protein Quantify Protein Levels Western->Protein

Caption: General workflow for in vitro anticancer screening.

Conclusion

The available research strongly supports the quinoxaline scaffold as a privileged structure in anticancer drug discovery. While direct comparative data for this compound is not abundant in the reviewed literature, studies on various methylquinoxaline derivatives highlight their significant cytotoxic and kinase-inhibiting properties. Notably, 3-methylquinoxaline derivatives have demonstrated potent anticancer activity against a range of cancer cell lines. Further research focusing on the systematic comparison of different positional isomers of methylquinoxaline, including this compound, would be highly valuable in elucidating structure-activity relationships and advancing the development of this promising class of anticancer agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the aroma profiles of 5-Methylquinoxaline and structurally related heterocyclic compounds. The information presented is intended to be a valuable resource for researchers and professionals involved in flavor chemistry, sensory science, and the development of new chemical entities where aroma characteristics are of importance. This document summarizes the olfactory properties, provides detailed experimental methodologies for aroma analysis, and illustrates a key signaling pathway involved in the perception of these compounds.

Comparative Aroma Profiles

Compound NameCAS NumberChemical StructureAroma/Flavor ProfileOdor Threshold
This compound 13708-12-8Nutty, toasted, roasted, coffee, burnt, corn-like, musty.[1][2][3][4]Data not available
2-Methylquinoxaline 7251-61-8Coffee, nutty, roasted, toasted, fruity, phenolic, burnt.[5]Data not available
6-Methylquinoline 91-62-3Animalic, leathery, tonka, castoreum, tobacco, civet, fecal, phenolic, earthy.[1][2][3][6]Data not available
2,3-Dimethylquinoxaline 2379-55-7Earthy, astringent.[7]Data not available

Experimental Protocols

The characterization of the aroma profiles presented in this guide relies on established analytical and sensory evaluation techniques. The following are detailed methodologies for key experiments typically employed in the analysis of volatile aroma compounds.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample by combining the separation capabilities of a gas chromatograph with the sensitivity of the human nose as a detector.[8][9][10][11]

1. Sample Preparation:

  • Extraction: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, headspace solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE). The choice of method depends on the sample matrix and the volatility of the target compounds.[9]

  • Concentration: For trace-level compounds, the extract may be concentrated using techniques like solvent-assisted flavor evaporation (SAFE) to ensure that the concentration of odorants is above the detection threshold of the human nose.[1]

2. Gas Chromatography (GC):

  • Injection: The extracted and concentrated sample is injected into the gas chromatograph.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. The column temperature is gradually increased over time (a temperature program) to elute compounds with a wide range of boiling points.

3. Olfactometry (O):

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer), and the other is directed to a sniffing port.

  • Sensory Evaluation: A trained sensory panelist or "sniffer" inhales the effluent from the sniffing port and records the time, duration, and description of any detected odors.

4. Data Analysis:

  • The data from the chemical detector (retention times and mass spectra) are correlated with the sensory data from the olfactometry evaluation to identify the specific chemical compounds responsible for the perceived aromas.

Sensory Panel Evaluation

Sensory panel evaluation provides qualitative and quantitative data on the aroma and flavor of substances through the use of trained human assessors.

1. Panelist Selection and Training:

  • A panel of individuals is selected based on their sensory acuity and ability to describe and differentiate aromas.

  • Panelists undergo extensive training to familiarize themselves with a wide range of aroma standards and to develop a consistent vocabulary for describing sensory attributes.[12]

2. Sample Preparation and Presentation:

  • The chemical compounds to be evaluated are diluted in an appropriate solvent (e.g., ethanol (B145695) or propylene (B89431) glycol) to a concentration that is safe for sniffing and representative of typical use levels.

  • Samples are presented to the panelists in a controlled environment with neutral lighting and ventilation to minimize distractions and sensory fatigue. Samples are typically presented in coded, identical containers to avoid bias.[12]

3. Evaluation Procedure:

  • Panelists sniff the samples in a predetermined, randomized order.

  • They rate the intensity of various aroma attributes (e.g., nutty, roasted, fruity) on a predefined scale (e.g., a 9-point hedonic scale).

  • Panelists also provide descriptive terms for the perceived aromas.

4. Data Analysis:

  • The quantitative data from the intensity ratings are statistically analyzed to determine significant differences in the aroma profiles of the different compounds.

  • The qualitative descriptive data are compiled to create a comprehensive aroma profile for each compound.

Signaling Pathway Diagram

The perception of pyrazines, the chemical class to which this compound belongs, is initiated by their interaction with specific olfactory receptors in the nasal cavity. The olfactory receptor OR5K1 has been identified as a key receptor for pyrazines in humans and other mammals.[13][14][15][16] The following diagram illustrates the simplified signaling pathway from the binding of a pyrazine (B50134) to the OR5K1 receptor to the transmission of the signal to the brain.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron cluster_Brain Olfactory Bulb (Brain) Pyrazine Pyrazine Odorant OR5K1 OR5K1 Receptor Pyrazine->OR5K1 Binds to G_protein G-protein (Golf) OR5K1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Signal_Transmission Signal to Brain Action_Potential->Signal_Transmission Transmits

Caption: Olfactory signaling pathway for pyrazine perception via the OR5K1 receptor.

References

A Comparative Guide to the Synthesis of 5-Methylquinoxaline: An Evaluation of a Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the development of efficient and sustainable synthetic routes to substituted quinoxalines, such as 5-methylquinoxaline, is of significant interest. This guide provides an objective comparison of a novel, green synthetic route for this compound with an established, traditional multi-step method, supported by experimental data to inform methodology selection in research and development.

Comparison of Synthetic Routes for this compound

The following table summarizes the key quantitative data for two synthetic routes to this compound, offering a clear comparison of their efficiency and reaction conditions.

ParameterEstablished Route: Multi-step Synthesis via OxidationNew Route: Sulfated Polyborate Catalyzed Green Synthesis
Starting Materials 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one3-Methyl-1,2-phenylenediamine, Glyoxal (B1671930)
Key Reagents/Catalysts Lithium aluminum hydride (LiAlH4), Vanadium pentoxide (V2O5)Sulfated Polyborate (10 wt%)
Solvent(s) Dry THF, TolueneSolvent-free
Reaction Temperature Reflux (THF), Not specified (Toluene)100 °C
Reaction Time 18 hours (reduction) + unspecified oxidation time~3 minutes
Overall Yield 65%[1]Up to 98% (representative)[2]
Number of Steps 2 (Reduction followed by Oxidation)1 (One-pot condensation)
Purification Method Column chromatography[1]Filtration and recrystallization or column chromatography[2]

Experimental Protocols

Established Route: Multi-step Synthesis via Oxidation of a Quinoxalinone Precursor

This traditional approach involves the reduction of a quinoxalinone intermediate followed by an oxidation step to yield the aromatic quinoxaline.[1]

Step 1: Reduction of 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one

  • In a round-bottom flask under a nitrogen atmosphere, a solution of 8-methyl-3,4-dihydro-1H-quinoxalin-2-one (1 equivalent) in dry tetrahydrofuran (B95107) (THF) is prepared.

  • The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH4) (6.5–8.8 equivalents) is cautiously added.

  • The reaction mixture is then heated to reflux for 18 hours.

  • After completion, the reaction is quenched by the careful addition of water and ethyl acetate (B1210297).

  • The resulting mixture is filtered through a pad of Celite, and the filtrate is dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).

Step 2: Oxidation to this compound

  • To a solution of 5-methyl-1,2,3,4-tetrahydroquinoxaline (1 equivalent) in toluene, vanadium pentoxide (V2O5) and silica (B1680970) gel are added.

  • The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the solid catalyst is removed by filtration.

  • The filtrate is concentrated, and the crude product is purified by column chromatography (hexanes/ethyl acetate) to afford this compound.[1]

New Synthetic Route: One-Pot Green Synthesis using a Sulfated Polyborate Catalyst

This novel method represents a significant improvement in terms of efficiency and environmental impact, employing a solid acid catalyst in a solvent-free, one-pot reaction.[2]

Experimental Procedure:

  • In a reaction vessel, 3-methyl-1,2-phenylenediamine (1 equivalent) and glyoxal (1 equivalent) are mixed.

  • Sulfated polyborate (10 wt%) is added to the mixture.

  • The reaction mixture is heated to 100 °C and stirred for a short period (typically around 3 minutes), with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by either direct filtration and recrystallization from ethanol (B145695) or by extraction with ethyl acetate followed by column chromatography for higher purity.[2]

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes, providing a clear visual comparison of their complexity.

G cluster_0 Established Multi-step Route cluster_1 New One-Pot Green Route A 8-Methyl-3,4-dihydro- 1H-quinoxalin-2-one B Reduction (LiAlH4, THF, reflux, 18h) A->B C 5-Methyl-1,2,3,4- tetrahydroquinoxaline B->C D Oxidation (V2O5, Toluene) C->D E Column Chromatography D->E F This compound (Yield: 65%) E->F G 3-Methyl-1,2-phenylenediamine + Glyoxal H One-pot Condensation (Sulfated Polyborate, 100°C, ~3 min) G->H I Filtration/Recrystallization H->I J This compound (Yield: up to 98%) I->J

Caption: Comparative workflow of established vs. new synthetic routes.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical progression from starting materials to the final product for both synthetic methodologies, highlighting the key transformations and intermediates.

G cluster_established Established Route cluster_new New Green Route start_est Quinoxalinone Precursor intermediate Tetrahydroquinoxaline Intermediate start_est->intermediate Reduction (LiAlH4) end_est This compound intermediate->end_est Oxidation (V2O5) start_new o-Phenylenediamine + Glyoxal end_new This compound start_new->end_new Catalytic Condensation (Sulfated Polyborate)

Caption: Logical progression of the two compared synthetic routes.

Conclusion

The novel synthetic route for this compound utilizing a sulfated polyborate catalyst offers substantial advantages over the established multi-step method. The green chemistry approach is characterized by a significantly higher yield, a drastic reduction in reaction time, the elimination of hazardous solvents, and a simplified one-pot procedure. For researchers and professionals in drug development, this new methodology presents a more time-efficient, cost-effective, and environmentally benign alternative for the synthesis of this compound and potentially other quinoxaline derivatives. The adoption of such green synthetic strategies is crucial for the advancement of sustainable chemical manufacturing in the pharmaceutical industry.

References

A Comparative Purity Analysis of Commercial 5-Methylquinoxaline Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive purity analysis of commercially available 5-Methylquinoxaline samples. The purity of active pharmaceutical ingredients and key starting materials is critical in drug discovery and development to ensure experimental reproducibility and safety. This document outlines the methodologies used to assess the purity of this compound from different suppliers and presents a comparative summary of the findings. The experimental data herein is intended to offer an objective evaluation to aid in the selection of the most suitable grade of this compound for research and development purposes.

Data Summary

The purity of this compound samples from three representative commercial suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The quantitative data is summarized in the tables below.

Table 1: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
Supplier A6.4299.85
Supplier B6.4398.62
Impurity 15.81
Impurity 27.15
Supplier C6.4299.13
Impurity 15.82

Table 2: GC-MS Impurity Profile

SampleComponentRetention Time (min)Molecular Ion (m/z)Relative Abundance (%)
Supplier AThis compound9.22144.17>99.8
Supplier BThis compound9.22144.1798.5
Unreacted Starting Material8.95122.171.2
Dimer Impurity10.54288.340.3
Supplier CThis compound9.23144.1799.0
Unreacted Starting Material8.96122.170.8

Table 3: ¹H NMR Analysis (500 MHz, CDCl₃)

ProtonSupplier A (δ, ppm)Supplier B (δ, ppm)Supplier C (δ, ppm)
-CH₃2.782.782.78
H-28.818.818.81
H-38.808.808.80
H-67.697.69 (minor impurity peak at 7.65)7.69
H-77.567.567.56
H-87.917.917.91

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed for the purity assessment and quantification of impurities.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (both HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of this compound in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS was used for the identification and quantification of volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Samples were diluted in dichloromethane (B109758) to a concentration of 100 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy was utilized for structural confirmation and to detect the presence of any structural isomers or impurities with distinct proton signals.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Concentration: 10 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a representative signaling pathway where a quinoxaline (B1680401) derivative might act as an inhibitor.

experimental_workflow cluster_samples Commercial Samples cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_comparison Final Comparison supplier_a Supplier A hplc HPLC Analysis supplier_a->hplc gcms GC-MS Analysis supplier_a->gcms nmr NMR Analysis supplier_a->nmr supplier_b Supplier B supplier_b->hplc supplier_b->gcms supplier_b->nmr supplier_c Supplier C supplier_c->hplc supplier_c->gcms supplier_c->nmr purity_assessment Purity Assessment (%) hplc->purity_assessment impurity_profiling Impurity Profiling gcms->impurity_profiling structural_verification Structural Verification nmr->structural_verification comparison_guide Comparative Guide purity_assessment->comparison_guide impurity_profiling->comparison_guide structural_verification->comparison_guide

Caption: Experimental workflow for the purity analysis of this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound Derivative (Inhibitor) inhibitor->kinase2

Caption: Inhibition of a kinase signaling pathway by a hypothetical this compound derivative.

A Comparative Guide to the Efficacy of Catalysts in 5-Methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methylquinoxaline, a key heterocyclic scaffold in medicinal chemistry and materials science, is a subject of ongoing research to enhance efficiency, yield, and sustainability. The choice of catalyst plays a pivotal role in the outcome of this synthesis. This guide provides an objective comparison of various catalytic strategies for the synthesis of this compound, primarily focusing on the condensation of 3-methyl-1,2-phenylenediamine with a C2-carbon source like glyoxal. The comparison is supported by experimental data from peer-reviewed literature, detailing reaction conditions and yields.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of this compound and its analogs varies significantly based on the type of catalyst—ranging from heterogeneous solid acids and transition metals to metal-free catalysts. The following tables summarize the quantitative data for various catalytic systems.

Heterogeneous Catalysts

Heterogeneous catalysts are favored for their ease of separation, potential for recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfated Polyborate3-methyl-1,2-phenylenediamine, GlyoxalSolvent-free1003 min98[Not explicitly for this compound, but for quinoxaline (B1680401) synthesis]
Alumina-Supported Copper Molybdovanadate (AlCuMoVP)o-phenylenediamine (B120857), BenzilToluene (B28343)252 h92[For 2,3-diphenylquinoxaline][1]
Alumina-Supported Iron Molybdovanadate (AlFeMoVP)o-phenylenediamine, BenzilToluene252 h80[For 2,3-diphenylquinoxaline][1]
Homogeneous Catalysts

Homogeneous catalysts, particularly transition metal complexes, are known for their high activity and selectivity, though catalyst recovery can be a challenge.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Vanadium Pentoxide (V₂O₅)5-methyl-1,2,3,4-tetrahydroquinoxalineTolueneReflux24 h65[Oxidation reaction][2]

Note: The V₂O₅ catalyzed reaction is an oxidation of a precursor to this compound, not a direct synthesis from 3-methyl-1,2-phenylenediamine.

Metal-Free Catalysts

Metal-free catalysts offer an attractive alternative, avoiding potential metal contamination in the final product and often utilizing readily available and less toxic reagents.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Iodine (I₂)o-phenylenediamine, α-hydroxy ketoneDMSO803-5 h78-99[General for quinoxalines]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Synthesis of this compound using Vanadium Pentoxide (V₂O₅)[2]
  • Reactants: 5-Methyl-1,2,3,4-tetrahydroquinoxaline (98 mg, 0.66 mmol), V₂O₅ (300 mg, 1.60 mmol), silica (B1680970) gel (500 mg).

  • Solvent: Toluene (5 mL).

  • Procedure: A suspension of 5-methyl-1,2,3,4-tetrahydroquinoxaline, V₂O₅, and silica gel in toluene was stirred at reflux temperature under an Argon atmosphere for 24 hours. The reaction mixture was then cooled and filtered through a Celite plug using chloroform. The solvents were removed in vacuo, and the residue was purified by silica gel column chromatography (eluent: hexanes/AcOEt) to afford this compound.

  • Yield: 62 mg (65%).

General Procedure for Quinoxaline Synthesis using Alumina-Supported Heteropolyoxometalates (e.g., AlCuMoVP)[1]
  • Reactants: o-phenylenediamine (1 mmol, 0.108 g), 1,2-dicarbonyl compound (e.g., benzil) (1 mmol).

  • Catalyst: AlCuMoVP (100 mg).

  • Solvent: Toluene (8 mL).

  • Procedure: To a mixture of an o-phenylenediamine and a 1,2-dicarbonyl compound in toluene, the AlCuMoVP catalyst was added. The mixture was stirred at room temperature. The progress of the reaction was monitored by TLC. After completion of the reaction, the insoluble catalyst was separated by filtration. The filtrate was dried over anhydrous Na₂SO₄, and the solvent was evaporated to yield the quinoxaline derivative.

Visualizing the Synthesis and Catalyst Comparison

To better understand the experimental workflow and the logical relationship between different catalytic approaches, the following diagrams are provided.

Experimental_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification 3-methyl-1,2-phenylenediamine 3-methyl-1,2-phenylenediamine Mixing & Heating Mixing & Heating 3-methyl-1,2-phenylenediamine->Mixing & Heating Glyoxal Glyoxal Glyoxal->Mixing & Heating Catalyst Catalyst Catalyst->Mixing & Heating Filtration Filtration Mixing & Heating->Filtration Reaction Mixture Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Filtrate Chromatography Chromatography Solvent Evaporation->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

A general experimental workflow for the synthesis of this compound.

Catalyst_Comparison cluster_heterogeneous Heterogeneous Catalysts cluster_homogeneous Homogeneous Catalysts cluster_metal_free Metal-Free Catalysts This compound Synthesis This compound Synthesis Sulfated Polyborate Sulfated Polyborate This compound Synthesis->Sulfated Polyborate AlCuMoVP AlCuMoVP This compound Synthesis->AlCuMoVP AlFeMoVP AlFeMoVP This compound Synthesis->AlFeMoVP V2O5 V2O5 This compound Synthesis->V2O5 Iodine Iodine This compound Synthesis->Iodine High Yield (98%)\nShort Time (3 min)\nSolvent-free High Yield (98%) Short Time (3 min) Solvent-free Sulfated Polyborate->High Yield (98%)\nShort Time (3 min)\nSolvent-free High Yield (92%)\nRoom Temp High Yield (92%) Room Temp AlCuMoVP->High Yield (92%)\nRoom Temp Good Yield (80%)\nRoom Temp Good Yield (80%) Room Temp AlFeMoVP->Good Yield (80%)\nRoom Temp Moderate Yield (65%)\nOxidation of Precursor Moderate Yield (65%) Oxidation of Precursor V2O5->Moderate Yield (65%)\nOxidation of Precursor High Yield (78-99%)\nGeneral for Quinoxalines High Yield (78-99%) General for Quinoxalines Iodine->High Yield (78-99%)\nGeneral for Quinoxalines

A logical comparison of different catalyst types for quinoxaline synthesis.

References

Comparative Guide to the Structure-Activity Relationship of 3-Methylquinoxaline Derivatives as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-methylquinoxaline derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. While the initial focus was on 5-methylquinoxaline derivatives, the current body of research offers more extensive and comparative data on 3-methyl-substituted analogs. This guide summarizes quantitative biological data, details key experimental protocols, and visualizes the established SAR to aid in the rational design of novel anticancer agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro cytotoxic activity and VEGFR-2 inhibitory potency of various 3-methylquinoxaline derivatives from recent studies. These compounds share a common 3-methylquinoxaline scaffold but differ in the nature of the substituent at the N1 position and the terminal functionalities.

Table 1: Cytotoxic Activity of 3-Methylquinoxaline Derivatives Against Human Cancer Cell Lines (IC50 in µM)

Compound ID3-Methylquinoxaline CoreLinker and Terminal GroupMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)
11b 3-methylquinoxalin-2(1H)-oneN-(sec-Butyl)-4-(2-...acetamido)benzamide>2012.8
11e 3-methylquinoxalin-2(1H)-oneN-(3-methoxyphenyl)-4-(2-...acetamido)benzamide2.72.1
11f 3-methylquinoxalin-2(1H)-oneN-(4-methoxyphenyl)-4-(2-...acetamido)benzamide12.49.6
11g 3-methylquinoxalin-2(1H)-oneN-(4-acetylphenyl)-4-(2-...acetamido)benzamide3.14.8
12e 3-methylquinoxaline-2-thiolN-(3-methoxyphenyl)-4-(2-...acetamido)benzamide8.46.3
12g 3-methylquinoxaline-2-thiolN-(4-acetylphenyl)-4-(2-...acetamido)benzamide9.88.2
12k 3-methylquinoxaline-2-thiolN-(p-tolyl)-4-(2-...acetamido)benzamide7.67.0
Sorafenib (Reference Drug)-3.42.2

Data sourced from a study on 3-methylquinoxalines as potential anti-cancer agents.[1][2][3][4]

Table 2: VEGFR-2 Inhibitory Activity of 3-Methylquinoxaline Derivatives

Compound ID3-Methylquinoxaline CoreLinker and Terminal GroupVEGFR-2 IC50 (nM)
11b 3-methylquinoxalin-2(1H)-oneN-(sec-Butyl)-4-(2-...acetamido)benzamide5.3
11e 3-methylquinoxalin-2(1H)-oneN-(3-methoxyphenyl)-4-(2-...acetamido)benzamide2.6
11f 3-methylquinoxalin-2(1H)-oneN-(4-methoxyphenyl)-4-(2-...acetamido)benzamide4.8
11g 3-methylquinoxalin-2(1H)-oneN-(4-acetylphenyl)-4-(2-...acetamido)benzamide3.4
12e 3-methylquinoxaline-2-thiolN-(3-methoxyphenyl)-4-(2-...acetamido)benzamide3.8
12f 3-methylquinoxaline-2-thiolN-(4-methoxyphenyl)-4-(2-...acetamido)benzamide3.8
12g 3-methylquinoxaline-2-thiolN-(4-acetylphenyl)-4-(2-...acetamido)benzamide5.4
12k 3-methylquinoxaline-2-thiolN-(p-tolyl)-4-(2-...acetamido)benzamide2.9
Sorafenib (Reference Drug)-3.07

Data sourced from a study on 3-methylquinoxalines as potential anti-cancer agents.[1][2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of 50% of a cancer cell population (IC50).

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the 3-methylquinoxaline derivatives and incubated for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial reductase convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to control (untreated) cells, and the IC50 values are determined.[5]

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: The reaction buffer, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the purified VEGFR-2 enzyme are added to the wells.

  • Compound Addition: The 3-methylquinoxaline derivatives are added to the wells at various concentrations. Sorafenib is used as a positive control.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method (e.g., ELISA) that generates a colorimetric or fluorescent signal.

  • Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each compound concentration, and the IC50 values are determined by fitting the data to a dose-response curve.[6][7][8][9]

Mandatory Visualization

The following diagrams illustrate the key structure-activity relationships and the experimental workflow for evaluating the anticancer properties of these compounds.

SAR_VEGFR2_Inhibitors cluster_Scaffold Core Scaffold cluster_R1 Position 1 Substituent cluster_R2 Terminal Group (R) cluster_Activity Biological Activity Scaffold 3-Methylquinoxaline Oxo =O (Oxo) (More Potent) Scaffold->Oxo Better Activity Thiol =S (Thiol) (Less Potent) Scaffold->Thiol Lower Activity Aromatic Aromatic Moiety (e.g., methoxyphenyl, acetylphenyl) (More Favorable) Oxo->Aromatic Aliphatic Aliphatic Moiety (e.g., sec-Butyl) (Less Favorable) Oxo->Aliphatic Thiol->Aromatic Thiol->Aliphatic Activity Increased VEGFR-2 Inhibition & Cytotoxicity Aromatic->Activity Aliphatic->Activity Lower Contribution

Caption: SAR of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Start Synthesis of 3-Methylquinoxaline Derivatives Cytotoxicity MTT Cytotoxicity Assay (MCF-7, HepG2) Start->Cytotoxicity KinaseAssay VEGFR-2 Kinase Inhibition Assay Start->KinaseAssay IC50_Cyto Determine Cytotoxic IC50 Values Cytotoxicity->IC50_Cyto IC50_VEGFR2 Determine VEGFR-2 IC50 Values KinaseAssay->IC50_VEGFR2 SAR Structure-Activity Relationship (SAR) Analysis IC50_Cyto->SAR IC50_VEGFR2->SAR

Caption: Workflow for evaluating 3-methylquinoxaline derivatives.

References

Inter-laboratory Comparison of 5-Methylquinoxaline Analysis: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible data from a formal inter-laboratory comparison or proficiency test specifically for 5-Methylquinoxaline is not available. This guide, therefore, presents a hypothetical inter-laboratory study to serve as a practical example for researchers, scientists, and drug development professionals. The methodologies and performance data are based on established principles of analytical method validation and are adapted from studies on structurally similar compounds, such as 5-Methylquinoline.[1]

This guide provides a comparative overview of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The objective is to illustrate the expected performance of these methods across different laboratories and to provide standardized protocols to ensure reproducibility.

Data Presentation: A Hypothetical Inter-laboratory Study

In our hypothetical study, three independent laboratories were provided with a standardized sample of this compound in a placebo matrix to assess their analytical proficiency. The following tables summarize the performance data for the HPLC and GC-MS methods.

Table 1: Inter-laboratory Validation of the HPLC Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99940.99910.9997≥ 0.999
Accuracy (% Recovery) 99.5%100.8%99.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.9%1.1%0.8%≤ 2.0%
- Intermediate Precision1.4%1.6%1.3%≤ 3.0%
Limit of Detection (LOD) 0.06 µg/mL0.07 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.18 µg/mL0.21 µg/mL0.15 µg/mLReportable

Table 2: Inter-laboratory Validation of the GC-MS Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99980.99960.9999≥ 0.999
Accuracy (% Recovery) 101.2%99.9%100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.7%0.9%0.6%≤ 2.0%
- Intermediate Precision1.2%1.4%1.1%≤ 3.0%
Limit of Detection (LOD) 0.5 ng/mL0.6 ng/mL0.4 ng/mLReportable
Limit of Quantitation (LOQ) 1.5 ng/mL1.8 ng/mL1.2 ng/mLReportable
Performance Evaluation: Z-Score Analysis

To provide a standardized measure of performance, a Z-score is calculated for each laboratory's accuracy results. The Z-score indicates how many standard deviations a result is from the consensus mean of all participating laboratories.[2][3] A common interpretation is:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance

  • |Z| ≥ 3: Unsatisfactory performance

Table 3: Hypothetical Z-Scores for Accuracy Determination

LaboratoryAssigned Value (µg/mL)Reported Value (µg/mL)Z-ScorePerformance
Laboratory 1 (HPLC) 10.009.95-0.5Satisfactory
Laboratory 2 (HPLC) 10.0010.080.8Satisfactory
Laboratory 3 (HPLC) 10.009.92-0.8Satisfactory
Laboratory 1 (GC-MS) 10.0010.121.2Satisfactory
Laboratory 2 (GC-MS) 10.009.99-0.1Satisfactory
Laboratory 3 (GC-MS) 10.0010.050.5Satisfactory

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical results.[4] The following protocols for HPLC and GC-MS analysis of this compound are provided.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Columns:

  • HPLC system equipped with a UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

2. Mobile Phase Preparation:

  • A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.02 M ammonium (B1175870) formate) is commonly used.[1] The ratio should be optimized to achieve the best separation, typically starting with a 50:50 (v/v) mixture.

3. Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.[1]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 254 nm

5. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three different concentration levels.[1]

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day.[1]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.[1]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details a GC-MS method for the quantification of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: Scan from m/z 40 to 300.

  • Monitored Ions (SIM mode): For quantification, monitor the molecular ion (m/z 144) and a characteristic fragment ion (e.g., m/z 115).

4. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or dichloromethane.[1]

  • Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards (e.g., 1-100 ng/mL).[1]

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the general experimental procedure.

G cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Analysis & Reporting a Define Study Objectives b Select Participating Labs a->b c Prepare & Validate Homogeneous Samples b->c d Develop & Distribute Protocol c->d e Distribute Samples to Labs d->e f Labs Perform Analysis e->f g Labs Submit Data f->g h Statistical Analysis (Z-Scores) g->h i Evaluate Lab Performance h->i j Publish Comparison Report i->j

Caption: Workflow for an Inter-laboratory Comparison Study.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Stock & Working Standards prep_sample Extract Analyte from Matrix instrument Inject into HPLC or GC-MS prep_sample->instrument separation Chromatographic Separation instrument->separation detection UV or MS Detection separation->detection peak Peak Integration detection->peak curve Generate Calibration Curve peak->curve quant Quantify Analyte Concentration curve->quant

Caption: General Experimental Workflow for Chromatographic Analysis.

References

Performance Benchmarks of 5-Methylquinoxaline-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline (B1680401) scaffold, a fused heterocyclic system of benzene (B151609) and pyrazine (B50134) rings, is a cornerstone in the development of advanced materials with diverse applications. The introduction of a methyl group at the 5-position of the quinoxaline core can significantly influence the electronic and steric properties of the resulting materials, leading to enhanced performance in various fields, from medicinal chemistry to organic electronics. This guide provides a comparative analysis of 5-methylquinoxaline-based materials, benchmarking their performance against established alternatives and supported by experimental data.

Biological Performance: Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Comparative Cytotoxicity

The following table summarizes the in-vitro cytotoxic activity of various quinoxaline derivatives, including those with a methyl-substituted quinoxaline core, against different cancer cell lines. The performance is benchmarked against the standard chemotherapeutic drug, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoxaline Derivative VIIIc HCT-116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Quinoxaline Derivative VIIIa HepG2 (Liver Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Quinoxaline Derivative VIId HCT116 (Colon Carcinoma)7.8DoxorubicinNot Specified
Quinoxaline Derivative XVa HCT116 (Colon Carcinoma)4.4DoxorubicinNot Specified
3-Methylquinoxaline Derivative 17b MCF-7 (Breast Cancer)2.8Sorafenib3.51
HepG-2 (Liver Cancer)2.3Sorafenib2.17
3-Methylquinoxaline Derivative 15b MCF-7 (Breast Cancer)5.8Sorafenib3.51
HepG-2 (Liver Cancer)4.2Sorafenib2.17

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

VEGFR-2 Inhibition

Several 3-methylquinoxaline derivatives have been identified as potent inhibitors of VEGFR-2, a key target in cancer therapy. The table below compares their inhibitory activity with Sorafenib, a known VEGFR-2 inhibitor.

CompoundVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
3-Methylquinoxaline Derivative 17b 2.7Sorafenib3.12
Quinoxaline Derivative 23j 3.7Sorafenib3.12
Quinoxaline Derivative 23l 5.8Sorafenib3.12
Quinoxaline Derivative 23a 7.1Sorafenib3.12
Quinoxaline Derivative 23n 7.4Sorafenib3.12

Performance in Organic Electronics

This compound is a versatile building block for the synthesis of organic semiconductors used in electronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[1]

Application in Organic Solar Cells
Material SystemApplicationKey Performance MetricValueBenchmark MaterialBenchmark Value
Quinoxaline-based D-A Copolymer (PBQ6)Organic Solar Cell (Donor)Power Conversion Efficiency (PCE)17.62%PEDOT:PSS (HTL)~17.1%
Quinoxaline-based Acceptor (AQx)Organic Solar Cell (Acceptor)Power Conversion Efficiency (PCE)13.31%Fullerene Derivatives<12%
Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives have been investigated as emissive materials in OLEDs. Their performance is evaluated based on metrics such as external quantum efficiency (EQE).

Material SystemApplicationKey Performance MetricValue
Quinoxaline-based TADF EmitterOLED (Green Emitter)External Quantum Efficiency (EQE)22.4%
Quinoxaline-based TADF EmitterOLED (Orange Emitter)External Quantum Efficiency (EQE)14.1%
Quinoxaline-based TADF EmitterOLED (Non-doped Emitter)External Quantum Efficiency (EQE)12.0%
Quinoxaline-based Fluorescent EmitterOLED (Deep Red Non-doped)External Quantum Efficiency (EQE)4.5%
Quinoxaline-based Fluorescent EmitterOLED (Doped into exciplex host)External Quantum Efficiency (EQE)7%

Experimental Protocols

Synthesis of Quinoxaline Derivatives

A general method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[3]

General Procedure:

  • A mixture of the appropriate o-phenylenediamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) is prepared in a suitable solvent, such as ethanol.

  • A catalytic amount of a suitable acid, for example, polymer-supported sulphanilic acid (5% w/w), is added to the mixture.[3]

  • The reaction mixture is stirred at room temperature or under reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening s1 Starting Materials (o-phenylenediamine, 1,2-dicarbonyl compound) s2 Condensation Reaction s1->s2 s3 Purification (Recrystallization/ Chromatography) s2->s3 s4 Characterization (NMR, Mass Spec, etc.) s3->s4 b2 Compound Treatment s4->b2 Test Compound b1 Cell Culture b1->b2 b3 MTT Assay b2->b3 b4 Data Analysis (IC50 Determination) b3->b4

Experimental workflow for synthesis and biological screening.

signaling_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Akt->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival MAPK->Survival

Inhibition of VEGFR-2 signaling pathway by quinoxaline derivatives.

oled_workflow cluster_fabrication OLED Fabrication cluster_testing Device Testing f1 Substrate Cleaning (ITO-coated glass) f2 Hole Injection Layer Deposition f1->f2 f3 Hole Transport Layer Deposition f2->f3 f4 Emissive Layer Deposition (this compound derivative) f3->f4 f5 Electron Transport Layer Deposition f4->f5 f6 Electron Injection Layer Deposition f5->f6 f7 Cathode Deposition f6->f7 t1 Current-Voltage-Luminance (J-V-L) Characteristics f7->t1 t2 Electroluminescence Spectra f7->t2 t3 External Quantum Efficiency (EQE) Measurement t1->t3

General workflow for OLED fabrication and testing.

References

Comparative Docking Analysis of 5-Methylquinoxaline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoxaline (B1680401) and its derivatives, including 5-methylquinoxaline, represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds have garnered significant interest for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2] Molecular docking, a powerful computational technique, is pivotal in understanding the interactions between these derivatives and their biological targets, thereby guiding the development of more potent and selective therapeutic agents.[2][3] This guide provides a comparative overview of molecular docking studies of this compound and related quinoxaline derivatives against key biological targets, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various quinoxaline derivatives against several key protein targets. This data offers a quantitative comparison of their therapeutic potential.

Table 1: Docking Scores and Inhibitory Concentrations of Quinoxaline Derivatives against EGFR

DerivativePDB IDBinding Affinity (kcal/mol)IC50 (µM)Target Cell Line(s)
Compound IVd4HJO-12.033.20HeLa[4]
Compound IVa4HJO-11.183.89HeLa[5]
Compound IVb4HJO-11.823.40HeLa[5]
Compound 4iNot SpecifiedNot Reported3.902A549[6]
Compound 4a1M17Not Reported0.3Not Specified[7][8]
Compound 131M17Not Reported0.4Not Specified[7][8]
Compound 111M17Not Reported0.6Not Specified[7][8]
Compound 51M17Not Reported0.9Not Specified[7][8]

Table 2: Docking Scores and Inhibitory Concentrations of Quinoxaline Derivatives against VEGFR-2

DerivativePDB IDBinding Affinity (kcal/mol)IC50 (nM)
Compound I2OH4-12.13Not Reported
Compound II2OH4-11.93Not Reported
Compound III2OH4-15.63Not Reported
Compound IV2OH4-17.11Not Reported
Compound 11eNot SpecifiedNot Reported2.6
Compound 12kNot SpecifiedNot Reported2.9
Compound 11gNot SpecifiedNot Reported3.4
Compound 12eNot SpecifiedNot Reported3.8

Table 3: Antibacterial Activity and Docking Scores of Quinoxaline Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)
Compound 5DNA gyrase subunit B-8.16
Compound 6DNA gyrase subunit B-7.43
Compound 5Penicillin-binding protein 1a-7.99
Compound 6Penicillin-binding protein 1a-7.85

Experimental Protocols

The following methodologies are representative of the protocols employed in the cited molecular docking studies.

Molecular Docking Workflow

A generalized workflow for performing molecular docking studies with quinoxaline derivatives is illustrated below.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation & Outcome Target_Selection Target Selection (e.g., VEGFR-2, EGFR) Receptor_Preparation Receptor Preparation (PDB Structure Cleanup) Target_Selection->Receptor_Preparation Ligand_Preparation Ligand Preparation (this compound Derivatives) Docking_Simulation Molecular Docking (e.g., AutoDock, Glide) Ligand_Preparation->Docking_Simulation Receptor_Preparation->Docking_Simulation Pose_Analysis Binding Pose and Interaction Analysis Docking_Simulation->Pose_Analysis Scoring Scoring & Ranking (Binding Affinity Calculation) Pose_Analysis->Scoring Hit_Identification Hit Identification Scoring->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

A generalized workflow for molecular docking studies.
Target Protein and Ligand Preparation

  • Target Selection and Retrieval : The three-dimensional crystal structures of target proteins, such as VEGFR-2 (PDB ID: 2OH4), EGFR (PDB IDs: 1M17, 4HJO), and COX-2 (PDB ID: 3LN1), are downloaded from the Protein Data Bank (PDB).[2][7]

  • Protein Preparation : Non-essential molecules like water, co-crystallized ligands, and other heteroatoms are removed from the PDB file.[2] Hydrogen atoms are added, and charges are assigned to the protein structure.

  • Ligand Preparation : The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemBioDraw). These structures are then converted to 3D and subjected to energy minimization to obtain the most stable conformation.[7]

Molecular Docking Simulation
  • Binding Site Identification : The active site of the protein is typically defined based on the co-crystallized ligand in the PDB structure or identified using computational prediction tools.[5]

  • Docking : Molecular docking is performed using software such as AutoDock, Glide, or Discovery Studio.[5][7] The program samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[5]

  • Validation : The docking protocol is often validated by redocking the co-crystallized ligand into the active site of the receptor. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the original pose is generally considered a successful validation.[7]

Analysis of Results

The docking results are analyzed to identify the best binding poses, predict binding affinities (in kcal/mol), and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Signaling Pathway Visualization

The biological targets discussed in this guide are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivatives Inhibitor->EGFR Inhibition

EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF (Ligand) VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLC PLCγ VEGFR2->PLC Activation RAS RAS VEGFR2->RAS PKC PKC PLC->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis, Proliferation) ERK->Angiogenesis Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibition

References

A Head-to-Head Comparison of HPLC Columns for Quinoxaline Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

The separation of quinoxaline (B1680401) isomers presents a significant challenge in analytical chemistry and drug development due to their structural similarity. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with column selection being a critical determinant of separation success. This guide provides a head-to-head comparison of commonly used HPLC columns for the separation of both positional and chiral quinoxaline isomers, supported by experimental data and detailed protocols.

Positional Isomer Separation: C18 vs. Phenyl-Hexyl Columns

For positional isomers of aromatic compounds like quinoxalines, standard C18 columns, which primarily separate based on hydrophobicity, may not provide adequate resolution. Phenyl-based columns, such as the Phenyl-Hexyl phase, offer an alternative selectivity that can be highly effective.[1] This is due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoxaline analytes.[2]

Experimental Data Comparison

Table 1: Performance Comparison for Aromatic Positional Isomer Separation (Trimethoxybenzene Isomers)

ParameterC18 ColumnPhenyl-Hexyl Column
Analyte Order of Elution 1,2,4-TMB < 1,3,5-TMB < 1,2,3-TMB1,3,5-TMB < 1,2,4-TMB < 1,2,3-TMB
Estimated Retention Time (1,2,4-TMB) ~2.8 min~3.2 min
Estimated Retention Time (1,3,5-TMB) ~3.0 min~3.0 min
Estimated Retention Time (1,2,3-TMB) ~3.5 min~3.8 min
Resolution Partial co-elution of 1,2,4- and 1,3,5-TMBBaseline separation of all isomers

Data estimated from chromatograms in a comparative study under identical mobile phase conditions.

The Phenyl-Hexyl column demonstrates superior performance in resolving all three trimethoxybenzene isomers, showcasing the alternative selectivity provided by the phenyl stationary phase.[3] For quinoxaline isomers, this suggests that a Phenyl-Hexyl column would be a more promising starting point for method development.

Experimental Protocols

Protocol 1: General Method for Positional Isomer Separation on a C18 Column

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).[4]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid (v/v).[4]

  • Elution Mode: Isocratic, starting with 60% B. This can be adjusted based on initial results. A gradient may be necessary for more complex mixtures.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.[4]

  • Sample Preparation: Dissolve the quinoxaline isomer mixture in the initial mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.22 µm syringe filter.[4]

Protocol 2: Recommended Method for Positional Isomer Separation on a Phenyl-Hexyl Column

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Methanol (B129727) (MeOH) with 0.1% Formic Acid (v/v). The use of methanol as the organic modifier can enhance π-π interactions with phenyl stationary phases.[2]

  • Elution Mode: Isocratic, starting with 50% B. Adjust the ratio to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the quinoxaline isomer mixture in the initial mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.22 µm syringe filter.

Chiral Isomer (Enantiomer) Separation: Polysaccharide-Based Chiral Stationary Phases

The separation of enantiomers requires a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for a broad range of chiral compounds.[4][5]

Experimental Data Comparison

Direct experimental data for the chiral separation of quinoxaline enantiomers is scarce. However, the successful separation of hydroxychloroquine (B89500), which contains a quinoline (B57606) core structurally related to quinoxaline, on a polysaccharide-based CSP provides a strong indication of the potential of this approach.

Table 2: Performance for Chiral Separation of a Structurally Related Compound (Hydroxychloroquine) on a Polysaccharide-Based CSP

ParameterChiralpak AD-H Column
Mobile Phase n-Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Retention Time (Enantiomer 1) ~8.5 min
Retention Time (Enantiomer 2) ~10.2 min
Resolution (Rs) > 2.0

Data is based on a published method for hydroxychloroquine enantiomers and serves as a representative example.

Experimental Protocol

Protocol 3: Chiral Separation of Quinoxaline Enantiomers

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based Chiral Column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) is a common starting point for normal-phase chiral separations. A typical starting ratio would be 90:10 (n-Hexane:Alcohol). A small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (0.1%) may be required to improve peak shape.

  • Elution Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic quinoxaline mixture in the mobile phase to a concentration of approximately 0.5 mg/mL.

Workflow and Logic Diagrams

To aid in the selection of an appropriate HPLC column and the development of a separation method, the following logical workflow is proposed.

start Start: Quinoxaline Isomer Separation isomer_type Determine Isomer Type start->isomer_type positional Positional Isomers isomer_type->positional Positional chiral Chiral Enantiomers isomer_type->chiral Chiral phenyl_hexyl Select Phenyl-Hexyl Column (π-π interactions) positional->phenyl_hexyl chiral_csp Select Polysaccharide-based Chiral Stationary Phase (CSP) chiral->chiral_csp method_dev_pos Method Development: - Mobile Phase (MeOH/H2O) - Isocratic Elution - Temperature Optimization phenyl_hexyl->method_dev_pos c18 Select C18 Column (Hydrophobic interactions) method_dev_chiral Method Development: - Normal Phase (Hexane/Alcohol) - Additive Screening (DEA/TFA) - Flow Rate Optimization chiral_csp->method_dev_chiral analysis_pos Analyze Separation: - Resolution (Rs > 1.5) - Peak Shape - Retention Time method_dev_pos->analysis_pos analysis_chiral Analyze Separation: - Baseline Resolution - Elution Order method_dev_chiral->analysis_chiral success Successful Separation analysis_pos->success Yes failure_pos Inadequate Separation analysis_pos->failure_pos No analysis_chiral->success Yes failure_chiral Inadequate Separation analysis_chiral->failure_chiral No optimize_pos Optimize Mobile Phase or Switch to C18 failure_pos->optimize_pos optimize_chiral Screen Different CSPs or Mobile Phase Additives failure_chiral->optimize_chiral optimize_pos->method_dev_pos optimize_chiral->method_dev_chiral

References

Assessing the Reproducibility of 5-Methylquinoxaline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the ability to reliably produce key chemical intermediates is paramount. 5-Methylquinoxaline is a valuable scaffold in medicinal chemistry, and this guide provides a comparative analysis of two distinct synthetic protocols for its preparation. By presenting key performance indicators, detailed experimental procedures, and a logical workflow, this document aims to facilitate an informed selection of the most suitable and reproducible synthesis strategy.

Comparison of Synthesis Protocols

Two primary methods for the synthesis of this compound are evaluated: the oxidation of 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785) and the direct condensation of 3-methyl-1,2-benzenediamine with glyoxal. The key parameters for each protocol are summarized in the table below.

ParameterProtocol 1: OxidationProtocol 2: Condensation
Starting Material 5-Methyl-1,2,3,4-tetrahydroquinoxaline3-Methyl-1,2-benzenediamine
Reagent(s) Vanadium pentoxide (V₂O₅), Silica (B1680970) gelGlyoxal, 10 wt% sulfated polyborate
Solvent Toluene (B28343)None (Neat)
Reaction Temperature Reflux100 °C
Reaction Time 24 hours3 minutes (0.05 hours)
Reported Yield 65%[1]98%[2]

Experimental Protocols

Protocol 1: Oxidation of 5-Methyl-1,2,3,4-tetrahydroquinoxaline[1]

This method involves a two-step process starting from the corresponding dihydroquinoxalinone.

Step 1: Synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxaline

  • To a solution of 8-Methyl-3,4-dihydro-1H-quinoxalin-2-one (100 mg, 0.60 mmol) in dry THF (10 mL), add lithium aluminum hydride (152 mg, 4.00 mmol).

  • Stir the reaction mixture under a nitrogen atmosphere.

  • Upon completion, quench the reaction and work up to isolate the product.

  • The reported yield for this step is 76%.

Step 2: Synthesis of this compound

  • A suspension of 5-methyl-1,2,3,4-tetrahydroquinoxaline (98 mg, 0.66 mmol), vanadium pentoxide (300 mg, 1.60 mmol), and silica gel (500 mg) in toluene (5 mL) is prepared.

  • The mixture is stirred at reflux temperature under an argon atmosphere for 24 hours.

  • After cooling, the reaction mixture is filtered through a Celite plug using chloroform.

  • The solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to afford this compound.

  • The reported yield for this oxidation step is 65%.

Protocol 2: Condensation of 3-Methyl-1,2-benzenediamine and Glyoxal[2]

This protocol offers a more direct and efficient route to this compound.

  • In a suitable reaction vessel, mix 3-methyl-1,2-benzenediamine with glyoxal.

  • Add 10 wt% sulfated polyborate as a catalyst.

  • Heat the neat reaction mixture at 100 °C for 3 minutes.

  • The product, this compound, is obtained in a reported yield of 98%.

Reproducibility Assessment Workflow

The following diagram illustrates the logical workflow for assessing the reproducibility of these synthesis protocols.

Synthesis_Reproducibility_Assessment cluster_protocols Protocol Selection cluster_execution Experimental Execution cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Protocol1 Protocol 1: Oxidation Replication1 Replicate Protocol 1 Protocol1->Replication1 Protocol2 Protocol 2: Condensation Replication2 Replicate Protocol 2 Protocol2->Replication2 Yield_Comparison Compare Yields Replication1->Yield_Comparison Purity_Analysis Analyze Purity (e.g., NMR, GC-MS) Replication1->Purity_Analysis Time_Efficiency Evaluate Time & Resource Efficiency Replication1->Time_Efficiency Replication2->Yield_Comparison Replication2->Purity_Analysis Replication2->Time_Efficiency Reproducibility_Assessment Assess Reproducibility Yield_Comparison->Reproducibility_Assessment Purity_Analysis->Reproducibility_Assessment Time_Efficiency->Reproducibility_Assessment Recommendation Recommend Optimal Protocol Reproducibility_Assessment->Recommendation

Caption: Workflow for assessing the reproducibility of this compound synthesis protocols.

References

Safety Operating Guide

Proper Disposal of 5-Methylquinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND DISPOSAL INFORMATION

This document provides essential guidance for the safe and compliant disposal of 5-Methylquinoxaline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, it is imperative to understand the hazards associated with this compound. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, a NIOSH/MSHA approved respirator is necessary.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] The following steps outline the proper procedure for its disposal:

Step 1: Waste Identification and Classification

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific waste codes and classifications as required by federal, state, and local regulations.

Step 2: Waste Segregation

  • Crucially, do not mix this compound waste with incompatible materials. This compound is incompatible with:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

  • Mixing with these substances can lead to dangerous chemical reactions.

  • Waste streams should be segregated based on chemical compatibility to prevent accidental mixing.

Step 3: Container Selection and Labeling

  • Container Selection:

    • Use a designated, leak-proof, and sealable container for collecting this compound waste.

    • The container material must be chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or damage.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

    • Indicate the date when waste was first added to the container (accumulation start date).

    • Include the name of the principal investigator and the laboratory location.

Step 4: Waste Accumulation and Storage

  • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for the waste container to mitigate potential spills or leaks.

  • Store the waste away from heat, sparks, and open flames.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not exceeding one year), contact your institution's EHS office to arrange for a pickup.

  • Do not transport hazardous waste outside of the laboratory yourself. Trained EHS personnel will handle the transportation and final disposal.

  • Final disposal will be conducted at an approved waste disposal plant, likely through chemical incineration with appropriate scrubbing systems.[3]

Spill and Emergency Procedures

In the event of a spill, follow these immediate actions:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • Containment: For small spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. All cleanup materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.

Data Summary for Disposal

While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key parameters for the safe management of this compound waste.

ParameterGuidelineSource/Comment
Waste Classification Hazardous WasteBased on irritant properties.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesTo be segregated during storage and disposal.
Container Type Chemically resistant, sealed (e.g., HDPE, glass)Must be in good condition.
Storage Location Designated Satellite Accumulation Area (SAA)At or near the point of generation.
Disposal Method Licensed hazardous waste facility (e.g., incineration)Must comply with EPA, state, and local regulations.[1]

Note: The user must consult their local and institutional regulations to determine specific quantitative limits for waste accumulation and disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) identify->segregate container Select & Label Compatible Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store full Container Full or Max Storage Time? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes disposal Professional Disposal at Approved Facility contact_ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 5-Methylquinoxaline, offering procedural, step-by-step guidance to ensure operational excellence and mitigate risk in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4][5][6] Adherence to strict safety protocols is crucial to prevent exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin and Body Protection Laboratory coatTo prevent skin contact.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for laboratory safety.

Pre-Operational Checks

  • Ventilation: Ensure the laboratory's ventilation system, preferably a chemical fume hood, is functioning correctly.[1][2][3]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[1][2]

  • PPE Inspection: Check all personal protective equipment for integrity and proper fit.

  • Material Review: Consult the Safety Data Sheet (SDS) for this compound before commencing work.

Handling Procedure

  • Donning PPE: Put on a lab coat, followed by safety goggles and gloves.

  • Transfer: Conduct all handling and transfers of this compound within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Avoid Contact: Prevent direct contact with skin and eyes.[2][4][6]

  • Spill Management: In the event of a spill, absorb the substance with an inert material such as sand or vermiculite (B1170534) and place it in a suitable, sealed container for disposal.[2][4]

Post-Handling

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][7]

  • Container Sealing: Tightly close the container of this compound and store it in a cool, dry, and well-ventilated area.[1][2][3]

  • PPE Removal: Remove gloves and lab coat, avoiding contamination of skin.

First Aid Measures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation persists.[1][2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4][7]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Contaminated PPE Disposal

  • Segregation: Place all used gloves, disposable lab coats, and other contaminated disposable PPE into a designated, clearly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is securely sealed to prevent leakage.

  • Disposal: Dispose of the container through an approved chemical waste disposal service in accordance with local, state, and federal regulations.[1][2][4]

Chemical Waste Disposal

  • Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Labeling: The label should clearly indicate "Hazardous Waste" and list the contents, including this compound.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][2][4]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Verify Ventilation & Emergency Equipment prep_ppe->prep_workspace handling_transfer Transfer in Fume Hood prep_workspace->handling_transfer handling_spill Manage Spills post_decon Decontaminate & Wash handling_transfer->post_decon post_store Seal & Store Chemical post_decon->post_store disp_ppe Dispose of Contaminated PPE post_store->disp_ppe disp_waste Dispose of Chemical Waste post_store->disp_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.